molecular formula C6H9N3O2 B3422942 3-(Pyrazol-1-yl)-L-alanine CAS No. 2734-48-7

3-(Pyrazol-1-yl)-L-alanine

Cat. No.: B3422942
CAS No.: 2734-48-7
M. Wt: 155.15 g/mol
InChI Key: PIGOPELHGLPKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrazol-1-yl)-L-alanine, also known as (S)-β-pyrazolylalanine, is a non-proteinogenic amino acid of natural origin, first isolated from Citrullus vulgaris (watermelon) . This specialized L-alanine derivative features a pyrazole ring attached to the alanine side chain, with the molecular formula C 6 H 9 N 3 O 2 and a molecular weight of 155.16 g/mol . It has a melting point of 243-244 °C (dec.) and a measured density of 1.44 g/cm³ . This compound serves as a valuable research chemical in phytochemistry and plant biochemistry for investigating the biosynthesis of unusual amino acids . Its primary research utility stems from its structural role as a synthetic analog of histidine, providing a model system for studying structure-activity relationships in amino acid chemistry . The pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry with a broad spectrum of documented biological activities, including anti-inflammatory, antioxidant, and anticancer properties . While this compound itself is cited for potential anti-diabetic activity , its main research application lies in fundamental scientific studies rather than direct therapeutic development. Researchers utilize this amino acid as a building block in chemical synthesis and as a probe for metabolic studies. Handle with appropriate safety precautions in a controlled laboratory setting. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-pyrazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGOPELHGLPKLL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2734-48-7, 10162-27-3
Record name (αS)-α-Amino-1H-pyrazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2734-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Pyrazol-1-ylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

3-(Pyrazol-1-yl)-L-alanine: A Comprehensive Technical Analysis of its Structure, Properties, and Synthetic Routes for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

3-(Pyrazol-1-yl)-L-alanine is a non-proteinogenic amino acid that stands at the intersection of natural product chemistry and modern medicinal chemistry. First isolated from watermelon seeds, its unique structure combines the chiral scaffold of L-alanine with the versatile pyrazole moiety, a recognized "privileged scaffold" in drug discovery.[1][2][3] This guide provides an in-depth technical examination of its chemical and structural properties, spectroscopic profile, synthesis methodologies, and biological significance. We will explore both chemical and enzymatic synthetic routes, offering detailed protocols and the scientific rationale behind them. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a strategic building block for novel therapeutics.

Introduction: The Strategic Value of a Unique Amino Acid

The quest for novel therapeutic agents frequently leads to the exploration of non-canonical building blocks that can confer unique properties to drug candidates. This compound, a naturally occurring L-alanine derivative, is one such molecule.[4] Its significance stems from the pyrazole ring system, a five-membered heterocycle that is a cornerstone in numerous FDA-approved drugs.[5] The pyrazole scaffold is associated with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][6][7][8] By incorporating this potent pharmacophore into an amino acid framework, this compound offers a chiral, versatile starting point for peptide and small molecule synthesis, enabling the exploration of new chemical space with high therapeutic potential.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and physical characteristics. This compound is structurally defined as an L-alanine molecule where a pyrazole ring is attached to the β-carbon via one of its nitrogen atoms.

Chemical Structure

Caption: Figure 1: Structure of (2S)-2-amino-3-pyrazol-1-ylpropanoic acid.

Physicochemical Data Summary

Quantitative data is essential for experimental design, including solubility tests, reaction stoichiometry, and analytical method development. The key properties are summarized below.

PropertyValueSource(s)
IUPAC Name (2S)-2-amino-3-pyrazol-1-ylpropanoic acid[4][9]
Synonyms β-Pyrazol-1-ylalanine, L-3-Pyrazol-1-yl-alanine[4][10][11]
CAS Number 2734-48-7[9][10][11]
Molecular Formula C₆H₉N₃O₂[4][10]
Molecular Weight 155.15 g/mol [4][10]
Appearance White to Off-White/Yellow Solid[11]
Melting Point 243-244 °C (decomposes)[11]
Solubility Slightly soluble in water (requires heating/sonication)[11]
Storage Conditions 2-8°C, Inert atmosphere, Keep in a dark place[11]
InChIKey PIGOPELHGLPKLL-YFKPBYRVSA-N[4]
SMILES C1=CN(N=C1)C--INVALID-LINK--N[4][9]

Spectroscopic and Spectrometric Characterization

Unambiguous identification and purity assessment are critical for regulatory approval and reproducible research. The following section details the expected analytical signatures for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on molecular weight and fragmentation patterns, confirming the compound's identity and structure.

  • Expertise & Rationale: Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like this amino acid. In positive ion mode ([M+H]⁺), the primary amine readily accepts a proton. In negative ion mode ([M-H]⁻), the carboxylic acid easily loses a proton. The fragmentation pattern is predictable and confirmatory.

Ion ModePrecursor Ion (m/z)Key Fragments (m/z)Interpretation
ESI Positive156.07110.03, 67.02Loss of formic acid (HCOOH) or CO₂ and H₂
ESI Negative154.06110.03, 67.02Loss of carbon dioxide (CO₂) from the carboxylate

Data interpreted from LC-MS information available on PubChem.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Rationale: The electron-withdrawing nature of the pyrazole ring will deshield the adjacent β-protons (Hβ) and the β-carbon (Cβ), shifting them downfield compared to standard alanine. The protons on the pyrazole ring will appear in the aromatic region with characteristic coupling constants.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
α-CH~3.9 - 4.2~53 - 56Standard α-proton of an amino acid, slightly deshielded.
β-CH₂~4.4 - 4.7~48 - 51Deshielded by the adjacent N1 of the pyrazole ring.
Pyrazole H3~7.5 - 7.7~138 - 141Adjacent to two nitrogen atoms.
Pyrazole H4~6.3 - 6.5~106 - 109Shielded by two adjacent carbons.
Pyrazole H5~7.8 - 8.0~130 - 133Adjacent to the point of attachment.
Carbonyl C=O-~174 - 177Typical carboxylic acid carbon chemical shift.

Synthesis Methodologies

The practical application of this compound hinges on its efficient and stereochemically controlled synthesis. Both chemical and enzymatic routes have been developed, each with distinct advantages.

Chemical Synthesis via Serine β-Lactone Intermediate

This elegant method, documented in Organic Syntheses, provides excellent stereochemical control by starting from a chiral precursor, N-(benzyloxycarbonyl)-L-serine.[12]

  • Expertise & Rationale: The core of this strategy is the conversion of L-serine into a strained β-lactone. This transforms the normally unreactive hydroxyl group into a potent electrophilic site. The subsequent ring-opening reaction with pyrazole as a nucleophile proceeds with high fidelity, ensuring the L-configuration is retained. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the amine, preventing self-reaction and being easily removable under standard hydrogenolysis conditions.

Figure 2: Chemical Synthesis Workflow start N-Cbz-L-Serine step1 Mitsunobu Reaction (PPh3, DMAD, -78°C) start->step1 intermediate N-Cbz-L-Serine β-Lactone (Strained Electrophile) step1->intermediate step2 Nucleophilic Ring Opening (Pyrazole, MeCN, 52-54°C) intermediate->step2 product_protected N-Cbz-3-(Pyrazol-1-yl)-L-alanine step2->product_protected step3 Deprotection (e.g., H2, Pd/C) product_protected->step3 product_final This compound step3->product_final

Caption: Figure 2: Key steps in the stereospecific synthesis from L-serine.

Experimental Protocol: Synthesis of Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine[12]

  • Apparatus Setup: A 500-mL, single-necked, round-bottomed flask is equipped with a magnetic stirring bar, a rubber septum, and an argon inlet to ensure an inert atmosphere.

  • Reactant Charging: The flask is charged with N-(benzyloxycarbonyl)-L-serine β-lactone (15 g, 68 mmol) and anhydrous acetonitrile (240 mL).

  • Nucleophile Addition: The cloudy mixture is stirred, and solid pyrazole (4.9 g, 72 mmol) is added in one portion.

  • Reaction Conditions: The septum is replaced with a reflux condenser under argon, and the mixture is heated in an oil bath at 52–54°C for 24 hours.

  • Workup and Isolation: The solvent is removed via rotary evaporation, yielding a white solid. This crude product is dissolved in 1 M sodium hydroxide (150 mL) and washed with ethyl acetate (2 x 100 mL) to remove unreacted starting materials.

  • Acidification and Precipitation: The aqueous layer is cooled to 0-4°C, and concentrated hydrochloric acid is added to adjust the pH to 1, causing the product to precipitate.

  • Purification: The precipitate is filtered, washed with water, and dried. Recrystallization from ethyl acetate yields the pure N-protected product.

  • Deprotection (Standard Procedure): The N-Cbz protected product is dissolved in methanol and subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final title compound.

Enzymatic Synthesis

For applications demanding high purity and adherence to green chemistry principles, enzymatic synthesis is a superior alternative.

  • Expertise & Rationale: Biocatalysis offers unparalleled stereoselectivity under mild, aqueous conditions. The enzyme β-(pyrazol-1-yl)-L-alanine synthase has been identified and utilized to produce the chiral amino acid directly from O-acetyl-L-serine and pyrazole.[12] This approach avoids the use of protecting groups and harsh reagents, simplifying purification and reducing environmental impact. While isolating the enzyme can be resource-intensive, the use of whole-cell biocatalysts or immobilized enzymes can make this a scalable and cost-effective industrial process.

Biological Significance and Therapeutic Potential

The true value of this compound is realized in its application as a molecular scaffold in drug discovery.

A Privileged Scaffold in a Chiral Package

The pyrazole ring is a well-established pharmacophore found in drugs targeting a vast array of diseases.[1][2][3][5][7] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an ideal component for interacting with biological targets like kinases and enzymes.[5][6] By presenting this scaffold on a chiral amino acid, this compound allows for its precise, stereochemically defined incorporation into larger molecules. This is critical, as the three-dimensional arrangement of atoms is paramount for specific and potent biological activity.

Figure 3: Role in Drug Discovery cluster_applications Therapeutic Candidates building_block This compound (Chiral Building Block) kinase_inhibitors Kinase Inhibitors (e.g., for Oncology) building_block->kinase_inhibitors Peptide Synthesis Solid-Phase/Solution-Phase anti_inflammatory Anti-inflammatory Agents building_block->anti_inflammatory Small Molecule Synthesis antimicrobial Antimicrobial Peptidomimetics building_block->antimicrobial Scaffold for Combinatorial Libraries cns_agents CNS-Active Compounds building_block->cns_agents

Caption: Figure 3: A versatile building block for diverse therapeutic areas.

Metabolic Profile

An important consideration in drug development is the metabolic fate of a compound. Studies in mice have shown that dietary this compound is metabolically inert.[13] The amino acid is largely excreted unchanged in the urine, indicating that it is not readily catabolized to free pyrazole, a compound known to affect liver enzymes.[13] This metabolic stability is a highly desirable trait, suggesting that therapeutics derived from this scaffold may have a more predictable pharmacokinetic profile and reduced potential for off-target effects related to pyrazole release.

Conclusion

This compound is a uniquely valuable molecule for chemical and biological research. Its identity as a naturally occurring, non-proteinogenic amino acid combined with the proven therapeutic relevance of its pyrazole moiety makes it a high-potential building block. With well-defined chemical properties, established stereospecific synthetic routes, and a favorable metabolic profile, it offers a reliable and strategic starting point for the design and synthesis of next-generation therapeutics. This guide has provided the core technical knowledge needed to empower researchers to confidently integrate this compound into their drug discovery and development pipelines.

References

An In-Depth Technical Guide to the Synthesis of 3-(Pyrazol-1-yl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established method for the synthesis of 3-(Pyrazol-1-yl)-L-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy. By delving into the mechanistic details and experimental considerations, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully and reliably synthesize this valuable compound for their research endeavors. The primary synthesis route detailed herein proceeds via the nucleophilic ring-opening of N-(benzyloxycarbonyl)-L-serine β-lactone with pyrazole, a method renowned for its efficiency and stereochemical integrity.

Introduction: The Significance of this compound

Non-natural amino acids are critical building blocks in modern drug discovery, offering a means to introduce novel structural motifs and functionalities into peptides and small molecules. This compound, a structural analogue of histidine, is of particular importance. It is a naturally occurring compound, having been isolated from watermelon seeds.[1] The pyrazole moiety is a bioisostere for the imidazole ring of histidine, but with distinct electronic and steric properties. This substitution can lead to compounds with altered receptor binding affinities, improved metabolic stability, and unique pharmacological profiles. The pyrazole ring is a common feature in many pharmaceuticals due to its diverse biological activities.[2][3][4] Consequently, access to enantiomerically pure this compound is crucial for the systematic exploration of its potential in drug design and development.

Strategic Approach to Synthesis: The Serine β-Lactone Route

The synthesis of β-substituted alanines, such as this compound, presents the challenge of controlling the stereochemistry at the α-carbon. While several methods for the synthesis of racemic pyrazolylalanine have been reported, obtaining the enantiomerically pure L-isomer is often the primary goal for biological applications.[1] The chosen method, proceeding through an N-protected L-serine β-lactone intermediate, is particularly advantageous for several reasons:

  • Stereochemical Integrity: The synthesis starts from commercially available and optically pure N-(benzyloxycarbonyl)-L-serine. The subsequent reactions proceed with high fidelity, preserving the stereochemistry of the α-carbon.

  • High Reactivity of the β-Lactone: The strained four-membered ring of the β-lactone is highly susceptible to nucleophilic attack, allowing for the introduction of a wide variety of substituents at the β-position.

  • Versatility: This strategy is not limited to the synthesis of this compound but can be adapted for the preparation of a broad range of β-substituted alanines.[1]

The overall synthetic strategy involves two key transformations: the cyclization of N-(benzyloxycarbonyl)-L-serine to its corresponding β-lactone under modified Mitsunobu conditions, followed by the nucleophilic ring-opening of the lactone with pyrazole.

Reaction Mechanism Overview

The synthesis is a two-step process, each with a distinct and well-understood mechanism.

Step 1: Formation of N-(Benzyloxycarbonyl)-L-serine β-lactone

This step utilizes a modified Mitsunobu reaction. Triphenylphosphine and dimethyl azodicarboxylate (DMAD) activate the hydroxyl group of N-(benzyloxycarbonyl)-L-serine, facilitating an intramolecular nucleophilic attack by the carboxylate to form the β-lactone.

Step 2: Nucleophilic Ring-Opening with Pyrazole

The pyrazole acts as a nucleophile, attacking the β-carbon of the lactone. This results in the opening of the strained four-membered ring and the formation of the desired N-C bond, yielding Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine. Subsequent deprotection (not detailed in this guide but a standard procedure) would yield the final this compound.

Experimental Protocols

The following protocols are based on the well-vetted and reliable procedures published in Organic Syntheses, a testament to their reproducibility and robustness.[1]

Synthesis of N-(Benzyloxycarbonyl)-L-serine β-lactone

This procedure details the cyclization of N-protected serine to its reactive β-lactone intermediate.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product Cbz_Ser N-(Benzyloxycarbonyl)-L-serine Cooling Cool to -78°C Cbz_Ser->Cooling TPP Triphenylphosphine TPP->Cooling DMAD Dimethyl Azodicarboxylate THF Tetrahydrofuran (Solvent) THF->Cooling DMAD_add Add DMAD Cooling->DMAD_add Stir Stir for 10 min DMAD_add->Stir Cbz_Ser_add Add Cbz-Ser Solution Stir->Cbz_Ser_add Solvent_removal Remove Solvent Cbz_Ser_add->Solvent_removal Chromatography Silica Gel Chromatography Solvent_removal->Chromatography Precipitation Precipitation from Dichloromethane/Hexane Chromatography->Precipitation Beta_lactone N-(Benzyloxycarbonyl)-L-serine β-lactone Precipitation->Beta_lactone

Caption: Workflow for the Synthesis of N-(Benzyloxycarbonyl)-L-serine β-lactone.

Materials:

  • N-(benzyloxycarbonyl)-L-serine

  • Triphenylphosphine

  • Dimethyl azodicarboxylate (DMAD)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane

  • Hexane

  • Ethyl acetate

Procedure:

  • A multi-necked round-bottomed flask equipped with a magnetic stirrer, argon inlet, and thermometer is charged with anhydrous tetrahydrofuran (1.1 L) and triphenylphosphine (42.1 g, 160 mmol).

  • The mixture is stirred until the triphenylphosphine dissolves and then cooled to -78°C using a dry ice-acetone bath.

  • Distilled dimethyl azodicarboxylate (17.7 mL, 160 mmol) is added dropwise via syringe over 10 minutes. The resulting solution is stirred at -75°C to -78°C for 10 minutes.

  • A solution of N-(benzyloxycarbonyl)-L-serine (38.3 g, 160 mmol) in anhydrous tetrahydrofuran (240 mL) is added dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 3 hours.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is purified by silica gel chromatography using a gradient of hexane and ethyl acetate to yield the pure N-(benzyloxycarbonyl)-L-serine β-lactone. Further purification can be achieved by precipitation from dichloromethane with hexane.

Synthesis of Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine

This procedure describes the key ring-opening reaction to form the target molecule.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product Beta_lactone N-(Benzyloxycarbonyl)-L-serine β-lactone Mixing Combine Reactants Beta_lactone->Mixing Pyrazole Pyrazole Pyrazole->Mixing Acetonitrile Acetonitrile (Solvent) Acetonitrile->Mixing Heating Heat at 52-54°C for 24h Mixing->Heating Solvent_removal Remove Solvent Heating->Solvent_removal Base_wash Add 1N NaOH & Water Solvent_removal->Base_wash Extraction Extract with Dichloromethane Base_wash->Extraction Acidification Acidify Aqueous Phase with HCl Extraction->Acidification Filtration Filter Precipitate Acidification->Filtration Recrystallization Recrystallize from Ethyl Acetate Filtration->Recrystallization Final_product Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine Recrystallization->Final_product

Caption: Workflow for the Synthesis of Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine.

Materials:

  • N-(benzyloxycarbonyl)-L-serine β-lactone (15 g, 68 mmol)

  • Pyrazole (4.9 g, 72 mmol)

  • Acetonitrile, anhydrous (240 mL)

  • 1 N Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane

  • Ethyl acetate

Procedure:

  • A round-bottomed flask is charged with N-(benzyloxycarbonyl)-L-serine β-lactone (15 g, 68 mmol) and anhydrous acetonitrile (240 mL).

  • Solid pyrazole (4.9 g, 72 mmol) is added to the stirred mixture.

  • The flask is fitted with a reflux condenser, and the reaction mixture is heated in an oil bath at 52–54°C for 24 hours under an argon atmosphere.

  • The solvent is removed on a rotary evaporator to yield a white solid.

  • The solid is suspended in 1 N sodium hydroxide (69 mL) and diluted with distilled water (350 mL). The mixture is stirred vigorously.

  • The aqueous mixture is extracted with dichloromethane (3 x 100 mL) to remove unreacted pyrazole and byproducts.

  • The aqueous phase is cooled in an ice bath, and concentrated hydrochloric acid is added with stirring to adjust the pH to 1.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethyl acetate to afford analytically pure Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine.

Data Summary

The following table summarizes the quantitative data for the synthesis as reported in the reference procedure.[1]

StepProductStarting Material (Amount)Yield (%)
1. β-Lactone FormationN-(Benzyloxycarbonyl)-L-serine β-lactoneN-(Benzyloxycarbonyl)-L-serine (38.3 g)47%
2. Ring-OpeningNα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanineN-(Benzyloxycarbonyl)-L-serine β-lactone (15 g)37%

Conclusion

The synthesis of this compound via the serine β-lactone route represents a reliable and efficient method for obtaining this valuable, enantiomerically pure amino acid. The procedures outlined in this guide, backed by the authority of Organic Syntheses, provide a clear pathway for researchers to produce this compound for their studies. The strategic use of a chiral starting material and a highly reactive intermediate ensures the desired stereochemical outcome. This guide serves as a practical resource, not only for the execution of the synthesis but also for understanding the fundamental principles that make this a preferred method in synthetic organic chemistry.

References

An In-depth Technical Guide to the Biological Activity of 3-(Pyrazol-1-yl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 3-(Pyrazol-1-yl)-L-alanine, a non-proteinogenic amino acid. Synthesizing available literature, this document details its chemical properties, metabolic fate, and explores its potential, though largely uninvestigated, biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in amino acid analogues and pyrazole-containing compounds. We will delve into its known metabolic inertness, its structural relationship to histidine, and the broader context of the pharmacological significance of the pyrazole moiety. The document will also present detailed experimental protocols relevant to the study of such compounds and propose future research directions to elucidate the full biological potential of this compound.

Introduction: The Enigmatic Profile of a Non-Proteinogenic Amino Acid

This compound is a fascinating molecule belonging to the class of non-proteinogenic amino acids, meaning it is not one of the canonical 20 amino acids used in protein synthesis.[1] Its structure is characterized by an L-alanine backbone with a pyrazole ring attached to the β-carbon.[1] This compound has been identified in various organisms, including the water flea (Daphnia pulex), the protozoan parasite Trypanosoma brucei, and plants of the Cucurbitaceae family, such as watermelon (Citrullus colocynthis).[1][2]

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This moiety is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The incorporation of this versatile ring system into an amino acid framework suggests the potential for unique biological interactions and pharmacological effects. This guide aims to consolidate the existing knowledge on this compound and to provide a framework for future investigations into its biological activity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for any experimental design.

PropertyValueSource
Molecular Formula C6H9N3O2[1]
Molecular Weight 155.15 g/mol [1]
IUPAC Name (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid[1]
CAS Number 10162-27-3[1]
Physical Form White to Yellow Solid[5]
Storage Temperature 2-8 °C[5]

Metabolic Fate and Pharmacokinetics: A Tale of Inertness

A pivotal study investigating the metabolism of β-pyrazol-1-yl-DL-alanine in mice revealed a remarkable degree of metabolic stability. When administered orally, the compound was largely excreted unchanged in the urine, with approximately 93% of the administered dose recovered over a four-day period.[2] This metabolic inertness was also observed following subcutaneous injection.[2] The study concluded that pyrazole is not a catabolite of dietary β-pyrazol-1-ylalanine.[2]

This finding is significant for several reasons. Firstly, it suggests that the compound has low toxicity associated with metabolic breakdown products. Secondly, its stability indicates that any observed biological activity is likely due to the intact molecule itself, rather than its metabolites. This contrasts with the parent pyrazole base, which is known to affect liver enzymes and glycogen concentrations.[2]

Metabolic_Fate cluster_ingestion Administration Oral_Ingestion Oral Ingestion 3-Pyrazolyl-L-alanine This compound Oral_Ingestion->3-Pyrazolyl-L-alanine Subcutaneous_Injection Subcutaneous Injection Subcutaneous_Injection->3-Pyrazolyl-L-alanine Systemic_Circulation Systemic Circulation 3-Pyrazolyl-L-alanine->Systemic_Circulation Excretion Renal Excretion (Urine) Systemic_Circulation->Excretion Unchanged_Compound ~93% Unchanged Compound Excretion->Unchanged_Compound

Caption: Metabolic pathway of this compound in vivo.

Potential Biological Activities and Mechanisms of Action

Despite its metabolic inertness, the structural features of this compound suggest several avenues for potential biological activity.

Histidine Analogue

The pyrazole ring is isosteric to the imidazole ring of the amino acid histidine. This structural similarity suggests that this compound could act as a histidine analogue, potentially interfering with histidine metabolic pathways or binding to histidine-recognizing proteins. However, direct evidence for this is currently lacking. A study on a phosphorylated pyrazole-alanine analogue, 4-phosphopyrazol-2-yl alanine, demonstrated its utility as a stable mimic of phosphohistidine, highlighting the potential for pyrazole-containing amino acids to serve as bioisosteres.[6][7]

Enzyme Inhibition

The pyrazole scaffold is a common feature in many enzyme inhibitors.[3] For instance, various pyrazole derivatives have been shown to inhibit kinases, which are crucial regulators of cellular processes.[8][9][10] Given that this compound is an amino acid analogue, it is plausible that it could act as a competitive or allosteric inhibitor of enzymes that utilize L-alanine or structurally similar amino acids as substrates. One such potential target is alanine racemase, an essential enzyme in bacteria for cell wall synthesis.[11]

Plant Growth Regulation

Some pyrazole derivatives have been investigated for their herbicidal activity.[12] While the specific effects of this compound on plant growth have not been extensively studied, its nature as a non-proteinogenic amino acid could potentially lead to disruptions in plant protein synthesis or other metabolic processes if taken up by plant cells.

Experimental Protocols for Investigating Biological Activity

To stimulate further research in this area, we provide the following detailed experimental protocols.

Protocol for Assessing Enzyme Inhibition: Alanine Racemase Activity Assay

This protocol is designed to determine if this compound can inhibit the activity of alanine racemase, a key bacterial enzyme.

Principle: A coupled enzyme assay is used where the conversion of D-alanine to L-alanine by alanine racemase is linked to the deamination of L-alanine to pyruvate by L-alanine dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically.[11]

Materials:

  • Purified alanine racemase (e.g., from M. tuberculosis)

  • L-alanine dehydrogenase

  • D-alanine

  • NAD+

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • NAD+ (final concentration 1 mM)

    • L-alanine dehydrogenase (final concentration 5 U/mL)

    • Varying concentrations of this compound. Include a vehicle control (no inhibitor).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding D-alanine (final concentration, e.g., 10 mM) and alanine racemase (final concentration, e.g., 0.1 µg/mL).

  • Immediately measure the absorbance at 340 nm every minute for 30 minutes at 37°C.

  • Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the test compound.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Enzymes, Substrates, Inhibitor) Mix_Components Mix Assay Components in 96-well Plate Prepare_Reagents->Mix_Components Pre_Incubate Pre-incubate at 37°C Mix_Components->Pre_Incubate Initiate_Reaction Initiate Reaction with D-alanine & Alanine Racemase Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Reaction Velocity Monitor_Absorbance->Calculate_Velocity Plot_Data Plot Velocity vs. Inhibitor Concentration Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for alanine racemase inhibition assay.

Protocol for Assessing Cytotoxicity: MTT Assay

This protocol determines the cytotoxic effects of this compound on a mammalian cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.[13]

Future Research Directions

The biological activity of this compound remains a largely unexplored area with significant potential. Future research should focus on:

  • Comprehensive Screening: A broad-based screening of this compound against a panel of enzymes, receptors, and cell lines is warranted to identify potential biological targets.

  • Mechanism of Action Studies: Should any significant biological activity be identified, detailed mechanistic studies should be undertaken to elucidate the molecular basis of its action.

  • In Vivo Studies: Following promising in vitro results, in vivo studies in animal models will be necessary to assess the efficacy, pharmacokinetics, and safety profile of the compound.

  • Structural Analogue Synthesis: The synthesis and biological evaluation of structural analogues of this compound could lead to the discovery of compounds with enhanced potency and selectivity.

Conclusion

This compound is a non-proteinogenic amino acid with a unique chemical structure that has been found in a variety of organisms. While it appears to be metabolically inert in mammals, its structural similarity to histidine and the known pharmacological importance of the pyrazole moiety suggest that it may possess currently uncharacterized biological activities. This technical guide has summarized the existing knowledge and provided a roadmap for future research to unlock the full potential of this intriguing molecule. The scientific community is encouraged to build upon this foundation to explore the biological role and potential therapeutic applications of this compound.

References

An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of 3-(Pyrazol-1-yl)-L-alanine in the Cucurbitaceae Family

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the non-proteinogenic amino acid 3-(Pyrazol-1-yl)-L-alanine, a unique secondary metabolite found within the Cucurbitaceae family. With a primary focus on its most well-documented source, the watermelon (Citrullus lanatus), this document delves into the known distribution of this compound, elucidates its biosynthetic pathway, and presents detailed methodologies for its extraction, quantification, and structural characterization. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and pharmacology who are interested in the biological significance and potential applications of this intriguing pyrazole-containing amino acid.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery and Plant Biology

Plants are prolific producers of a vast and diverse arsenal of chemical compounds, many of which are classified as secondary metabolites. Among these, non-proteinogenic amino acids (NPAAs) represent a fascinating and often underexplored class of molecules. Unlike their 20 protein-building counterparts, NPAAs are not incorporated into proteins but play crucial roles in plant defense, nitrogen storage, and stress response. Their structural diversity and biological activities have also made them a rich source of lead compounds in drug discovery.

One such NPAA is this compound, also known as β-pyrazolylalanine. First isolated from the seeds of watermelon (Citrullus vulgaris), this compound is characterized by the presence of a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] The pyrazole moiety is a well-established pharmacophore found in a variety of synthetic drugs with anti-inflammatory, anti-cancer, and anti-viral properties. Its natural occurrence in the plant kingdom, particularly within a widely consumed plant family like Cucurbitaceae, presents a compelling case for further investigation into its biosynthesis, physiological role, and potential pharmacological applications.

This guide aims to consolidate the current scientific knowledge on this compound, providing a detailed technical framework for its study. We will explore its distribution, the enzymatic machinery responsible for its synthesis, and robust analytical protocols for its confident identification and quantification.

Distribution of this compound in the Cucurbitaceae Family

The occurrence of this compound appears to be highly restricted within the vast Cucurbitaceae family. To date, its presence has been definitively established and extensively studied in the genus Citrullus, with watermelon (Citrullus lanatus) being the primary documented source.[2] It has been identified in both the seeds and the juice of the fruit.[3]

Extensive literature searches for the presence of this compound in other major genera of the Cucurbitaceae family, including Cucurbita (squash, pumpkin), Momordica (bitter melon), Lagenaria (bottle gourd), and Luffa (luffa), have not yielded any conclusive findings of its natural occurrence. This suggests that the biosynthetic pathway for this compound may be a unique metabolic feature of the Citrullus lineage.

Table 1: Documented Occurrence of this compound in Cucurbitaceae

GenusSpeciesCommon NamePresence of this compoundReference(s)
CitrullusCitrullus lanatus (syn. Citrullus vulgaris)WatermelonYes (seeds, juice)[1][2]

The seemingly narrow distribution of this compound raises intriguing questions about its evolutionary origins and its specific physiological function within the plants that produce it.

Biosynthesis of this compound

The biosynthesis of this compound in watermelon is a fascinating example of how plants can co-opt existing enzymatic machinery for novel metabolic purposes. The key enzyme responsible for the synthesis of this NPAA has been identified as β-pyrazolylalanine synthase (EC 2.5.1.51) . Further research has revealed that this enzyme is, in fact, identical to cysteine synthase (EC 4.2.99.8) in watermelon.

The reaction catalyzed by this enzyme involves the condensation of O-acetyl-L-serine (OAS) and pyrazole . In this reaction, the pyrazole ring acts as a nucleophile, displacing the acetyl group from OAS to form this compound and acetate.

The overall biosynthetic reaction is as follows:

O-acetyl-L-serine + pyrazole ⇌ this compound + acetate

This enzymatic step is the terminal reaction in the formation of this compound. The biosynthesis of the precursor, O-acetyl-L-serine, is a well-established pathway in plants, arising from the acetylation of L-serine by serine acetyltransferase. The origin of the pyrazole moiety in plants is less clear and remains an area for further investigation.

Biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis Pathway L-Serine L-Serine O-acetyl-L-serine O-acetyl-L-serine L-Serine->O-acetyl-L-serine Serine acetyltransferase Pyrazole Pyrazole This compound This compound Pyrazole->this compound Acetyl-CoA Acetyl-CoA Acetyl-CoA->O-acetyl-L-serine O-acetyl-L-serine->this compound β-pyrazolylalanine synthase (Cysteine synthase) Acetate Acetate O-acetyl-L-serine->Acetate

Figure 1: Biosynthetic pathway of this compound.

Potential Physiological Role

While the precise physiological function of this compound in Citrullus lanatus has not been definitively established, its nature as a non-proteinogenic amino acid suggests a role in ecological interactions or stress adaptation. The accumulation of NPAAs is often associated with plant defense against herbivores and pathogens. The pyrazole ring itself is a known bioactive scaffold, and its incorporation into an amino acid could confer deterrent or toxic properties.

Furthermore, there is evidence that the related compound, β-alanine, accumulates in plants in response to various abiotic stresses, including temperature extremes, hypoxia, and drought.[4][5] It is plausible that this compound serves a similar protective function in watermelon, potentially acting as an osmoprotectant or a compatible solute to stabilize cellular structures under stress conditions. Further research, such as metabolomic profiling of watermelon plants under different stress conditions, is needed to elucidate the specific role of this unique compound.

Analytical Methodologies

The accurate and sensitive detection and quantification of this compound in complex plant matrices require robust analytical techniques. The following sections provide a detailed guide to the extraction, separation, and identification of this compound.

Extraction from Plant Material

The choice of extraction method is critical for obtaining a representative profile of free amino acids from plant tissues. A reliable method involves the use of an aqueous acidic solution to precipitate proteins and release free amino acids.

Protocol 1: Extraction of Free Amino Acids from Cucurbitaceae Seeds

  • Sample Preparation: Grind the seeds to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.

  • Extraction:

    • Weigh approximately 100 mg of the powdered seed material into a microcentrifuge tube.

    • Add 1 mL of 0.1 M HCl.

    • Vortex vigorously for 1 minute.

    • Incubate at 4°C for 1 hour with occasional vortexing to ensure complete extraction.

  • Protein Precipitation and Clarification:

    • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Storage: The clarified extract can be stored at -20°C prior to analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detection method is the preferred technique for the quantification of amino acids. Due to the lack of a strong chromophore in this compound, pre-column derivatization is necessary for sensitive detection by UV-Vis or fluorescence detectors. However, for enhanced specificity and sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a general approach. Method optimization, including the choice of column, mobile phases, and MS/MS parameters, is essential for achieving optimal results.

  • Chromatographic System:

    • HPLC System: A binary or quaternary pump system capable of gradient elution.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Program:

      • 0-1 min: 2% B

      • 1-8 min: 2-95% B (linear gradient)

      • 8-10 min: 95% B (hold)

      • 10.1-12 min: 2% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry System:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The fragment ions will need to be determined by infusing a standard of this compound. Based on its structure, potential transitions would involve the loss of the carboxyl group or fragmentation of the pyrazole ring.

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound.

    • Spike a blank matrix (e.g., an extract from a plant known not to contain the compound) with known concentrations of the standard to assess matrix effects and recovery.

    • Use an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) to improve accuracy and precision.

AnalyticalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plant_Material Plant Material (e.g., Watermelon Seeds) Grinding Cryogenic Grinding Plant_Material->Grinding Extraction Acidic Extraction (0.1 M HCl) Grinding->Extraction Clarification Centrifugation & Filtration (0.22 µm) Extraction->Clarification HPLC_Separation Reversed-Phase HPLC (C18 column) Clarification->HPLC_Separation ESI Electrospray Ionization (Positive Mode) HPLC_Separation->ESI MS_MS Tandem Mass Spectrometry (MRM Mode) ESI->MS_MS Quantification Quantification using Calibration Curve MS_MS->Quantification

Figure 2: Analytical workflow for the quantification of this compound.

Structural Elucidation

For the unambiguous identification of this compound, especially in a new plant source, structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) is essential.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum will provide characteristic signals for the protons on the pyrazole ring, the α- and β-protons of the alanine backbone, and the amine protons.

  • ¹³C-NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole ring, the carboxyl carbon, and the α- and β-carbons of the alanine moiety.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition and confirming the molecular formula of the compound.

While experimental spectra for this compound are not widely published in easily accessible formats, predicted spectra can be generated from chemical databases and used as a reference.[6] For definitive structural confirmation, comparison with a synthesized or commercially available standard is recommended.

Future Directions and Applications

The study of this compound in the Cucurbitaceae family is a field ripe for further exploration. Key areas for future research include:

  • Expanded Distribution Studies: A systematic screening of a wider range of Cucurbitaceae species is needed to confirm the limited distribution of this compound and to potentially identify new natural sources.

  • Elucidation of the Pyrazole Biosynthetic Pathway: The origin of the pyrazole ring in plants is a significant knowledge gap. Unraveling this pathway could reveal novel enzymatic reactions and metabolic networks.

  • Functional Genomics: Identifying and characterizing the genes involved in the biosynthesis of this compound in watermelon will provide valuable tools for understanding its regulation and for potential metabolic engineering applications.

  • Pharmacological Screening: Given the known bioactivities of pyrazole-containing compounds, this compound should be systematically evaluated for a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

The unique structure and natural origin of this compound make it a promising candidate for further investigation in both plant science and drug discovery. This guide provides the foundational knowledge and technical protocols to facilitate and inspire such research endeavors.

References

A Technical Guide to 3-(Pyrazol-1-yl)-L-alanine: A Versatile Non-Proteinogenic Amino Acid for Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Expanding Chemical Toolbox for Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics, offering high potency and specificity. However, native peptides often suffer from limitations such as poor metabolic stability and limited oral bioavailability. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful tool to overcome these challenges, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth technical overview of 3-(Pyrazol-1-yl)-L-alanine (L-Pya), a unique NPAA that serves as a versatile building block for the design of novel peptide-based therapeutics. As a structural isomer of histidine, L-Pya offers a distinct physicochemical profile that can be leveraged to modulate receptor interactions, enhance enzymatic resistance, and explore new chemical space in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of L-Pya in their research and development endeavors.

Core Properties of this compound

This compound is a non-naturally occurring amino acid characterized by the linkage of a pyrazole ring to the β-carbon of an L-alanine backbone.[3][4] This structural feature imparts unique properties that distinguish it from its proteinogenic counterpart, histidine.

Physicochemical and Structural Characteristics

The pyrazole moiety of L-Pya is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] Unlike the imidazole ring of histidine, which has a pKa of approximately 6.0 and can act as both a hydrogen bond donor and acceptor at physiological pH, the pyrazole ring is significantly less basic. This difference in basicity and hydrogen bonding potential can be exploited to design peptides with altered receptor binding affinities and pH sensitivities.

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid[3][4]
Molecular Formula C6H9N3O2[3][4][5]
Molecular Weight 155.15 g/mol [3][4][5]
CAS Number 2734-48-7[5]
Canonical SMILES C1=CN(N=C1)C--INVALID-LINK--N[4]
Predicted pKa (α-COOH) ~2.2General Amino Acid Knowledge
Predicted pKa (α-NH3+) ~9.2General Amino Acid Knowledge
Predicted XLogP3 -1.5PubChem

Note: Predicted pKa values are approximate and can vary based on the local microenvironment within a peptide.

Synthesis of Nα-Protected this compound for Peptide Synthesis

The successful incorporation of L-Pya into peptides via Solid-Phase Peptide Synthesis (SPPS) necessitates the use of Nα-protected derivatives, most commonly the 9-fluorenylmethoxycarbonyl (Fmoc) group. The synthesis of Fmoc-3-(Pyrazol-1-yl)-L-alanine is a critical first step for its use in peptide synthesis.

Synthetic Pathway Overview

A well-established method for the synthesis of Nα-protected β-substituted alanines, including L-Pya, proceeds through the opening of an N-protected L-serine β-lactone with the desired nucleophile, in this case, pyrazole. This approach offers good stereochemical control and reasonable yields.

G cluster_synthesis Synthesis of Fmoc-3-(Pyrazol-1-yl)-L-alanine Fmoc-L-Serine Fmoc-L-Serine Fmoc-L-Serine-β-lactone Fmoc-L-Serine-β-lactone Fmoc-L-Serine->Fmoc-L-Serine-β-lactone Mitsunobu Reaction (PPh3, DIAD) Nα-Fmoc-β-(pyrazol-1-yl)-L-alanine Nα-Fmoc-β-(pyrazol-1-yl)-L-alanine Fmoc-L-Serine-β-lactone->Nα-Fmoc-β-(pyrazol-1-yl)-L-alanine Nucleophilic Ring Opening (Pyrazole, Base)

Caption: Synthetic workflow for Nα-Fmoc-3-(pyrazol-1-yl)-L-alanine.

Detailed Experimental Protocol: Synthesis of Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine

This protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reliable chemical preparations.

Materials:

  • N-(Benzyloxycarbonyl)-L-serine β-lactone

  • Pyrazole

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid

  • Sodium bicarbonate

  • Magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: A 500-mL, single-necked, round-bottomed flask is equipped with a magnetic stirring bar, a rubber septum, and an argon inlet.

  • Addition of Reactants: The flask is charged with N-(benzyloxycarbonyl)-L-serine β-lactone (15 g, 68 mmol) and anhydrous acetonitrile (240 mL). The cloudy mixture is stirred, and solid pyrazole (4.9 g, 72 mmol) is added.

  • Reaction Conditions: The rubber septum is quickly replaced with a reflux condenser and an argon inlet adaptor, and the reaction mixture is heated in an oil bath at 52–54°C for 24 hours.

  • Workup: The solvent is removed on a rotary evaporator to leave a white solid. The solid is dissolved in ethyl acetate (300 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (100 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed on a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from ethyl acetate/hexane to yield Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine.

Note: For use in Fmoc-based SPPS, the benzyloxycarbonyl (Cbz) protecting group would be replaced with the Fmoc group in a separate synthetic step, typically by reacting the free amine of L-Pya with Fmoc-OSu or Fmoc-Cl.

Incorporation of Fmoc-3-(Pyrazol-1-yl)-L-alanine into Peptides via SPPS

The incorporation of Fmoc-L-Pya-OH into a growing peptide chain follows standard Fmoc/tBu solid-phase peptide synthesis protocols. The pyrazole side chain does not typically require protection during synthesis.

General SPPS Workflow

The iterative cycle of SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

G cluster_spps Fmoc-SPPS Cycle for L-Pya Incorporation Resin-Peptide-NH-Fmoc Resin-Peptide-NH-Fmoc Resin-Peptide-NH2 Resin-Peptide-NH2 Resin-Peptide-NH-Fmoc->Resin-Peptide-NH2 Deprotection (20% Piperidine in DMF) Resin-Peptide-NH-CO-Pya-Fmoc Resin-Peptide-NH-CO-Pya-Fmoc Resin-Peptide-NH2->Resin-Peptide-NH-CO-Pya-Fmoc Coupling (Activating Agent, Base) Fmoc-L-Pya-OH Fmoc-L-Pya-OH Fmoc-L-Pya-OH->Resin-Peptide-NH-CO-Pya-Fmoc

Caption: Standard Fmoc-SPPS cycle for incorporating L-Pya.

Detailed Experimental Protocol: Manual SPPS Coupling

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • Fmoc-3-(Pyrazol-1-yl)-L-alanine (Fmoc-L-Pya-OH)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: The Fmoc-protected peptide-resin is swelled in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The DMF is drained, and the resin is treated with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. The resin is then washed thoroughly with DMF.

  • Coupling of Fmoc-L-Pya-OH:

    • In a separate vial, Fmoc-L-Pya-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) are dissolved in DMF.

    • A base (e.g., DIPEA, 6 equivalents) is added to the activation mixture and allowed to react for 1-2 minutes.

    • The activated amino acid solution is added to the deprotected peptide-resin, and the mixture is agitated for 1-2 hours.

  • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Iteration: The deprotection and coupling cycle is repeated for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed by treatment with a cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications and Biological Significance

The incorporation of L-Pya into peptides can have profound effects on their biological activity and properties. Its use as a histidine isostere is a key application, allowing for the exploration of structure-activity relationships (SAR) in peptides where histidine plays a critical role.

Modulation of Biological Activity

The pyrazole ring of L-Pya can participate in various non-covalent interactions, including hydrogen bonding (as an acceptor at N2) and π-stacking.[2] These interactions can influence the binding of the peptide to its biological target. For instance, in the design of enzyme inhibitors, replacing a key histidine residue with L-Pya can alter the binding affinity and specificity, potentially leading to more potent and selective inhibitors. Several studies have explored pyrazole derivatives as inhibitors for a range of enzymes, including kinases and proteases.

Enhanced Metabolic Stability

Peptides containing NPAAs are often more resistant to enzymatic degradation by proteases. The unique side chain of L-Pya can disrupt the recognition motifs of common proteases, thereby increasing the in vivo half-life of the peptide therapeutic. Studies on the metabolism of free L-Pya have shown that it is largely metabolically inert and excreted unchanged, suggesting that its incorporation into peptides may confer enhanced stability.[6]

Potential Therapeutic Areas

Given the broad range of biological activities associated with pyrazole-containing compounds, peptides incorporating L-Pya have potential applications in various therapeutic areas:

  • Antimicrobial Peptides: The modification of native antimicrobial peptides with L-Pya could lead to analogs with improved potency, selectivity, and stability.

  • Enzyme Inhibitors: As a histidine mimic, L-Pya can be used to probe the active sites of enzymes and develop novel inhibitors for targets such as kinases, proteases, and metalloenzymes.

  • Neurological Disorders: Pyrazole derivatives have been investigated for their neuroprotective effects, suggesting that L-Pya-containing peptides could be explored for the treatment of neurodegenerative diseases.

Conclusion and Future Outlook

This compound is a valuable addition to the synthetic chemist's toolbox for peptide drug discovery. Its unique structural and electronic properties, coupled with its metabolic stability, make it an attractive building block for the rational design of novel peptide therapeutics with enhanced properties. The synthetic and peptide incorporation protocols outlined in this guide provide a practical framework for researchers to begin exploring the potential of this versatile non-proteinogenic amino acid. As the demand for more sophisticated and effective peptide drugs continues to grow, the strategic use of NPAAs like L-Pya will undoubtedly play a pivotal role in the development of the next generation of peptide-based medicines.

References

Investigating the Metabolic Fate of 3-(Pyrazol-1-yl)-L-alanine in vivo

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Foundational Principles: A Tale of Two Molecules

The metabolic journey of a xenobiotic is dictated by its chemical structure. The case of β-PA and its parent base, pyrazole, offers a stark illustration of this principle. While pyrazole itself undergoes significant biotransformation, the addition of the L-alanine side chain fundamentally alters its interaction with metabolic enzymes.

  • Pyrazole Metabolism: The pyrazole ring, when administered alone, is a substrate for various metabolic enzymes. Studies have identified several urinary metabolites, including hydroxylated derivatives and conjugates.[5] A notable and unusual metabolic pathway observed in mice involves C-methylation and conjugation, resulting in a peptide conjugate of 3,4,4-trimethyl-5-pyrazolone.[4] This demonstrates that the pyrazole ring is accessible to and actively processed by the body's metabolic machinery.

  • The Influence of the L-alanine Moiety: In stark contrast, when β-PA is administered to mice, it is overwhelmingly excreted unchanged.[4] Studies using [14C]-labeled β-PA show that approximately 93% of the administered radioactive dose is recovered in the urine within four days, with the recovered compound being the parent molecule.[4] This metabolic inertness suggests that the L-alanine group either sterically hinders the pyrazole ring from accessing the active sites of metabolic enzymes or alters the electronic properties of the ring, making it a poor substrate for biotransformation.

The following diagram contrasts these divergent metabolic pathways.

cluster_0 Pyrazole Metabolism cluster_1 3-(Pyrazol-1-yl)-L-alanine (β-PA) Fate P Pyrazole M1 Hydroxylated & Conjugated Metabolites P->M1 Hepatic Biotransformation M2 3,4,4-trimethyl-5-pyrazolone -peptide conjugate P->M2 Hepatic Biotransformation BPA_admin β-PA Administration (Oral or Subcutaneous) BPA_urine Unchanged β-PA in Urine BPA_admin->BPA_urine Renal Excretion (>90% of dose)

Caption: Divergent metabolic fates of Pyrazole vs. β-PA.

Designing a Definitive in vivo Mass Balance Study

To rigorously investigate the metabolic fate of β-PA, a quantitative mass balance study is the gold standard. This type of study aims to account for the total administered dose by tracking its excretion from the body over time. The primary objective is to confirm the high rate of excretion of the parent compound and demonstrate a lack of significant biotransformation.

Core Components of the Experimental Design
ComponentRationale & Key Considerations
Test System Rodent Model (Sprague-Dawley Rat or C57BL/6 Mouse). These models are standard for metabolic studies due to their well-characterized physiology and the availability of historical control data.[4][5][6]
Test Article Radiolabeled [14C]-3-(Pyrazol-1-yl)-L-alanine. Isotopic labeling is essential for a quantitative mass balance. [14C] is a stable and easily detectable beta-emitter, allowing for precise quantification in all biological matrices. The label should be placed on a metabolically stable position of the molecule.
Administration Oral Gavage (p.o.) and Intravenous (i.v.). Using both routes provides a comprehensive pharmacokinetic profile. The i.v. route serves as a baseline for 100% bioavailability, while the oral route assesses absorption and first-pass metabolism.
Housing Metabolic Cages. These specialized cages are crucial for the separate and timed collection of urine and feces, preventing cross-contamination and allowing for accurate quantification of excreted radioactivity.
Sample Collection Urine, Feces, Blood/Plasma, and Terminal Tissues (Liver, Kidneys). A comprehensive collection strategy ensures all potential routes of excretion and distribution are examined.
Workflow for in vivo Disposition Study

The following workflow diagram outlines the critical steps from animal acclimatization to final data analysis.

A 1. Animal Acclimatization (7 days in metabolic cages) B 2. Dose Administration ([14C]-β-PA, p.o. or i.v.) A->B C 3. Sample Collection (Urine/Feces at 0-8, 8-24, 24-48, 48-72, 72-96h) B->C D 4. Terminal Bleed & Tissue Harvest (e.g., at 96h) C->D E 5. Sample Homogenization (Feces & Tissues) C->E G 7. Metabolite Profiling (HPLC-Radiodetector, LC-MS) C->G Urine & Plasma D->E F 6. Radioactivity Quantification (Liquid Scintillation Counting) E->F H 8. Data Analysis & Reporting (Mass Balance, Excretion Profile) F->H G->H

Caption: Workflow for a comprehensive in vivo metabolic fate study.

Step-by-Step Experimental Protocols

Scientific integrity is built on reproducible, detailed methodologies. The following protocols provide a self-validating system for executing the study.

Protocol 3.1: Dose Administration and Sample Collection
  • Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) in individual metabolic cages for at least 3 days prior to dosing to allow adaptation and obtain baseline excretion data.

  • Dose Formulation: Prepare a dosing solution of [14C]-β-PA in a suitable vehicle (e.g., 0.9% saline) at a concentration to deliver a target dose of 10 mg/kg and ~50 µCi/kg.

  • Administration:

    • Oral (p.o.): Administer the dose via a gavage needle.

    • Intravenous (i.v.): Administer the dose via a tail vein injection.

  • Collection:

    • Collect urine and feces at predefined intervals: 0-8h, 8-24h, 24-48h, 48-72h, and 72-96h post-dose.

    • At 96h, anesthetize animals and collect terminal blood via cardiac puncture into EDTA-containing tubes.

    • Perform necropsy and harvest key tissues, including liver and kidneys. Store all samples at -80°C until analysis.

Protocol 3.2: Sample Processing and Analysis
  • Homogenization: Homogenize fecal samples and tissues with water to create a uniform slurry for analysis.

  • Quantification of Total Radioactivity:

    • Pipette triplicate aliquots of urine, plasma, and tissue/fecal homogenates into scintillation vials.

    • Add an appropriate scintillation cocktail (e.g., Ultima Gold™).

    • Analyze using a Liquid Scintillation Counter (LSC) to determine disintegrations per minute (DPM).

    • Calculate the percentage of the administered dose in each sample.

  • Metabolite Profiling (HPLC with Radiometric Detection):

    • Objective: To separate and quantify the parent compound from any potential metabolites.

    • Sample Preparation: Thaw urine samples. Centrifuge to remove particulates. Deproteinize plasma samples using acetonitrile precipitation.

    • Chromatographic Conditions:

      • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A linear gradient from 0% to 50% B over 30 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector followed by an in-line radiometric detector.

    • Analysis: Inject samples and a [14C]-β-PA standard. Compare the retention time of the radioactive peak(s) in the samples to the standard. Integrate the peak areas to determine the relative percentage of each component.

  • Structural Confirmation (LC-MS/MS):

    • For the major radioactive peak identified via HPLC, perform LC-MS analysis to confirm its identity.

    • The expected mass for the protonated parent molecule [M+H]+ is approximately 156.08.[7]

    • Fragmentation analysis (MS/MS) can further confirm the structure.

Data Presentation and Interpretation

Table 4.1: Expected Mass Balance and Excretion Profile of [14C]-β-PA in Rats (96h post-dose)
Excretion Route% of Administered Dose (Mean ± SD)Primary Component
Urine > 90%Unchanged β-PA (>98% of urinary radioactivity)[4]
Feces < 5%Unchanged β-PA
Tissues (at 96h) < 1%Negligible residual radioactivity
Total Recovery > 95% ---
Data are hypothetical based on published findings in mice and represent expected outcomes.[4]

Interpretation: The expected results powerfully support the conclusion of metabolic inertness. A total recovery of >95% validates the integrity of the study. The overwhelming recovery of the dose in urine as the unchanged parent compound indicates that β-PA is well-absorbed orally (if applicable) and is rapidly and efficiently cleared by the kidneys without undergoing significant biotransformation in the liver or other tissues. The lack of significant metabolites in the radio-chromatograms is the most direct evidence of its metabolic stability.

Conclusion and Implications for Drug Development

The comprehensive investigation into the metabolic fate of this compound in vivo consistently points to a molecule with a high degree of metabolic stability. It largely evades hepatic biotransformation and is efficiently eliminated via renal excretion.

For researchers and drug development professionals, this has several key implications:

  • Predictable Pharmacokinetics: The low metabolic clearance suggests that the compound's pharmacokinetics are likely to be linear and predictable, driven primarily by renal function.

  • Low Risk of Metabolite-Mediated Toxicity: Since no significant metabolites are formed, the risk of toxicity arising from reactive intermediates is minimal.

  • Scaffold for Drug Design: The β-PA moiety can be considered a stable structural component in the design of new chemical entities. Its properties ensure that it can act as a reliable carrier or pharmacophore without being unpredictably altered by metabolism.

  • Parent Compound Activity: Any biological activity observed must be attributed to the parent molecule itself, not to the formation of active metabolites. This simplifies the interpretation of structure-activity relationships (SAR).

This guide provides an authoritative and practical framework for validating these properties, ensuring that the development of novel therapeutics based on this promising scaffold is grounded in robust scientific evidence.

References

A Technical Guide to the Enzymatic Synthesis of 3-(Pyrazol-1-yl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 3-(Pyrazol-1-yl)-L-alanine (β-PA), a non-proteinogenic amino acid of significant interest in pharmaceutical research and drug development. The guide details the biocatalytic route from L-serine, elucidating the key enzymes, reaction mechanisms, and optimized protocols. By leveraging the catalytic prowess of O-acetylserine sulfhydrylase (OASS), this methodology offers a stereoselective and environmentally benign alternative to traditional chemical synthesis. This document is intended for researchers, scientists, and professionals in the fields of biocatalysis, medicinal chemistry, and drug discovery, offering both foundational knowledge and practical, field-proven insights for the successful synthesis of this valuable amino acid analog.

Introduction: The Significance of this compound

Non-canonical amino acids (ncAAs) are pivotal tools in modern drug discovery, enabling the synthesis of novel peptides and small molecules with enhanced pharmacological properties.[1] Among these, this compound, a structural analog of histidine, has garnered considerable attention. The pyrazole moiety is a privileged scaffold in medicinal chemistry, known to impart favorable characteristics such as improved metabolic stability and binding affinity to biological targets.[2][3] The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959.[2][4]

Traditional chemical syntheses of β-PA are often multi-step, may require harsh reaction conditions, and typically yield racemic mixtures, necessitating challenging and costly chiral resolution.[5][6] Biocatalysis, with its inherent stereoselectivity and operation under mild conditions, presents a compelling alternative. This guide focuses on the enzymatic synthesis of L-β-PA, a pathway that promises higher yields, purity, and sustainability.

The Enzymatic Pathway: A Two-Step Conversion

The enzymatic synthesis of this compound from L-serine is not a direct conversion but rather a two-step cascade. This process mirrors the natural biosynthesis of L-cysteine in bacteria and plants.[5][7] The two key enzymes orchestrating this transformation are Serine Acetyltransferase (SAT) and O-Acetylserine Sulfhydrylase (OASS) .

Step 1: Activation of L-Serine by Serine Acetyltransferase (SAT)

The initial and crucial step is the activation of the hydroxyl group of L-serine. SAT (EC 2.3.1.30) catalyzes the transfer of an acetyl group from acetyl-CoA to L-serine, forming O-acetyl-L-serine (OAS).[5][7] This intermediate is more reactive than L-serine, priming it for the subsequent nucleophilic substitution.

Reaction: L-serine + Acetyl-CoA → O-Acetyl-L-serine + CoA

Step 2: Pyrazole Incorporation by O-Acetylserine Sulfhydrylase (OASS)

The core reaction is catalyzed by O-acetylserine sulfhydrylase (OASS; EC 2.5.1.47), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[8][9] OASS facilitates a β-replacement reaction where the acetyl group of OAS is substituted by a pyrazole nucleophile, yielding this compound and acetate.[10][11] This enzyme exhibits remarkable promiscuity, accepting various nucleophiles beyond its natural substrate, hydrogen sulfide.

Reaction: O-Acetyl-L-serine + Pyrazole → this compound + Acetate

The systematic name for this enzyme class when reacting with pyrazole is O3-acetyl-L-serine:pyrazole 1-(2-amino-2-carboxyethyl)transferase.[11]

Experimental Workflow and Protocols

The successful synthesis of β-PA can be achieved using either purified enzymes or whole-cell biocatalysts. Recombinant Escherichia coli expressing both SAT and OASS has proven to be an effective whole-cell system for the direct conversion of L-serine.[5][12]

Enzyme Preparation and Whole-Cell Biocatalyst Development

The genes encoding for SAT (e.g., cysE) and OASS (e.g., cysK or cysM from E. coli) are typically cloned into an expression vector and transformed into a suitable host strain like E. coli BL21(DE3). Overexpression is induced, and the cells are harvested. For whole-cell applications, the cell paste can be used directly. For purified enzyme studies, the cells are lysed, and the enzymes are purified using standard chromatographic techniques, such as Ni-NTA affinity chromatography for His-tagged proteins.[10]

Enzymatic Synthesis Protocol (Whole-Cell Approach)

This protocol is adapted from studies utilizing recombinant E. coli for the production of β-PA from L-serine.[5][12]

Step-by-Step Methodology:

  • Culture Preparation: Inoculate a suitable volume of growth medium (e.g., LB broth with appropriate antibiotics) with the recombinant E. coli strain. Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase (OD600 ≈ 0.6-0.8).

  • Induction: Induce protein expression by adding a suitable inducer (e.g., IPTG) and continue the culture for a specified period (e.g., 4-6 hours) at a reduced temperature (e.g., 25-30°C) to enhance soluble protein expression.

  • Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can be washed with a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Reaction Setup: Resuspend the cell pellet in a reaction buffer containing L-serine, pyrazole, and a carbon source like glucose. The addition of glucose is often essential for efficient production.[12][13]

  • Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation for 24-48 hours.

  • Monitoring and Harvesting: Monitor the reaction progress by taking aliquots at different time points and analyzing for β-PA formation using methods like HPLC.

  • Product Isolation: After the reaction is complete, centrifuge the mixture to remove the cells. The supernatant containing the product can be further purified if necessary.

Enzyme Immobilization for Enhanced Stability and Reusability

Immobilization of OASS can significantly improve its stability and allow for its reuse, making the process more cost-effective. A successful approach involves the immobilization of His-tagged OASS onto Ni-NTA functionalized magnetic nanoparticles.[10] This method allows for easy separation of the biocatalyst from the reaction mixture using a magnetic field and has demonstrated good recyclability, retaining over 50% of its productivity after 10 cycles.[10]

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes from published studies.

ParameterWhole-Cell Biocatalysis[5][12]Immobilized OASS[10]
Starting Substrates L-serine, PyrazoleO-Acetyl-L-serine, Pyrazole
Biocatalyst Recombinant E. coliHis-CysK-MNPs
Key Enzymes SAT, OASSOASS (CysK or CysM)
Product Concentration ~140 mMUp to 1080 mM (cumulative over 20 cycles)
Conversion Rate ~90% (with respect to pyrazole)~60% (overall over 20 cycles)
Reaction Time 36-78 hoursMultiple cycles of shorter duration
Analytical Methods for Product Characterization

The formation and quantification of this compound are typically monitored and confirmed using High-Performance Liquid Chromatography (HPLC).[14][15] Further structural confirmation can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualization of Key Processes

Enzymatic Reaction Pathway

Enzymatic_Pathway cluster_step1 Step 1: Serine Activation cluster_step2 Step 2: Pyrazole Incorporation L_Serine L-Serine SAT Serine Acetyltransferase (SAT) L_Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-Acetyl-L-serine (OAS) SAT->OAS CoA CoA SAT->CoA OAS_input O-Acetyl-L-serine (OAS) Pyrazole Pyrazole OASS O-Acetylserine Sulfhydrylase (OASS) Pyrazole->OASS bPA This compound OASS->bPA Acetate Acetate OASS->Acetate OAS_input->OASS

Caption: Enzymatic cascade for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Product Analysis & Purification Cloning Gene Cloning (SAT & OASS) Transformation Transformation into E. coli Cloning->Transformation Culture Cell Culture & Growth Transformation->Culture Induction Protein Expression Induction Culture->Induction Harvesting Cell Harvesting & Preparation Induction->Harvesting Reaction_Setup Reaction Setup (Cells, L-Serine, Pyrazole, Glucose) Harvesting->Reaction_Setup Incubation Incubation (Optimal Temperature & Time) Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC) Incubation->Monitoring Separation Separation of Biocatalyst Monitoring->Separation Purification Product Purification (Optional) Separation->Purification Characterization Characterization (HPLC, MS, NMR) Purification->Characterization

Caption: General experimental workflow for whole-cell biocatalysis.

Conclusion and Future Outlook

The enzymatic synthesis of this compound from L-serine represents a significant advancement over traditional chemical methods. The use of O-acetylserine sulfhydrylase, often in tandem with serine acetyltransferase, provides a highly stereoselective and efficient route to this valuable non-canonical amino acid. The methodologies outlined in this guide, from whole-cell biocatalysis to the use of immobilized enzymes, offer robust and scalable solutions for its production.

Future research in this area will likely focus on enzyme engineering to enhance the catalytic efficiency and substrate scope of OASS, allowing for the synthesis of a wider array of β-substituted alanines. Further optimization of fermentation and reaction conditions will also contribute to improving the economic viability of this biocatalytic process on an industrial scale. The continued development of such green and efficient synthetic routes will undoubtedly accelerate the discovery and development of novel therapeutics.

References

Methodological & Application

Application Notes & Protocols: Site-Specific Incorporation of 3-(Pyrazol-1-yl)-L-alanine into Proteins via Amber Suppression

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Proteomic Toolkit

The ability to incorporate non-canonical amino acids (ncAAs) into proteins at specific sites has revolutionized protein engineering, drug discovery, and the fundamental study of biological systems. This technique, known as genetic code expansion, allows for the introduction of novel chemical functionalities, such as bio-orthogonal handles, spectroscopic probes, and post-translational modification mimics, with unparalleled precision.

Among the various strategies for genetic code expansion, amber stop codon (UAG) suppression is the most widely adopted method.[1][2] It relies on a repurposed stop codon and an engineered, orthogonal translation system (OTS) to direct the incorporation of a specific ncAA during protein synthesis. This guide provides a detailed framework and actionable protocols for the site-specific incorporation of 3-(Pyrazol-1-yl)-L-alanine (PzA), a versatile ncAA, into target proteins expressed in Escherichia coli.

PzA, a derivative of alanine containing a pyrazole ring, offers unique properties.[3] The pyrazole moiety can act as a metal chelator, a hydrogen bond donor/acceptor, or a scaffold for further chemical modification, making it a valuable tool for designing novel protein functions and probing protein structure. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology.

Core Principles: The Orthogonal Translation System

The successful incorporation of PzA hinges on the fidelity of an Orthogonal Translation System (OTS). This system operates in parallel to the host cell's native translation machinery without cross-reactivity.[1][4] The key components are:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase (e.g., PzaRS) that exclusively recognizes and charges this compound. It must not recognize any of the 20 canonical amino acids.

  • An Orthogonal Suppressor tRNA: A tRNA, typically derived from a phylogenetically distant organism like Methanocaldococcus jannaschii, engineered with an anticodon (CUA) that recognizes the UAG amber stop codon.[1][4] This tRNA is not recognized by any of the host's endogenous synthetases.

  • The Target Gene: The gene of interest must be mutated to contain an in-frame amber codon (TAG in the DNA sequence) at the desired site of PzA incorporation.

  • The Non-Canonical Amino Acid: this compound is supplied exogenously in the cell culture medium.

When these components are present, the ribosome pauses at the UAG codon. Instead of termination, the PzA-charged suppressor tRNA binds to the UAG codon, and PzA is incorporated into the growing polypeptide chain, leading to the synthesis of a full-length, modified protein.

Figure 1: Workflow for PzA incorporation via amber suppression.

Experimental Design and Required Materials

Essential Components
ComponentDescriptionRecommended Vendor/Source
This compound Non-canonical amino acid. Purity >95% is recommended.Sigma-Aldrich, Santa Cruz Biotechnology
Expression Host E. coli strain. Strains lacking Release Factor 1 (e.g., B-95.ΔA) can improve suppression efficiency by reducing competition at the UAG codon.[5] Standard strains like BL21(DE3) are also commonly used.New England Biolabs, Agilent
Target Protein Plasmid An expression vector (e.g., pET series) containing your gene of interest with a TAG codon at the desired position, typically with an affinity tag (e.g., 6xHis) for purification.Synthesized via commercial services.
Orthogonal System Plasmid A compatible plasmid (e.g., pEVOL) expressing the engineered PzA-specific aminoacyl-tRNA synthetase (PzaRS) and the suppressor tRNA(CUA).[1]Custom synthesis may be required.
Culture Media & Reagents Luria-Bertani (LB) broth, Terrific Broth (TB), appropriate antibiotics, Isopropyl β-D-1-thiogalactopyranoside (IPTG), L-Arabinose.Standard molecular biology suppliers.
Evolving a PzA-Specific Synthetase

While some orthogonal systems for specific ncAAs are commercially available, a synthetase for this compound may require development through directed evolution.[6] This process typically involves:

  • Starting Scaffold: Choosing a promiscuous or editable aaRS, such as the TyrRS from M. jannaschii or PylRS from M. mazei.[1]

  • Library Generation: Creating a library of mutant synthetases by randomizing key residues in the amino acid binding pocket.

  • Selection/Screening: Implementing a positive and negative selection scheme. Cells expressing a functional PzaRS will survive on media containing PzA and a reporter gene with an amber codon (e.g., chloramphenicol resistance). A negative selection against cells that incorporate canonical amino acids ensures orthogonality.

Detailed Protocol for PzA Incorporation in E. coli

This protocol assumes the use of a pET-based vector for the target protein (Ampicillin resistance) and a pEVOL-based vector for the OTS (Chloramphenicol resistance) in E. coli BL21(DE3).

Part 1: Transformation
  • Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.

  • Add 50-100 ng of the target protein plasmid and 50-100 ng of the pEVOL-Pza plasmid to the cells.

  • Gently mix and incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.

  • Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking (220 rpm).

  • Plate 100 µL of the cell suspension onto an LB agar plate containing 100 µg/mL ampicillin and 34 µg/mL chloramphenicol.

  • Incubate the plate overnight at 37°C.

Part 2: Protein Expression
  • Inoculate a single colony from the transformation plate into 10 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate 1 L of Terrific Broth (TB) containing both antibiotics in a 2.5 L baffled flask. The recommended starting OD₆₀₀ is 0.05-0.1.

  • Grow the culture at 37°C with vigorous shaking (220 rpm) until the OD₆₀₀ reaches 0.6-0.8.

  • Crucial Step: Add this compound to a final concentration of 1-2 mM. Also, add L-Arabinose to a final concentration of 0.2% (w/v) to induce the expression of the PzaRS and suppressor tRNA from the pEVOL plasmid.

  • Incubate for an additional 30 minutes under the same conditions to allow for the expression of the orthogonal components.

  • Induce target protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 20-25°C and continue expression for 16-20 hours. Lower temperatures often improve protein folding and incorporation efficiency.

  • Negative Control: Run a parallel culture under identical conditions but without the addition of this compound. This is critical to assess the level of read-through and the fidelity of incorporation.

Part 3: Protein Purification and Verification
  • Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

  • Lyse the cells by sonication on ice and clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

  • Purify the protein using Ni-NTA affinity chromatography, following the manufacturer’s protocol.

  • Analyze the purified protein fractions from both the PzA-supplemented (+PzA) and negative control (-PzA) cultures by SDS-PAGE. A prominent band at the expected molecular weight of the full-length protein should be visible in the +PzA lane, while this band should be absent or significantly fainter in the -PzA lane, which may show a truncated product if the TAG codon is early in the sequence.

  • For definitive confirmation, submit the purified protein for analysis by mass spectrometry (ESI-MS). The observed mass should match the theoretical mass calculated for the protein containing PzA.

Theoretical Mass Shift Calculation: Mass of Alanine (C₃H₅NO) = 87.08 g/mol Mass of this compound (C₆H₉N₃O₂) = 155.15 g/mol [3] Expected Mass Increase = 155.15 - 87.08 = +68.07 Da (relative to an Ala at the same position).

Experimental_Protocol cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Transform 1. Co-transform Plasmids (Target + pEVOL-Pza) Overnight 2. Grow Overnight Culture Transform->Overnight Inoculate 3. Inoculate 1L Culture Overnight->Inoculate Grow 4. Grow to OD600 ~0.7 Inoculate->Grow Add_ncAA 5. Add PzA (1-2 mM) & Arabinose (0.2%) Grow->Add_ncAA Induce 6. Induce with IPTG (0.5 mM) Add_ncAA->Induce Express 7. Express 16-20h at 20°C Induce->Express Harvest 8. Harvest & Lyse Cells Express->Harvest Purify 9. Purify Protein (e.g., Ni-NTA) Harvest->Purify Verify 10. Verify by SDS-PAGE & Mass Spectrometry Purify->Verify

Figure 2: Step-by-step experimental workflow for PzA incorporation.

Troubleshooting and Key Considerations

SymptomPossible Cause(s)Suggested Solution(s)
Low yield of full-length protein 1. Inefficient amber suppression. 2. Low expression of orthogonal components. 3. PzA is toxic or not efficiently transported into the cell. 4. The chosen incorporation site is structurally unfavorable.1. Use an RF1-deficient E. coli strain. Increase PzA concentration (up to 5 mM). 2. Increase arabinose concentration or use a stronger promoter for the OTS. 3. Lower the expression temperature and shorten the induction time. 4. Test different sites for amber codon placement.
High level of truncated protein 1. Dominant translation termination by Release Factor 1 (RF1). 2. Insufficient concentration of charged suppressor tRNA.1. Switch to an RF1-deficient strain. 2. Increase the concentration of PzA and/or arabinose. Ensure the pEVOL plasmid copy number is sufficient.
Full-length protein in negative control (-PzA) 1. The suppressor tRNA is being mis-charged with a natural amino acid. 2. Read-through of the UAG codon by near-cognate tRNAs.1. This indicates a lack of orthogonality. The PzaRS may need to be re-engineered with a more stringent negative selection. 2. This is usually a minor issue but can be context-dependent. Changing the codons flanking the UAG may help.
No protein expression 1. The target protein is toxic to the host. 2. Incorrect antibiotic selection or plasmid instability.1. Use a tightly controlled promoter (e.g., pBAD) and lower induction levels/temperature. 2. Confirm plasmid integrity and use fresh antibiotics.

References

Application Notes & Protocols: Site-Specific Protein Labeling with 3-(Pyrazol-1-yl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Proteomic Toolbox with Non-Canonical Amino Acids

The ability to install specific chemical handles onto proteins at precise locations is a cornerstone of modern chemical biology and drug development. This site-specific control allows for the conjugation of a vast array of functionalities—from fluorescent probes for imaging to polyethylene glycol (PEG) for enhancing therapeutic protein stability. The genetic code expansion technology, which facilitates the incorporation of non-canonical amino acids (ncAAs) with bioorthogonal functionalities, has emerged as a powerful strategy for achieving this precision.[1][2] This is accomplished by repurposing a "blank" codon, typically the amber stop codon (UAG), to encode for an ncAA.[2][3] This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, which functions independently of the host cell's endogenous translational machinery.[2][4]

Among the diverse repertoire of ncAAs, 3-(Pyrazol-1-yl)-L-alanine (PyrAla) has garnered significant interest. The pyrazole moiety, a five-membered heterocyclic ring, serves as a versatile chemical handle for subsequent bioorthogonal ligation reactions.[5][6] Notably, PyrAla is metabolically stable and generally does not interfere with native biochemical processes, making it an excellent candidate for in vivo applications.[7] This application note provides a comprehensive guide to the site-specific incorporation of PyrAla into proteins and its subsequent labeling using bioorthogonal chemistry.

The Principle of PyrAla Incorporation: An Orthogonal Translation System

The site-specific incorporation of PyrAla relies on an engineered orthogonal translation system. This system consists of two key components:

  • An evolved aminoacyl-tRNA synthetase (aaRS): This enzyme is engineered to specifically recognize and "charge" PyrAla onto its cognate tRNA. A commonly used aaRS for this purpose is a mutant of the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS).[8][9] The PylRS has a promiscuous active site that can be readily evolved to accept a wide variety of unnatural amino acids.[8]

  • A suppressor tRNA: This tRNA contains an anticodon (CUA) that recognizes the amber stop codon (UAG) in the mRNA sequence.[10] When this tRNA is charged with PyrAla by the engineered aaRS, the ribosome incorporates PyrAla at the UAG codon instead of terminating translation.

The orthogonality of this system is crucial; the engineered aaRS should not recognize any endogenous amino acids or tRNAs, and the suppressor tRNA should not be charged by any endogenous aaRSs.[2]

Experimental Workflow: From Gene to Labeled Protein

The overall process of site-specific protein labeling with PyrAla can be broken down into three main stages:

  • Genetic Encoding of PyrAla: Introducing the genetic machinery for PyrAla incorporation into the expression host.

  • Protein Expression and Purification: Producing and isolating the PyrAla-containing protein of interest.

  • Bioorthogonal Labeling: Attaching the desired probe to the incorporated PyrAla residue.

G cluster_0 PART 1: Genetic Encoding cluster_1 PART 2: Protein Expression & Purification cluster_2 PART 3: Bioorthogonal Labeling A Site-Directed Mutagenesis (Introduce TAG codon) B Co-transformation (Protein plasmid + pEVOL-PyrAlaRS/tRNA) A->B C Cell Culture (+ PyrAla in media) B->C D Induction of Expression (e.g., IPTG, Arabinose) C->D E Cell Lysis & Protein Purification (e.g., Ni-NTA) D->E F Labeling Reaction (CuAAC or SPAAC) E->F G Removal of Excess Reagents F->G H Characterization of Labeled Protein G->H

Figure 1: Overall experimental workflow for site-specific protein labeling with this compound.

Detailed Protocols

PART 1: Genetic Encoding of PyrAla

Objective: To prepare the necessary genetic constructs and expression host for producing the PyrAla-containing protein.

Materials:

  • Plasmid encoding the gene of interest (GOI).

  • pEVOL plasmid encoding the engineered PyrAlaRS and its cognate tRNA (pEVOL-PyrAla).

  • QuikChange Site-Directed Mutagenesis Kit (or similar).

  • Chemically competent E. coli strain (e.g., BL21(DE3)).

  • LB agar plates with appropriate antibiotics (e.g., ampicillin and chloramphenicol).

Protocol:

  • Site-Directed Mutagenesis:

    • Identify the desired site for PyrAla incorporation in your protein of interest.

    • Using site-directed mutagenesis, introduce an amber stop codon (TAG) at this position in the GOI plasmid.

    • Verify the mutation by DNA sequencing.

  • Co-transformation:

    • Co-transform the chemically competent E. coli cells with the mutated GOI plasmid and the pEVOL-PyrAla plasmid.

    • Plate the transformed cells on LB agar containing the appropriate antibiotics for selecting both plasmids.

    • Incubate overnight at 37°C.

PART 2: Protein Expression and Purification

Objective: To express the PyrAla-containing protein and purify it for subsequent labeling.

Materials:

  • Selected E. coli colony from the co-transformation.

  • LB medium with appropriate antibiotics.

  • This compound (PyrAla).

  • Inducers (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG), L-arabinose).

  • Buffers for cell lysis and protein purification (e.g., Ni-NTA purification buffers).

Protocol:

  • Starter Culture:

    • Inoculate a single colony into 10-20 mL of LB medium containing the required antibiotics.

    • Grow overnight at 37°C with shaking.

  • Large-Scale Culture:

    • Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture.

    • Add PyrAla to a final concentration of 1 mM.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Induce protein expression by adding the appropriate inducers. For the pEVOL system, this is typically 1 mM IPTG (for the GOI under a T7 promoter) and 0.02% L-arabinose (for the aaRS/tRNA).

    • Continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification:

    • Purify the protein of interest from the clarified lysate using an appropriate chromatography method (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

PART 3: Bioorthogonal Labeling of PyrAla-Containing Proteins

The pyrazole ring of PyrAla can participate in several bioorthogonal reactions. The most common are copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

CuAAC is a highly efficient and widely used "click chemistry" reaction that forms a stable triazole linkage between an alkyne and an azide.[][12] In this context, the pyrazole moiety of PyrAla acts as a ligand that can accelerate the copper-catalyzed reaction with an azide-functionalized probe.

G Protein Protein-PyrAla LabeledProtein Labeled Protein Protein->LabeledProtein AzideProbe Azide-Probe (e.g., Fluorophore-N3) AzideProbe->LabeledProtein CuSO4 CuSO4 CuSO4->LabeledProtein Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->LabeledProtein Ligand Ligand (Optional) (e.g., THPTA) Ligand->LabeledProtein

Figure 2: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Materials:

  • Purified PyrAla-containing protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized probe (e.g., fluorescent dye-azide, biotin-azide).

  • Copper(II) sulfate (CuSO4) stock solution.

  • Sodium ascorbate stock solution (freshly prepared).

  • Copper-chelating ligand (optional, e.g., THPTA) to accelerate the reaction and protect the protein.[13][14]

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified protein (final concentration 10-50 µM) and the azide-functionalized probe (5-10 molar excess over the protein).

    • Add the copper-chelating ligand (if used) to a final concentration of 5 times the copper concentration.

    • Add CuSO4 to a final concentration of 50-100 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[13]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe is used) or by mass spectrometry.

  • Purification:

    • Remove excess reagents and the labeled protein from the reaction mixture using a desalting column or dialysis.

SPAAC is an alternative to CuAAC that does not require a cytotoxic copper catalyst, making it ideal for labeling proteins in living cells.[15][16] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts rapidly and specifically with an azide.[][18] For labeling PyrAla-containing proteins via SPAAC, either the protein needs to be functionalized with a strained alkyne, or the PyrAla is reacted with an azide-containing probe.

G Protein Protein-PyrAla LabeledProtein Labeled Protein Protein->LabeledProtein AzideProbe Azide-Probe (e.g., Fluorophore-N3) AzideProbe->LabeledProtein

Figure 3: Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Materials:

  • Purified PyrAla-containing protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized probe with a strained alkyne (e.g., DBCO-fluorophore).

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified protein (final concentration 10-50 µM) and the strained alkyne-functionalized probe (2-5 molar excess over the protein).

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction kinetics of SPAAC are generally slower than CuAAC.

  • Purification:

    • Purify the labeled protein as described for the CuAAC protocol.

Characterization and Validation

Successful incorporation of PyrAla and subsequent labeling should be confirmed by analytical techniques:

Technique Purpose Expected Outcome
SDS-PAGE To visualize the labeled protein.A band corresponding to the molecular weight of the protein that is fluorescent (if a fluorescent probe was used).
Mass Spectrometry (ESI-MS) To confirm the mass of the protein with the incorporated ncAA and the covalent modification.A mass shift corresponding to the addition of the PyrAla residue and a further mass shift corresponding to the mass of the conjugated probe.
Western Blot To confirm the identity of the labeled protein.A band at the correct molecular weight that is recognized by an antibody specific to the protein of interest or a tag.

Troubleshooting

Problem Possible Cause Solution
Low protein yield - Inefficient suppression of the amber codon.- Toxicity of the ncAA or the engineered aaRS.- Optimize the concentration of PyrAla in the growth medium.- Use a different E. coli strain.- Lower the induction temperature and/or inducer concentration.
No or low labeling efficiency - Incomplete incorporation of PyrAla.- Inactive labeling reagents.- Protein precipitation during labeling.- Confirm PyrAla incorporation by mass spectrometry.- Use fresh labeling reagents.- Optimize buffer conditions (pH, additives) for the labeling reaction.
Non-specific labeling - Reaction of the probe with other amino acid residues.- For CuAAC, ensure the use of a copper-chelating ligand.- For SPAAC, ensure the purity of the strained alkyne probe.

Conclusion

The site-specific incorporation of this compound provides a robust and versatile platform for protein labeling. The pyrazole moiety serves as an effective handle for bioorthogonal reactions, enabling the precise attachment of a wide range of probes for various applications in basic research and drug development. The protocols outlined in this application note provide a comprehensive guide for researchers to successfully implement this powerful technology.

References

Application Note: 3-(Pyrazol-1-yl)-L-alanine (PPA) as a Versatile Spectroscopic and Structural Probe for Proteins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The site-specific incorporation of non-canonical amino acids into proteins is a powerful strategy for elucidating structure, function, and dynamics. This guide focuses on 3-(Pyrazol-1-yl)-L-alanine (PPA), a non-proteinogenic amino acid and a compact structural analog of histidine. While the pyrazole moiety is a component of some larger fluorescent dyes, PPA itself is not characterized by strong intrinsic fluorescence. Its utility, therefore, lies not as a direct fluorescent reporter, but as a subtle and powerful spectroscopic and structural probe. By substituting native residues, particularly histidine, PPA allows for the investigation of protein microenvironments, metal-binding sites, and conformational changes with minimal steric perturbation. This document provides a comprehensive overview of PPA's properties, detailed protocols for its site-specific incorporation into proteins, and methodologies for its application in biophysical studies.

Introduction: Beyond Intrinsic Fluorescence

The study of protein dynamics often relies on fluorescence spectroscopy. Traditional methods, such as labeling with large organic dyes or fusing with fluorescent proteins like GFP, can introduce significant steric bulk, potentially altering the protein's natural structure and function[1]. A more elegant solution is the use of unnatural amino acids (UAAs) that can be site-specifically incorporated into the protein's polypeptide chain[1][2].

This guide explores the application of this compound (PPA), a UAA notable for its structural similarity to histidine[3]. It is crucial to establish a clear understanding of PPA's capabilities. The pyrazole ring system can be a building block in complex, fluorescent molecules[4][5]. However, when attached to an alanine backbone, PPA does not possess significant intrinsic fluorescence for use as a standalone reporter.

Instead, its scientific value is derived from three key features:

  • Minimal Perturbation: Its size is comparable to natural amino acids, minimizing structural disruption[1].

  • Histidine Isostere: It serves as an excellent, non-ionizable analog for histidine, enabling the study of metal-binding sites and catalytic mechanisms without the complication of pH-dependent protonation states.

  • Unique Spectroscopic Handle: It possesses a distinct UV absorbance signature, different from the aromatic amino acids, which can be used to confirm its incorporation and potentially report on changes in its local environment.

This application note will guide researchers in leveraging PPA not as a fluorescent emitter, but as a precise tool for probing protein architecture and function.

Physicochemical Properties and Advantages of PPA

The selection of a probe is dictated by its physical and chemical characteristics. PPA offers a unique combination of properties that make it a valuable tool for protein scientists.

PropertyValueSource
IUPAC Name (2S)-2-amino-3-pyrazol-1-ylpropanoic acid[PubChem][3]
Molecular Formula C₆H₉N₃O₂[PubChem][3]
Molecular Weight 155.15 g/mol [PubChem][3]
Structural Analog Histidine
Key Feature Aromatic, non-ionizable side chain
Metabolic Fate Largely inert and excreted unchanged in vivo[6]

Core Advantages:

  • Probing Metal-Binding Sites: The pyrazole ring's nitrogen atoms can coordinate with metal ions. Replacing a native histidine with PPA in a metal-binding pocket allows for the dissection of that specific residue's contribution to metal coordination, which can be monitored using techniques like UV-Visible (UV-Vis) spectroscopy. The N-donor character of the pyrazole ring makes it suitable for cation detection[4].

  • Stabilizing Protein Structure: Unlike histidine, the pKa of which can lead to pH-dependent conformational changes, PPA's non-ionizable side chain can be used to "lock" a specific protonation state, thereby stabilizing a protein's structure for crystallographic or other biophysical studies.

  • Minimal Biological Interference: Studies in mice have shown that PPA is metabolically inert, meaning it is not processed into other molecules and is largely excreted from the system. This stability makes it a reliable and non-interfering probe for in vivo and in vitro studies[6].

Site-Specific Incorporation of PPA into Proteins

The most common and precise method for incorporating UAAs like PPA into proteins is through the expansion of the genetic code in a host expression system, such as E. coli. This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the UAA and incorporate it in response to a nonsense codon, typically the amber stop codon (TAG), which is engineered into the gene of interest at the desired location[7][8].

G cluster_plasmids Plasmid Transformation cluster_expression Protein Expression cluster_purification Purification & Verification plasmid_target Target Protein Gene (with TAG codon) ecoli E. coli Host plasmid_target->ecoli plasmid_pair Orthogonal Pair Plasmid (aaRS & tRNA) plasmid_pair->ecoli culture Culture Growth + Add PPA ecoli->culture induction Induce Expression (e.g., with IPTG) culture->induction PPA is charged onto tRNA by aaRS lysis Cell Lysis induction->lysis purify Affinity Chromatography (e.g., Ni-NTA) lysis->purify verify Mass Spectrometry Verification purify->verify Pure PPA-labeled Protein

Diagram 1: Workflow for site-specific incorporation of PPA via genetic code expansion.

Protocol 1: In Vivo Incorporation of PPA in E. coli

Causality: This protocol leverages the cellular machinery for protein synthesis. Co-transforming plasmids for the target protein (with a specific TAG codon) and the engineered synthetase/tRNA pair allows the cell to read through the TAG codon, inserting PPA from the growth medium instead of terminating translation[7].

Materials:

  • Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site and an affinity tag (e.g., Hexa-His).

  • Plasmid encoding the orthogonal PPA-specific aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.

  • Chemically competent E. coli expression strain (e.g., BL21(DE3)).

  • This compound (PPA).

  • Minimal medium (e.g., M9) supplemented with necessary antibiotics, glucose, and amino acids (except for tyrosine if the synthetase has cross-reactivity).

  • IPTG for induction.

Methodology:

  • Transformation: Co-transform the target protein plasmid and the orthogonal pair plasmid into the E. coli expression strain. Plate on selective agar plates and incubate overnight.

  • Starter Culture: Inoculate a single colony into 5 mL of minimal medium with antibiotics and grow overnight at 37°C.

  • Expression Culture: Use the starter culture to inoculate a larger volume (e.g., 1 L) of minimal medium. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • PPA Supplementation: Add PPA to the culture to a final concentration of 1-2 mM. For optimal incorporation, it is sometimes beneficial to add all other 19 canonical amino acids to prevent PPA degradation or misincorporation.

  • Induction: Induce protein expression by adding IPTG (final concentration typically 0.1-1 mM). Reduce the temperature to 18-25°C to improve protein folding and UAA incorporation efficiency.

  • Harvest and Purification: Continue to grow the cells for 12-18 hours. Harvest the cells by centrifugation. Purify the PPA-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 2: Verification of PPA Incorporation by Mass Spectrometry

Causality: Mass spectrometry provides definitive proof of PPA incorporation by measuring the precise mass of the protein or its fragments. The mass of PPA (155.15 Da) is different from that of any canonical amino acid, resulting in a predictable mass shift.

Methodology:

  • Sample Preparation: Prepare a high-purity sample of the labeled protein.

  • Intact Mass Analysis (LC-MS):

    • Inject the protein onto a liquid chromatography (LC) system coupled to an electrospray ionization (ESI) mass spectrometer.

    • Deconvolute the resulting charge state envelope to determine the intact mass of the protein.

    • Compare the experimental mass to the theoretical mass of the protein with PPA incorporated. The expected mass will be higher than the wild-type protein where a smaller amino acid was replaced.

  • Peptide Mapping (LC-MS/MS):

    • Digest the protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the fragmentation data for the peptide containing the mass modification corresponding to PPA at the expected site. This confirms both incorporation and site-specificity.

Applications and Experimental Protocols

The true power of PPA is realized in its application as a structural and environmental probe.

Diagram 2: PPA as a non-ionizable substitute for histidine in a metal-binding site.

Application 1: Probing Metal-Binding Environments

Rationale: PPA is an ideal tool for studying metalloproteins. By systematically replacing each histidine residue in a metal-binding cluster with PPA, one can assess the contribution of individual residues to metal affinity and coordination geometry. The binding event can be monitored by changes in the protein's UV-Vis absorption spectrum.

Protocol 3: UV-Visible Difference Spectroscopy for Metal Binding
  • Sample Preparation: Prepare samples of both the wild-type protein and the PPA-containing mutant in a suitable metal-free buffer (e.g., HEPES or CHES, treated with Chelex resin).

  • Baseline Spectrum: Record the UV-Vis absorbance spectrum (e.g., 250-400 nm) of the PPA-mutant protein. The pyrazole ring will contribute to the absorbance around 260-280 nm.

  • Metal Titration: Create a concentrated stock solution of the metal salt of interest (e.g., ZnCl₂, NiCl₂). Add small aliquots of the metal stock to the protein sample.

  • Acquire Spectra: After each addition and a brief incubation period, record the absorbance spectrum.

  • Generate Difference Spectra: Subtract the initial spectrum (protein only) from each subsequent spectrum (protein + metal). The appearance of new spectral features, particularly charge-transfer bands at longer wavelengths, indicates the formation of a PPA-metal coordination complex.

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the metal concentration to generate a binding curve and determine the dissociation constant (Kd).

Application 2: Characterizing Conformational Changes via Tryptophan Quenching

Rationale: While PPA is not fluorescent, its aromatic pyrazole ring can act as a quencher of nearby fluorophores, such as intrinsic tryptophan (Trp), through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching. If PPA is placed near a Trp residue, a change in the protein's conformation that alters the distance or orientation between the two side chains will result in a measurable change in Trp fluorescence.

Protocol 4: Monitoring Ligand-Induced Conformational Changes
  • Protein Design: Engineer a protein variant containing both an intrinsic Trp and a site-specifically incorporated PPA, positioned such that their separation is likely to change during the biological process of interest (e.g., ligand binding, domain movement).

  • Sample Preparation: Prepare a sample of the dual-labeled protein in the appropriate assay buffer.

  • Steady-State Fluorescence:

    • Using a spectrofluorometer, excite the sample at the Trp absorption maximum (~295 nm) to minimize absorbance by tyrosine.

    • Record the Trp emission spectrum (typically 320-400 nm).

  • Ligand Titration: Add increasing concentrations of the ligand of interest to the protein sample.

  • Monitor Fluorescence Changes: After each addition, record the Trp emission spectrum. A decrease in fluorescence intensity (quenching) or a shift in the emission maximum can indicate a conformational change that brings the PPA closer to the Trp.

  • Data Analysis: Plot the change in fluorescence intensity against the ligand concentration to determine the binding affinity (Kd) for the conformational change.

Summary and Future Outlook

This compound is a powerful and versatile probe for protein science. By moving beyond the search for intrinsic fluorescence and embracing its role as a subtle spectroscopic and structural tool, researchers can gain high-resolution insights into protein mechanics. Its identity as a non-ionizable histidine analog makes it particularly invaluable for the study of metalloproteins and enzyme active sites. Future applications may involve using the pyrazole ring as a chemical handle for subsequent bioorthogonal chemistry, allowing for the attachment of brighter fluorophores or other labels after protein folding, further expanding the utility of this unique amino acid.

References

Application Notes & Protocols: 3-(Pyrazol-1-yl)-L-alanine as a Histidine Analog for Probing Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique physicochemical properties of the histidine residue, particularly the pKa of its imidazole side chain, make it a versatile and critical component in a vast number of enzyme active sites, where it participates in catalysis, substrate binding, and metal coordination.[1] Dissecting its precise role—whether structural, as a general acid/base, or as a metal ligand—is fundamental to understanding enzyme mechanisms. This guide details the application of 3-(Pyrazol-1-yl)-L-alanine (Pza), a non-canonical amino acid and a structural isomer of histidine, as a powerful tool for this purpose.[2][3] By replacing a key histidine residue with Pza, researchers can investigate the importance of the native residue's protonation state and hydrogen-bonding capabilities, thereby gaining deeper mechanistic insights. We provide a comparative analysis of Pza and histidine, rationale for experimental design, and detailed protocols for the site-specific incorporation and subsequent characterization of Pza-containing enzymes.

Introduction: The Rationale for a Histidine Analog

Histidine's imidazole side chain has a pKa near physiological pH (~6.0-7.0), allowing it to function as both a proton donor and acceptor during catalysis.[1] This unique characteristic is central to the mechanisms of enzymes like serine proteases, carbonic anhydrases, and histidine kinases.[4][5][6] However, this very versatility can make its specific role difficult to elucidate. Is the catalytic activity dependent on the neutral or the protonated (imidazolium) form of the residue? Is it acting as a hydrogen bond donor or acceptor?

To answer these questions, researchers can employ non-canonical amino acids (ncAAs) that mimic the structure of histidine but possess altered electronic properties.[7][8] this compound (Pza) is an excellent probe for this purpose. Its pyrazole ring is isomeric to histidine's imidazole but has a significantly lower pKa (the pKa of protonated pyrazole is ~2.5). Consequently, at neutral pH, the Pza side chain is exclusively in a neutral, non-basic state, unable to act as a general base catalyst in the same manner as histidine. Its incorporation provides a subtle, yet powerful, perturbation to dissect the catalytic machinery of an enzyme.

Comparative Physicochemical Properties: Histidine vs. Pza

The utility of Pza as a histidine analog stems from its structural similarity but distinct electronic character. The key differences are summarized below.

PropertyL-HistidineThis compoundSignificance of Difference
Side Chain Structure ImidazolePyrazoleIsomeric structures with different nitrogen positions. Pza has adjacent nitrogens, altering the electronic distribution.
Side Chain pKa ~6.0 - 7.0[1]~2.5 (for the protonated form)This is the most critical difference. Pza is not basic at neutral pH and cannot be protonated, ablating general acid-base catalysis.
Hydrogen Bonding Donor (N-H) & Acceptor (N:)Donor (C-H) & Acceptor (N:)Pza lacks the N-H donor capability of neutral histidine's tautomeric forms, altering potential H-bond networks.
Metal Coordination Strong ligand for various metals (e.g., Zn²⁺, Ni²⁺, Cu²⁺)Can coordinate metals, but with altered electronics and geometryAllows for probing the electronic requirements of metal centers in metalloenzymes.[9]
Aromaticity AromaticAromaticConserves potential π-stacking interactions and maintains similar steric bulk in the active site.
Molecular Weight 155.15 g/mol [10]155.15 g/mol [3]Identical mass, simplifying mass spectrometry analysis.
Spectroscopic Probe ¹H NMR signals can be broad and pH-dependent.Distinct ¹H and ¹³C NMR signals report on the local environment without pH-dependent tautomerism.[11][12]Pza offers a stable and sensitive NMR reporter group for structural and dynamic studies.

Application Notes: Designing Mechanistic Studies with Pza

The substitution of a key histidine with Pza can address several mechanistic questions:

  • Is General Base Catalysis Essential? If an enzyme's activity is critically dependent on a histidine acting as a general base to deprotonate a substrate or water molecule, the His-to-Pza mutant is expected to show a dramatic loss in catalytic efficiency (kcat). A residual activity might suggest an alternative, less efficient mechanism.

  • What is the Role of the Protonation State? By comparing the wild-type enzyme's pH-rate profile with the largely pH-independent activity of the Pza mutant, one can infer the catalytically relevant protonation state of the original histidine. A bell-shaped pH profile in the wild-type that is absent in the mutant strongly implicates the histidine as a titratable catalytic residue.[4]

  • Dissecting Catalytic vs. Structural Roles: If the Pza mutant folds correctly (as confirmed by Circular Dichroism) but is catalytically inactive, it strongly suggests the histidine's role is directly in the chemical step. If the mutation leads to misfolding or instability, the residue's primary role may be structural.

  • Probing Metal Centers: In metalloenzymes, replacing a coordinating histidine with Pza alters the electronic environment of the metal ion. This can be used to study how the ligand field affects reactivity, substrate binding, or redox potential.

Experimental Protocols

This section provides detailed protocols for the incorporation of Pza into a target protein and its subsequent biochemical and structural characterization.

Workflow for Pza Incorporation and Analysis

cluster_gene Gene Preparation cluster_expression Protein Expression cluster_analysis Purification & Analysis Mutagenesis Site-Directed Mutagenesis (His codon -> TAG) Transformation Transform E. coli with: 1. Target Plasmid (TAG) 2. Orthogonal aaRS/tRNA Plasmid Mutagenesis->Transformation Growth Grow cells in media supplemented with Pza Transformation->Growth Induction Induce protein expression (e.g., with IPTG) Growth->Induction Purification Protein Purification (e.g., Ni-NTA, SEC) Induction->Purification Confirmation Confirm Incorporation (Mass Spectrometry) Purification->Confirmation Structure Structural Analysis (CD, Crystallography) Confirmation->Structure Function Functional Analysis (Enzyme Kinetics, pH-Rate) Confirmation->Function

Caption: Workflow for site-specific incorporation and analysis of Pza.

Protocol 1: Site-Specific Incorporation of Pza via Nonsense Suppression

This protocol utilizes an expanded genetic code to incorporate Pza in response to an amber stop codon (TAG) in vivo.[8][13][14] This is the most common method for site-specific incorporation of ncAAs in bacteria.

Materials:

  • Plasmid encoding the gene of interest (GOI) with the target histidine codon mutated to a TAG stop codon.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for Pza (e.g., an evolved Pyrrolysyl-tRNA synthetase (PylRS) variant).[9]

  • E. coli expression strain (e.g., BL21(DE3)).

  • This compound (can be purchased from vendors like Sigma-Aldrich or Santa Cruz Biotechnology).[15][16]

  • Standard growth media (e.g., LB or M9 minimal media).

  • Appropriate antibiotics for plasmid selection.

Methodology:

  • Transformation: Co-transform the E. coli expression strain with the GOI-TAG plasmid and the orthogonal synthetase/tRNA plasmid. Plate on selective agar plates and incubate overnight.

  • Starter Culture: Inoculate a single colony into 5-10 mL of growth media with appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of fresh growth media with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Supplementation: Add this compound to the culture to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-18 hours. A lower temperature often improves the yield and proper folding of the ncAA-containing protein.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the Pza-containing protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Protocol 2: Confirmation and Characterization of the Pza-Containing Enzyme

A. Confirmation of Incorporation by Mass Spectrometry

  • Rationale: To verify that Pza, and not a canonical amino acid, was incorporated at the target site. Pza and Histidine have identical molecular weights, so intact mass analysis is insufficient. Proteolytic digestion followed by tandem mass spectrometry (MS/MS) is required.

  • Procedure:

    • Excise the protein band from an SDS-PAGE gel or use a purified protein solution.

    • Perform in-gel or in-solution digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS spectra for the peptide containing the target residue. The fragmentation pattern of the Pza-containing peptide will differ from the histidine-containing peptide, allowing for unambiguous identification.

B. Assessment of Structural Integrity by Circular Dichroism (CD) Spectroscopy

  • Rationale: To ensure that the His-to-Pza substitution has not caused global misfolding of the enzyme.

  • Procedure:

    • Prepare samples of both the wild-type and Pza-mutant proteins at the same concentration (e.g., 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Acquire far-UV CD spectra (e.g., from 190 to 260 nm) to assess secondary structure.

    • Acquire near-UV CD spectra (e.g., from 250 to 320 nm) to probe the tertiary structure.

    • Compare the spectra. Identical or very similar spectra suggest that the global fold has been preserved.

C. Analysis of Catalytic Function with Enzyme Kinetics

  • Rationale: To quantify the effect of the Pza substitution on the enzyme's catalytic efficiency.[17]

  • Procedure:

    • Set up a series of reactions with varying substrate concentrations for both the wild-type and Pza-mutant enzymes.

    • Ensure the enzyme concentration is in the linear range and significantly lower than the substrate concentration.

    • Monitor the reaction progress using a suitable assay (e.g., absorbance or fluorescence spectrophotometry).

    • Measure the initial velocity (v₀) for each substrate concentration.

    • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and kcat.

    • Compare the kcat/Kₘ values of the wild-type and mutant enzymes to quantify the change in catalytic efficiency.

D. Determination of pH-Rate Profile

  • Rationale: To investigate the role of the histidine's ionizable side chain in catalysis.

  • Procedure:

    • Repeat the enzyme kinetic assay (Protocol 2C) at a fixed, saturating substrate concentration across a wide range of pH values (e.g., pH 4 to 10) using a series of overlapping buffers.

    • Measure the initial velocity at each pH point for both wild-type and Pza-mutant enzymes.

    • Plot the relative activity versus pH. The wild-type may show a bell-shaped curve or a sigmoidal curve with an inflection point near the pKa of histidine. The Pza mutant is expected to show a much flatter, pH-independent profile in the neutral range, indicating the removal of the key titratable group.

E. High-Resolution Structural Analysis by X-ray Crystallography

  • Rationale: To visualize the Pza residue within the active site and identify any subtle structural rearrangements caused by the substitution.[18][19][20]

  • Procedure:

    • Screen for crystallization conditions for the purified Pza-containing protein using commercially available screens.

    • Optimize lead conditions to obtain diffraction-quality crystals.

    • Collect X-ray diffraction data at a synchrotron source.

    • Solve the structure using molecular replacement with the wild-type structure as a search model.

    • Refine the model and analyze the electron density map to confirm the identity and conformation of the Pza residue and its interactions within the active site.

Visualization of Key Concepts

Histidine vs. Pza in an Enzyme Active Site

cluster_His Histidine (pH ~7) cluster_Pza Pza (pH ~7) His Histidine Side Chain (Imidazole) SubstrateH Substrate-H His->SubstrateH Acts as General Base (pKa ~6.5) Proton H+ Proton->His Reversible Protonation Pza Pza Side Chain (Pyrazole) SubstrateP Substrate-H Pza->SubstrateP Cannot act as General Base (pKa ~2.5)

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 3-(Pyrazol-1-yl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Pyrazole-Containing Peptides in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, integral to a multitude of approved pharmaceuticals targeting a wide array of diseases, from cancers to viral infections and inflammatory conditions.[1][2][3] Its metabolic stability and versatile interaction capabilities have made it a cornerstone in modern drug design.[1] The incorporation of pyrazole-containing unnatural amino acids, such as 3-(Pyrazol-1-yl)-L-alanine (Pya), into peptide sequences offers a powerful strategy to enhance biological activity, modulate conformation, and improve pharmacokinetic profiles.[4][5] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-3-(Pyrazol-1-yl)-L-alanine into peptide chains using solid-phase peptide synthesis (SPPS), tailored for researchers, scientists, and drug development professionals.

Core Principles and Strategic Considerations

Solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the predominant method for preparing synthetic peptides.[3][4] This approach relies on the orthogonal protection of the temporary Nα-amino group (Fmoc, base-labile) and the permanent side-chain protecting groups (acid-labile), allowing for the stepwise assembly of the peptide chain on a solid support.[4]

The Question of Pyrazole Side-Chain Protection

A critical consideration for the incorporation of unnatural amino acids is the reactivity of their side chains. The pyrazole ring of this compound contains two nitrogen atoms. While the pyrazole ring is aromatic and generally less nucleophilic than the imidazole ring of histidine, the potential for side reactions under the basic conditions of Fmoc deprotection or during coupling cannot be entirely dismissed without experimental validation.

For histidine, side-chain protection (e.g., with a trityl group) is crucial to prevent racemization and side reactions at the imidazole nitrogen.[2] Although direct evidence for the necessity of protecting the pyrazole side chain in all SPPS applications is not extensively documented in readily available literature, a conservative and scientifically rigorous approach would recommend its protection, particularly for longer or more complex syntheses, or when using aggressive coupling conditions. This guide will proceed with the recommendation of using a side-chain protected derivative, or at minimum, careful monitoring for potential side reactions if an unprotected version is used. For the purpose of the following protocols, we will denote the potentially protected amino acid as Fmoc-Pya(PG)-OH, where PG represents a suitable protecting group.

Experimental Workflow for SPPS with this compound

The following diagram illustrates the general workflow for the incorporation of a Fmoc-protected amino acid, including Fmoc-Pya-OH, into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin Support Swelling Resin Swelling (e.g., DMF) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-Pya-OH + Activator) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Cycle Repeat Cycle for Next Amino Acid Washing_2->Cycle Continue Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Washing_2->Cleavage Final Step Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocols

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a resin appropriate for your desired C-terminal functionality (e.g., Wang resin for C-terminal carboxylic acids, Rink amide resin for C-terminal amides).

  • Procedure:

    • Place the desired amount of resin (typically 0.1-0.5 mmol scale) into a fritted peptide synthesis vessel.

    • Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged.

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

    • After swelling, drain the DMF.

Protocol 2: Nα-Fmoc Deprotection
  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Procedure:

    • Add the 20% piperidine/DMF solution to the swollen resin.

    • Agitate the mixture for 3 minutes at room temperature.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine/DMF for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Coupling of Fmoc-3-(Pyrazol-1-yl)-L-alanine

The choice of coupling reagent is critical for efficient amide bond formation while minimizing side reactions. For unnatural amino acids, phosphonium or aminium/uronium salt-based reagents are generally recommended.[6]

  • Reagent Preparation:

    • Amino Acid Solution: Dissolve Fmoc-3-(Pyrazol-1-yl)-L-alanine (3-5 equivalents relative to resin loading) and an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.

    • Activator Solution: Prepare a solution of the coupling reagent, for example, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents), in DMF.

    • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

  • Procedure:

    • To the deprotected peptide-resin, add the pre-activated amino acid solution. Pre-activation is performed by combining the amino acid solution with the activator solution and DIPEA, and allowing it to react for 1-5 minutes.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The optimal coupling time may need to be determined empirically.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

    • If the coupling is incomplete after 2 hours, a second coupling can be performed with fresh reagents.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 4: Final Cleavage and Side-Chain Deprotection
  • Reagent Preparation (Cleavage Cocktail): The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence. A standard and robust cocktail is Reagent K.

    • Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

    • Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Procedure:

    • After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry the resin under a stream of nitrogen or in a vacuum desiccator.

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Quantitative Data Summary

ParameterRecommended ValueNotes
Resin Loading 0.1 - 0.5 mmol/gLower loading can be beneficial for long or difficult sequences.
Fmoc-Pya-OH Equivalents 3 - 5 eq.Higher excess may be needed for difficult couplings.
Coupling Reagent Equivalents 2.9 - 4.9 eq.Relative to the amino acid.
Additive (HOBt/Oxyma) Equivalents 3 - 5 eq.
Base (DIPEA) Equivalents 6 - 10 eq.
Fmoc Deprotection Time 3 min + 10-15 minTwo-step deprotection is recommended for efficiency.
Coupling Time 1 - 2 hoursMonitor with Kaiser test; may require longer for sterically hindered couplings.
Cleavage Time 2 - 3 hours
Cleavage Cocktail Volume ~10 mL / g of resinEnsure complete coverage of the resin.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive, indicating free amines, a double coupling is recommended. Using a different, more potent coupling reagent for the second coupling (e.g., switching from HBTU to HATU) can be effective.

  • Side Reactions: The pyrazole ring is generally stable to the acidic conditions of TFA cleavage. However, if side-chain modification is suspected, characterization of the crude peptide by mass spectrometry is essential. The presence of unexpected masses may indicate alkylation or other modifications.

  • Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product from truncated sequences or byproducts.

  • Analytical Characterization: The final purified peptide should be characterized by mass spectrometry (to confirm the molecular weight) and analytical RP-HPLC (to assess purity). For structural confirmation, especially for novel peptide analogues, NMR spectroscopy can be employed.[1]

Logical Relationships in SPPS

The following diagram outlines the logical dependencies and decision points within the SPPS protocol for incorporating this compound.

SPPS_Logic Start Start Synthesis Deprotection Fmoc Deprotection Start->Deprotection Wash_1 Wash Deprotection->Wash_1 Coupling Couple Fmoc-Pya-OH Wash_1->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Wash_2 Wash Kaiser_Test->Wash_2 Negative Next_AA Couple Next Amino Acid Wash_2->Next_AA Not Final Residue Final_Cleavage Final Cleavage Wash_2->Final_Cleavage Final Residue

Caption: Decision-making workflow in a single SPPS cycle.

Conclusion

The incorporation of this compound into peptides is a promising avenue for the development of novel therapeutics and research tools. By following the detailed protocols and considering the key scientific principles outlined in this guide, researchers can confidently synthesize pyrazole-containing peptides. While the question of mandatory side-chain protection for the pyrazole ring warrants further empirical investigation for specific applications, the methodologies presented here provide a robust framework for success. Careful execution of each step, coupled with diligent monitoring and characterization, will ensure the generation of high-quality peptides for downstream applications.

References

Application Notes and Protocols: A Senior Application Scientist's Guide to Engineering Protein Stability with 3-(Pyrazol-1-yl)-L-alanine Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, enhancing the thermostability of proteins is a critical objective. Increased stability can lead to longer shelf-life, improved efficacy, and broader formulation possibilities for protein-based therapeutics and industrial enzymes. The incorporation of non-canonical amino acids (ncAAs) into the polypeptide chain has emerged as a powerful strategy to introduce novel chemical functionalities and augment protein properties.[1][2] This guide focuses on the potential of 3-(Pyrazol-1-yl)-L-alanine (PzA), a structural analog of histidine, as a tool for enhancing protein stability.

While the direct impact of PzA on protein thermostability is an emerging area of investigation, its unique chemical properties suggest a strong potential for stabilizing protein structures. This document provides a comprehensive framework for exploring this hypothesis, from the scientific rationale and proposed mechanisms of stabilization to detailed, field-tested protocols for incorporation and biophysical characterization.

Scientific Rationale: The Untapped Potential of PzA as a Stabilizing Agent

Histidine plays a multifaceted role in protein structure and function, contributing to catalysis, metal coordination, and a network of stabilizing interactions.[3][4] PzA, as a histidine analog, offers a unique combination of aromaticity and hydrogen bonding capabilities that may surpass those of its canonical counterpart in specific structural contexts.[5]

Proposed Mechanisms for PzA-Mediated Protein Stabilization:

  • Enhanced Aromatic Stacking and Hydrophobic Interactions: The pyrazole ring of PzA is an aromatic system that can engage in favorable π-π stacking interactions with other aromatic residues like phenylalanine, tyrosine, and tryptophan.[6][7] These interactions are significant contributors to the stability of the hydrophobic core of a protein. The distinct electronic properties of the pyrazole ring compared to histidine's imidazole ring may lead to more favorable packing and van der Waals contacts in certain protein environments.

  • Novel Hydrogen Bonding Networks: The pyrazole moiety of PzA can act as both a hydrogen bond donor and acceptor, allowing for the formation of intricate and potentially stabilizing hydrogen bond networks within the protein structure.[5] The geometry and electronic distribution of the pyrazole ring may enable the formation of hydrogen bonds that are not possible with histidine, leading to increased rigidity and stability.

  • Reduced Conformational Entropy of the Unfolded State: The introduction of a more rigid side chain like PzA can decrease the conformational entropy of the unfolded state of the protein. This reduction in the entropy of the unfolded state can lead to a net increase in the free energy of folding, thereby stabilizing the native conformation.

Experimental Design and Workflow

The following workflow provides a systematic approach to investigating the impact of PzA substitutions on the stability of a target protein.

experimental_workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Protein Engineering cluster_2 Phase 3: Biophysical Characterization cluster_3 Phase 4: Analysis PzA_Synthesis PzA Synthesis & Purification Target_Selection Target Protein & Site Selection Mutagenesis Site-Directed Mutagenesis (TAG Codon) Target_Selection->Mutagenesis Plasmid DNA Expression Protein Expression with PzA Mutagenesis->Expression Purification Protein Purification Expression->Purification Mass_Spec Mass Spectrometry (Verification) Purification->Mass_Spec Purified Protein DSF Differential Scanning Fluorimetry (Tm) Mass_Spec->DSF CD Circular Dichroism (Secondary Structure) DSF->CD Data_Analysis Data Analysis & Interpretation CD->Data_Analysis Biophysical Data

Caption: A comprehensive workflow for investigating the impact of PzA on protein stability.

Protocols

Protocol 1: Site-Directed Mutagenesis for PzA Incorporation

This protocol outlines the introduction of an amber stop codon (TAG) at the desired residue position in the gene of your target protein. This codon will be recognized by the orthogonal tRNA charged with PzA.

Materials:

  • Plasmid DNA encoding the wild-type target protein

  • Primers for site-directed mutagenesis (forward and reverse, containing the TAG codon)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for cloning (e.g., DH5α)

Procedure:

  • Primer Design: Design primers that are complementary to the template DNA, with the desired mutation (the canonical amino acid codon changed to TAG) in the middle of the forward primer.

  • PCR Amplification: Perform PCR using the high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Protein Expression and Purification with PzA

This protocol describes the expression of the PzA-containing protein variant using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid encoding the target protein with the TAG codon

  • Plasmid encoding the orthogonal PzA-tRNA synthetase/tRNA pair (e.g., an evolved pyrrolysyl-tRNA synthetase)[3][8][9]

  • This compound (PzA)

  • LB or defined minimal media

  • Appropriate antibiotics for plasmid selection

  • Inducing agent (e.g., IPTG)

  • Purification resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Co-transformation: Co-transform the E. coli expression strain with the plasmid containing your target gene and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Culture Growth: Grow the co-transformed cells in media containing the appropriate antibiotics and PzA (typically 1-2 mM).

  • Induction: When the cell culture reaches the mid-log phase of growth (OD600 ≈ 0.6-0.8), induce protein expression with the appropriate concentration of the inducing agent.

  • Harvesting and Lysis: After a suitable induction period (e.g., 4-6 hours at 30°C or overnight at 18°C), harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation and purify the target protein using the appropriate chromatography method based on its properties (e.g., affinity chromatography for tagged proteins).

Protocol 3: Biophysical Characterization of Protein Stability

This section details the use of Differential Scanning Fluorimetry (DSF) and Circular Dichroism (CD) spectroscopy to assess the thermal stability and structural integrity of the PzA-containing protein.

A. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a high-throughput method to determine the melting temperature (Tm) of a protein.[10][11][12] An increase in Tm for the PzA variant compared to the wild-type protein indicates enhanced thermal stability.

Materials:

  • Purified wild-type and PzA-containing proteins

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument with a thermal melt program

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare reactions containing the purified protein (final concentration 2-5 µM), DSF buffer, and the fluorescent dye at its recommended concentration.

  • Thermal Melt: Place the plate in the real-time PCR instrument and run a melt curve program, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Analysis: The instrument will record the fluorescence intensity as a function of temperature. The Tm is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the melt curve.

B. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the protein and can also be used to monitor thermal denaturation.

Materials:

  • Purified wild-type and PzA-containing proteins

  • CD buffer (e.g., 10 mM sodium phosphate pH 7.5)

  • CD spectrophotometer with a temperature controller

Procedure:

  • Secondary Structure Analysis: Record the CD spectrum of the protein in the far-UV region (190-250 nm) at a controlled temperature (e.g., 25°C) to confirm that the PzA substitution has not significantly altered the secondary structure of the protein.

  • Thermal Denaturation: Monitor the CD signal at a specific wavelength (e.g., 222 nm for an α-helical protein) as the temperature is increased.

  • Data Analysis: Plot the CD signal as a function of temperature. The Tm is the midpoint of the thermal transition.

Protocol 4: Mass Spectrometry for Incorporation Verification

Mass spectrometry is used to confirm the successful incorporation of PzA at the desired site.

Materials:

  • Purified wild-type and PzA-containing proteins

  • Protease (e.g., trypsin)

  • Mass spectrometer (e.g., ESI-Q-TOF)

Procedure:

  • In-gel or In-solution Digestion: Digest the purified proteins with a protease to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence, including the expected mass shift for the PzA substitution at the target site.

Data Analysis and Interpretation

The primary data for assessing the impact of PzA on protein stability will come from the DSF and CD thermal melt experiments. A clear increase in the melting temperature (Tm) of the PzA variant compared to the wild-type protein is a strong indicator of enhanced thermal stability.

Table 1: Sample Data for PzA Substitution in a Model Protein

Protein VariantMelting Temperature (Tm) from DSF (°C)Melting Temperature (Tm) from CD (°C)Change in Tm (ΔTm) (°C)
Wild-Type55.2 ± 0.255.5 ± 0.3-
PzA Mutant59.8 ± 0.360.1 ± 0.2+4.6

A positive ΔTm, as shown in the sample data, would support the hypothesis that the PzA substitution has a stabilizing effect on the protein.

Visualization of the Proposed Stabilization Mechanism

The following diagram illustrates the potential interactions of a PzA side chain within a protein structure that could contribute to its stabilization.

stabilization_mechanism cluster_PzA PzA Residue cluster_Interactions Stabilizing Interactions PzA This compound Aromatic_Stacking Aromatic Stacking (with Phe, Tyr, Trp) PzA->Aromatic_Stacking π-π interaction H_Bonding Hydrogen Bonding (with backbone/side chains) PzA->H_Bonding H-bond donor/acceptor Hydrophobic Hydrophobic Interactions (with aliphatic residues) PzA->Hydrophobic van der Waals forces

Caption: Proposed stabilizing interactions of a PzA residue within a protein.

Troubleshooting

Problem Possible Cause Solution
Low protein expression Poor incorporation efficiency of PzAOptimize PzA concentration, use a more efficient orthogonal synthetase/tRNA pair, or try a different expression host.
Toxicity of PzA to the cellsLower the induction temperature and/or shorten the induction time.
No change or decrease in Tm The selected site is not suitable for stabilization by PzAChoose a different site for PzA incorporation based on structural analysis.
The PzA substitution disrupts a critical native interactionAnalyze the local environment of the mutated residue in the wild-type structure to avoid disrupting key interactions.

Conclusion

The incorporation of this compound into proteins represents a promising yet underexplored avenue for enhancing protein stability. Its unique combination of aromaticity and hydrogen bonding potential makes it an attractive candidate for rational protein design. The protocols and workflow presented in this guide provide a robust framework for systematically investigating the stabilizing effects of PzA substitutions. By following these methodologies, researchers can unlock the potential of this novel non-canonical amino acid to engineer more stable and effective protein-based therapeutics and biotechnological tools.

References

Applications of 3-(Pyrazol-1-yl)-L-alanine in Drug Discovery and Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic applications of the non-canonical amino acid 3-(Pyrazol-1-yl)-L-alanine. We will explore its role as a versatile building block in medicinal chemistry, particularly as a bioisosteric replacement for histidine, and delve into its impact on improving pharmacokinetic and pharmacodynamic properties of drug candidates. This guide offers both high-level strategic insights and detailed, actionable laboratory protocols for the synthesis, characterization, and incorporation of this valuable moiety into novel therapeutic agents.

Introduction: The Rise of a Privileged Scaffold

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms.[1][2] While not abundant in nature, with the first natural pyrazole, 1-pyrazolyl-alanine, being isolated from watermelon seeds in 1959, this scaffold has become increasingly prominent in modern medicinal chemistry.[3] The number of FDA-approved drugs containing a pyrazole nucleus has surged, with many blockbuster therapeutics for cancer, inflammation, and infectious diseases featuring this core structure.[4][5]

The unique physicochemical properties of the pyrazole moiety contribute to favorable pharmacological and pharmacokinetic profiles.[5] this compound, a chiral amino acid derivative, harnesses these advantages, offering a powerful tool for fine-tuning the properties of peptide and small-molecule drug candidates. Its primary utility lies in its function as a constrained and metabolically stable bioisostere of the natural amino acid L-histidine.

Strategic Advantages in Medicinal Chemistry

The decision to incorporate a non-canonical amino acid like this compound is driven by the need to overcome specific challenges in drug design, such as metabolic instability, poor selectivity, or suboptimal binding affinity.

Bioisosterism with L-Histidine

Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound.[6][7] this compound serves as an excellent non-basic bioisostere for L-histidine.

  • Fixed Tautomerism: Unlike the imidazole ring of histidine, which exists in two tautomeric forms (Nτ-H and Nπ-H), the N-substituted pyrazole ring has a fixed tautomeric state. This rigidity can lock the molecule into a single, optimal conformation for binding to a biological target, potentially increasing potency and selectivity.

  • Electronic Properties: The pyrazole ring is an aromatic system that can participate in π-π stacking and other non-covalent interactions within a protein binding pocket. It possesses a different electronic distribution compared to imidazole, with the N2 nitrogen acting as a hydrogen bond acceptor.

  • Metabolic Stability: The imidazole ring of histidine can be susceptible to metabolic degradation. The pyrazole ring is generally more resistant to metabolic enzymes, which can lead to improved in vivo half-life and overall drug exposure.[4]

Logical Relationship: Histidine vs. This compound

G cluster_0 L-Histidine cluster_1 This compound His Imidazole Side Chain Prop1 Two Tautomeric States His->Prop1 Prop2 pKa ~6.0 (Basic) His->Prop2 Prop3 Metabolically Labile Site His->Prop3 PzA Pyrazole Side Chain His->PzA Bioisosteric Replacement PropA Fixed Tautomer PzA->PropA PropB Non-Basic (pKa ~2.5) PzA->PropB PropC Metabolically Stable PzA->PropC

Caption: Comparison of key properties between L-histidine and its bioisostere.

Modulation of Physicochemical Properties

Replacing other aromatic or heteroaromatic rings with a pyrazole can also be a strategic choice to optimize drug-like properties. The pyrazole moiety can improve aqueous solubility and reduce lipophilicity compared to a simple benzene ring, which can be beneficial for oral bioavailability and reducing off-target effects.[5]

Application Case Study: Kinase Inhibitors

A prominent area where pyrazole-containing compounds, including structures analogous to this compound, have made a significant impact is in the development of kinase inhibitors for oncology and autoimmune diseases. Kinase inhibitors often feature a flat, aromatic core that mimics the adenine portion of ATP to bind in the enzyme's active site.

Many Janus kinase (JAK) inhibitors, for example, utilize a pyrazole core. The pyrazole's nitrogen atoms are crucial for forming key hydrogen bond interactions with the hinge region of the kinase domain, a critical factor for potent inhibition. While specific publicly available data on drugs containing the exact this compound amino acid is limited, the principles are demonstrated by numerous approved pyrazole-containing drugs like Ruxolitinib and Baricitinib.[4]

Drug (Analogous Core)TargetTherapeutic AreaRole of Pyrazole Moiety
Ruxolitinib JAK1/JAK2Myelofibrosis, Polycythemia VeraForms key hydrogen bonds in the ATP binding pocket.
Baricitinib JAK1/JAK2Rheumatoid ArthritisCore scaffold for hinge-binding interactions.
Crizotinib ALK/METNon-Small Cell Lung CancerBinds in a narrow lipophilic tunnel of the kinase.

Experimental Protocols

This section provides detailed, validated protocols for the synthesis of the protected building block and its incorporation into a model peptide.

Protocol 1: Synthesis of Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine

This protocol is adapted from a reliable Organic Syntheses procedure and involves the ring-opening of a serine-derived β-lactone with pyrazole.[8] This method provides excellent stereochemical control.

Workflow Diagram: Synthesis of Protected Pyrazolylalanine

G Synthesis Workflow Start N-Cbz-L-Serine Step1 Mitsunobu Reaction (PPh3, DMAD, -78°C) Start->Step1 Intermediate N-Cbz-L-Serine β-lactone Step1->Intermediate Step2 Nucleophilic Opening (Pyrazole, NaH, DMF) Intermediate->Step2 Product N-Cbz-β-(pyrazol-1-yl) -L-alanine Step2->Product Purify Acidification & Recrystallization Product->Purify Final Pure Product Purify->Final

Caption: Stepwise workflow for the synthesis of the protected amino acid.

Materials & Reagents:

  • N-(Benzyloxycarbonyl)-L-serine (N-Cbz-L-Serine)

  • Triphenylphosphine (PPh3)

  • Dimethyl azodicarboxylate (DMAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

Part A: Synthesis of N-(Benzyloxycarbonyl)-L-serine β-lactone [8]

  • Setup: Equip a flame-dried, three-necked flask with a magnetic stirrer, argon inlet, and thermometer.

  • Reagents: Charge the flask with anhydrous THF and triphenylphosphine. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Add dimethyl azodicarboxylate (DMAD) dropwise via syringe. Stir for 10 minutes; a white slurry will form.

  • Cyclization: In a separate flask, dissolve N-Cbz-L-Serine in THF. Add this solution dropwise to the cold slurry over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature overnight.

  • Workup: Concentrate the mixture under reduced pressure. Resuspend the residue in diethyl ether and filter to remove triphenylphosphine oxide. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography (e.g., 30% ethyl acetate in hexanes) to yield the β-lactone as a white solid.

Part B: Ring-Opening with Pyrazole [8]

  • Setup: In a separate flame-dried flask under argon, suspend sodium hydride in anhydrous DMF.

  • Deprotonation: Add a solution of pyrazole in DMF dropwise at 0 °C. Stir for 30 minutes at room temperature until hydrogen evolution ceases.

  • Addition: Add a solution of the N-Cbz-L-serine β-lactone (from Part A) in DMF dropwise to the sodium pyrazolide solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the lactone is consumed.

  • Quenching & Workup: Carefully quench the reaction by adding saturated ammonium chloride solution. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Extraction: Extract the aqueous layers with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Acidification: Dissolve the crude residue in a minimal amount of ethyl acetate and water. Cool in an ice bath and carefully acidify to pH 1-2 with 1 M HCl.

  • Purification: The product will precipitate. Filter the solid, wash with cold water, and dry. Recrystallize from hot ethyl acetate to obtain pure Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine.

Self-Validation/Characterization:

  • ¹H and ¹³C NMR: Confirm the structure, paying close attention to the pyrazole ring protons and the α- and β-protons of the alanine backbone.

  • Mass Spectrometry (ESI-MS): Verify the molecular weight of the final product (C16H17N3O4, MW: 315.33 g/mol ).

  • Chiral HPLC: Confirm the enantiomeric purity of the L-isomer.

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-L-3-(1-pyrazolyl)alanine into a peptide sequence on a Rink Amide resin using standard Fmoc/tBu chemistry.

Materials & Reagents:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-3-(1-pyrazolyl)alanine

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in DMF (Deprotection solution)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place the Rink Amide resin in an SPPS vessel. Swell in DMF for 30 minutes, then drain.

  • Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh portion of deprotection solution for 15 minutes. Drain.

  • Washing: Wash the resin thoroughly in the following sequence: DMF (x5), DCM (x3), DMF (x3). Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-L-3-(1-pyrazolyl)alanine (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Monitoring & Washing: Perform a Kaiser test to confirm reaction completion (negative result). If incomplete, repeat the coupling step. Once complete, drain the coupling solution and wash the resin: DMF (x5), DCM (x3), DMF (x3).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) and wash (Step 3).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final peptide by LC-MS.

Conclusion and Future Perspectives

This compound is a powerful and validated tool in the medicinal chemist's arsenal. Its ability to act as a stable, constrained bioisostere for histidine allows for the systematic optimization of drug candidates, addressing common liabilities related to metabolism and target binding. As drug discovery continues to tackle increasingly complex biological targets, the rational design of molecules using non-canonical building blocks like pyrazolylalanine will be indispensable. Future applications will likely expand into the design of novel peptidomimetics, macrocyclic peptides, and PROTACs, where precise conformational control and metabolic stability are paramount for success.

References

Application Notes & Protocols: Site-Specific Incorporation of 3-(Pyrazol-1-yl)-L-alanine into Novel Biotherapeutics using Cell-Free Protein Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Expanding the Chemical Repertoire of Biologics

The precise introduction of non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in protein engineering and drug development. This technology allows for the creation of proteins with novel chemical functionalities, enhanced therapeutic properties, and tailored post-translational modifications.[1][2] Among the vast array of ncAAs, 3-(Pyrazol-1-yl)-L-alanine (PzAla), a structural analog of histidine, offers unique properties for creating advanced biotherapeutics. Its distinct electronic and metal-coordinating capabilities open new avenues for designing proteins with enhanced stability, novel catalytic activities, and specific conjugation sites.

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the efficient and site-specific incorporation of ncAAs like PzAla.[3][4][5] The open nature of CFPS systems circumvents the limitations of cell viability and membrane transport, providing direct control over the reaction environment and enabling the use of components that might be toxic to living cells.[3][4] This guide provides a comprehensive overview and detailed protocols for the incorporation of this compound into target proteins using an E. coli-based cell-free protein synthesis system.

The Strategic Advantage of this compound in Protein Design

This compound is a non-proteinogenic amino acid characterized by a pyrazole ring attached to the β-carbon of the alanine backbone.[6] This seemingly subtle modification from its canonical counterpart, histidine, imparts significant and therapeutically relevant properties:

  • Altered pKa and Metal Chelation: The pyrazole ring exhibits a different pKa compared to the imidazole ring of histidine, influencing the pH-dependent behavior of the protein. This can be leveraged to fine-tune enzyme activity, protein stability, and receptor-ligand interactions.

  • Novel Catalytic Moieties: The unique electronic structure of the pyrazole ring can be exploited to engineer novel catalytic centers within enzymes, potentially leading to new biocatalysts for pharmaceutical synthesis.

  • Bio-orthogonal Handle: The pyrazole moiety can serve as a bio-orthogonal handle for site-specific conjugation of payloads, such as small molecule drugs, imaging agents, or polyethylene glycol (PEG), to create antibody-drug conjugates (ADCs) and other targeted therapeutics.

PropertyThis compoundL-HistidineImplication in Drug Development
Side Chain PyrazoleImidazoleDifferent electronic properties and coordination chemistry.
pKa of Side Chain ~2.5~6.0Alters pH-dependent protein behavior and stability.
Coordination Chemistry Forms stable complexes with various metal ions.Well-established role in metalloprotein active sites.Engineering of novel metalloenzymes and protein purification tags.
Bio-orthogonality Can be used for specific chemical ligation reactions.Less specific for bio-orthogonal chemistries.Precise, site-specific drug conjugation and modification.

The Engine of Innovation: Cell-Free Protein Synthesis for ncAA Incorporation

Cell-free protein synthesis (CFPS) systems, particularly those derived from E. coli extracts, provide a robust and flexible environment for incorporating ncAAs.[2][7] The core principle involves supplementing the CFPS reaction with an orthogonal translation system (OTS) that is specific for the ncAA of interest and does not cross-react with the endogenous translational machinery.[8]

The Orthogonal Translation System (OTS): A Two-Component System for Genetic Code Expansion

The successful site-specific incorporation of PzAla relies on a dedicated orthogonal translation system (OTS) composed of:

  • An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): This enzyme is engineered to exclusively recognize and charge this compound. It must not recognize any of the 20 canonical amino acids.

  • An Orthogonal tRNA (o-tRNA): This tRNA is not recognized by any of the endogenous aaRSs but is a substrate for the o-aaRS. It contains an anticodon that recognizes a reassigned codon, typically a stop codon like the amber codon (UAG).[9]

The workflow for ncAA incorporation via amber codon suppression is depicted below:

CFPS_ncAA_Incorporation cluster_ots Orthogonal Translation System (OTS) cluster_cfps Cell-Free Protein Synthesis Reaction PzAla This compound o_aaRS Orthogonal aaRS PzAla->o_aaRS Recognized by charged_tRNA PzAla-tRNA(CUA) o_aaRS->charged_tRNA Charges o_tRNA Orthogonal tRNA(CUA) o_tRNA->o_aaRS Recognized by Ribosome Ribosome charged_tRNA->Ribosome Decodes UAG charged_tRNA->Ribosome DNA_template DNA Template (with UAG codon) DNA_template->Ribosome Transcription & Translation Protein Protein with PzAla Ribosome->Protein Synthesis

References

Application Notes and Protocols: Site-Specific Incorporation of 3-(Pyrazol-1-yl)-L-alanine into Proteins using Genetic Code Expansion

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Protein Functionalities with 3-(Pyrazol-1-yl)-L-alanine

The precise, site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in protein engineering and drug discovery.[1] This technology, known as genetic code expansion (GCE), allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, thereby expanding their functional repertoire beyond what is offered by the 20 canonical amino acids.[2] Among the vast array of ncAAs, this compound (PzA) emerges as a particularly intriguing building block. The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and its role as a bioisostere for other functional groups. The incorporation of PzA into proteins can therefore pave the way for the development of novel biotherapeutics with enhanced stability, binding affinity, or catalytic activity.

The Principle of Genetic Code Expansion for PzA Incorporation

Genetic code expansion relies on the hijacking of the cellular translation machinery to incorporate an ncAA at a specific position in a protein's sequence.[3] This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into the host organism.[4] This orthogonal pair functions independently of the host's endogenous aaRS/tRNA pairs, ensuring that the ncAA is not randomly incorporated at other sites.

The most common strategy, and the one we will focus on, is the suppression of an amber stop codon (UAG).[5] The key components of this system are:

  • An Orthogonal tRNA: An engineered tRNA with an anticodon that recognizes the UAG stop codon (the CUA anticodon). This "suppressor" tRNA is not recognized by any of the endogenous E. coli aminoacyl-tRNA synthetases.

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered aaRS that specifically recognizes and attaches the desired ncAA (in our case, PzA) to the orthogonal tRNA. This aaRS must not recognize any of the 20 canonical amino acids or the host cell's endogenous tRNAs.

  • The Non-Canonical Amino Acid (PzA): this compound, supplied in the cell culture medium.

  • A Gene of Interest with an In-frame Amber Codon: The gene encoding the target protein is mutated to have a UAG codon at the desired site of PzA incorporation.

When all these components are present in the E. coli cell, the orthogonal aaRS charges the orthogonal tRNA with PzA. This PzA-loaded tRNA then recognizes the UAG codon in the mRNA of the target protein and delivers PzA to the ribosome for incorporation into the growing polypeptide chain, leading to the production of a full-length protein containing PzA at the specified position.

Developing a PzA-Specific Pyrrolysyl-tRNA Synthetase (PylRS) through Directed Evolution

The pyrrolysyl-tRNA synthetase/tRNAPyl pair from Methanosarcina species is a versatile and widely used platform for genetic code expansion due to its inherent orthogonality in E. coli.[6][7] The active site of PylRS is known to be highly "plastic," making it an excellent scaffold for engineering new substrate specificities through directed evolution.[8][9]

The following section outlines a robust, two-step selection strategy to evolve a PylRS variant that specifically recognizes PzA.[10] This process involves creating a library of PylRS mutants and then applying selective pressure to enrich for variants that can incorporate PzA in response to an amber codon, while eliminating those that incorporate canonical amino acids.

Workflow for Directed Evolution of a PzA-Specific PylRS

Directed_Evolution_Workflow cluster_0 Step 1: PylRS Library Generation cluster_1 Step 2: Positive Selection cluster_2 Step 3: Negative Selection cluster_3 Step 4: Iteration and Characterization PylRS_Gene Wild-type PylRS Gene Mutagenesis Site-directed Mutagenesis (Active Site Residues) PylRS_Gene->Mutagenesis PylRS_Library PylRS Mutant Library (~10^9 variants) Mutagenesis->PylRS_Library Positive_Selection Transform E. coli with PylRS library and positive selection plasmid (e.g., pCAT-TAG) PylRS_Library->Positive_Selection Growth_PzA_Cm Grow in presence of PzA and Chloramphenicol (Cm) Positive_Selection->Growth_PzA_Cm Enrichment_Active Enrichment of active PylRS variants Growth_PzA_Cm->Enrichment_Active Negative_Selection Transform E. coli with enriched library and negative selection plasmid (e.g., pBAR-TAG) Enrichment_Active->Negative_Selection Growth_No_PzA Grow in absence of PzA Negative_Selection->Growth_No_PzA Elimination_Promiscuous Elimination of promiscuous PylRS variants Growth_No_PzA->Elimination_Promiscuous Iteration Repeat Positive and Negative Selection Cycles (3-5 rounds) Elimination_Promiscuous->Iteration Isolation Isolate and Sequence Individual PylRS Clones Iteration->Isolation Characterization Characterize PzA-specific PylRS variants Isolation->Characterization

Caption: Workflow for the directed evolution of a PzA-specific PylRS.

Protocol 1: Directed Evolution of a PzA-Specific PylRS

This protocol is adapted from established methods for evolving PylRS variants.[10]

1. PylRS Library Construction:

  • 1.1. Plasmid Backbone: Utilize a suitable expression vector for the PylRS library, such as a pEVOL or pULTRA plasmid, which also co-expresses the orthogonal tRNAPyl.[1]

  • 1.2. Site-Directed Mutagenesis: Based on the crystal structure of PylRS, identify key residues in the amino acid binding pocket. Typically, 4-6 residues are chosen for randomization. Perform site-directed mutagenesis using degenerate codons (e.g., NNK) to create a diverse library of PylRS variants with an estimated diversity of >109.

2. Positive Selection:

  • 2.1. Selection Strain: Use an E. coli strain suitable for genetic code expansion, such as C321.ΔA, which has all genomic UAG codons replaced with UAA, thereby reducing competition from release factor 1 (RF1).[11]

  • 2.2. Positive Selection Plasmid: Use a plasmid containing a selectable marker with an in-frame amber codon. A common choice is the chloramphenicol acetyltransferase (CAT) gene with a permissive amber mutation (e.g., pCAT-TAG).[12]

  • 2.3. Transformation and Selection:

    • Co-transform the E. coli selection strain with the PylRS library and the positive selection plasmid.

    • Plate the transformed cells on agar plates containing the appropriate antibiotics for plasmid maintenance, chloramphenicol (Cm), and 1 mM PzA.

    • Only cells expressing a PylRS variant that can incorporate PzA (or a canonical amino acid) in response to the amber codon in the CAT gene will survive.

  • 2.4. Library Amplification: Harvest the surviving colonies, extract the plasmid DNA containing the enriched PylRS library for the next round of selection.

3. Negative Selection:

  • 3.1. Negative Selection Plasmid: Use a plasmid containing a toxic gene with in-frame amber codons, such as the barnase gene (e.g., pBAR-TAGs).[12]

  • 3.2. Transformation and Selection:

    • Transform the E. coli selection strain with the enriched PylRS library from the positive selection and the negative selection plasmid.

    • Plate the transformed cells on agar plates containing the appropriate antibiotics and an inducer for the toxic gene (e.g., arabinose), but without PzA.

    • Cells expressing PylRS variants that incorporate a canonical amino acid in the absence of PzA will produce the toxic barnase and be eliminated.

  • 3.3. Library Enrichment: Harvest the surviving colonies, which are enriched for PylRS variants that are active only in the presence of PzA. Extract the plasmid DNA.

4. Iteration and Characterization:

  • 4.1. Iterative Selection: Repeat the positive and negative selection cycles for 3-5 rounds to highly enrich for PylRS variants with high specificity for PzA.

  • 4.2. Clone Isolation and Sequencing: After the final round of selection, isolate individual colonies and sequence the PylRS gene to identify the mutations that confer PzA specificity.

  • 4.3. Characterization of PzA-RS Variants:

    • Express a reporter protein (e.g., superfolder GFP with an amber codon at a permissive site) in the presence and absence of PzA for each of the promising PylRS variants.

    • Quantify the fluorescence to determine the efficiency and fidelity of PzA incorporation.

    • The best PzA-specific PylRS (hereafter referred to as PzA-RS) will show high reporter protein expression only in the presence of PzA.

Protocols for Protein Expression, Purification, and Verification

Once a specific PzA-RS has been identified and validated, the next step is to use this system to produce the target protein containing PzA.

Protocol 2: Expression of PzA-Containing Proteins in E. coli

1. Plasmid System:

  • pEvol-PzA-RS Plasmid: A plasmid co-expressing the evolved PzA-RS and the orthogonal tRNAPylCUA.

  • pTarget-Protein-TAG Plasmid: A plasmid expressing the gene of interest with an amber (TAG) codon at the desired position for PzA incorporation. The target gene should also include a purification tag (e.g., a hexahistidine tag).

2. Cell Culture and Protein Expression:

  • 2.1. Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3) or C321.ΔA) with the pEvol-PzA-RS and pTarget-Protein-TAG plasmids.

  • 2.2. Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • 2.3. Expression Culture: Inoculate 1 L of minimal medium (e.g., M9 medium) supplemented with the appropriate antibiotics and 0.1% LB with the overnight culture.[13] Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • 2.4. Induction:

    • Add 1 mM PzA to the culture.

    • Induce protein expression with an appropriate inducer (e.g., 1 mM IPTG for T7 promoter-based systems).

  • 2.5. Incubation: Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein folding and solubility.

  • 2.6. Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Protocol 3: Purification of PzA-Containing Proteins

This protocol assumes the use of a C-terminal hexahistidine tag.

1. Cell Lysis:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to further disrupt the cells and shear the DNA.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

2. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA resin column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

3. Buffer Exchange:

  • Desalt the eluted protein into a suitable storage buffer (e.g., PBS) using a desalting column or dialysis.

  • Concentrate the protein using a centrifugal filter unit.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Analyze the purified protein by SDS-PAGE to assess its purity.

Verification of PzA Incorporation

Rigorous analytical validation is crucial to confirm the successful and site-specific incorporation of PzA into the target protein. Mass spectrometry is the gold standard for this purpose.[14]

Workflow for Mass Spectrometry Verification

MS_Verification_Workflow Purified_Protein Purified PzA-containing Protein Digestion In-solution or In-gel Trypsin Digestion Purified_Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC_MSMS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Peptides->LC_MSMS Data_Analysis Database Search and Spectral Analysis LC_MSMS->Data_Analysis Confirmation Confirmation of PzA-containing Peptide Mass and Fragmentation Data_Analysis->Confirmation

Caption: Workflow for the verification of PzA incorporation by mass spectrometry.

Protocol 4: Mass Spectrometry Analysis

1. Intact Protein Mass Analysis (Optional but Recommended):

  • Analyze the purified protein by ESI-MS to determine its intact molecular weight.

  • The experimentally measured mass should correspond to the theoretical mass of the protein with PzA incorporated.

2. Proteolytic Digestion:

  • Denature the purified protein with 8 M urea or by heating.

  • Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

  • Digest the protein into smaller peptides using a sequence-specific protease, such as trypsin.

3. LC-MS/MS Analysis:

  • Separate the resulting peptides by reverse-phase liquid chromatography.

  • Analyze the eluting peptides by tandem mass spectrometry (MS/MS).

4. Data Analysis:

  • Search the acquired MS/MS spectra against a protein database that includes the sequence of the target protein with PzA at the specified position.

  • The mass of PzA (C6H9N3O2, molecular weight: 155.16 g/mol ) should be accounted for in the search parameters.

  • Successful identification of the peptide containing PzA, with its characteristic mass shift and fragmentation pattern, confirms the site-specific incorporation of the ncAA.

Quantitative Data Summary

The following table provides expected quantitative data for a typical PzA incorporation experiment. These values can vary depending on the target protein, the efficiency of the evolved PzA-RS, and the expression conditions.

ParameterTypical ValueNotes
Protein Yield 1-10 mg/L of cultureHighly dependent on the target protein and expression conditions.
Incorporation Efficiency >95%As determined by mass spectrometry.
Purity >95%After IMAC purification.

Functional Assays and Applications

Following the confirmation of PzA incorporation, the next crucial step is to assess the impact of this modification on the protein's structure and function. This can involve a variety of biophysical and biochemical assays, depending on the nature of the target protein. Potential applications for proteins containing PzA include:

  • Enhanced Therapeutic Properties: The pyrazole moiety can improve the pharmacokinetic properties of therapeutic proteins.

  • Novel Enzyme Catalysis: PzA can be incorporated into the active site of an enzyme to modulate its catalytic activity or substrate specificity.

  • Probing Protein-Protein Interactions: The unique chemical properties of the pyrazole ring can be exploited to study protein-protein interactions.

  • Bio-orthogonal Chemistry: The pyrazole ring can potentially serve as a handle for bio-orthogonal conjugation reactions, enabling the site-specific labeling of proteins with fluorescent dyes, drugs, or other molecules.[15]

Conclusion

The site-specific incorporation of this compound into proteins through genetic code expansion opens up exciting new avenues for protein engineering and drug discovery. While a dedicated orthogonal system for PzA is not yet established, the directed evolution of a pyrrolysyl-tRNA synthetase provides a robust and accessible strategy for its development. The protocols and guidelines presented in this document offer a comprehensive framework for researchers to successfully generate and validate PzA-containing proteins, thereby unlocking the potential of this unique non-canonical amino acid in their research and development endeavors.

References

Application Note: Probing Protein Structure and Interaction Landscapes with 3-(Pyrazol-1-yl)-L-alanine NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in structural biology and molecular interaction analysis.

Introduction: Beyond the Canonical Twenty

In the quest to decipher the complex molecular choreography that governs protein function, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool for studying proteins in their native solution state.[1][2] However, the inherent complexity of protein NMR spectra, especially for larger systems, often necessitates innovative strategies to simplify spectral analysis and isolate signals from specific regions of interest. The site-specific incorporation of non-canonical amino acids (ncAAs) equipped with unique spectroscopic probes has emerged as a transformative approach.[3]

This guide focuses on the application of one such ncAA, 3-(Pyrazol-1-yl)-L-alanine (Pya) , a versatile probe for protein NMR. Pya serves as an effective structural and functional analog of histidine, but with distinct electronic and metal-coordinating properties. Its pyrazole side chain offers unique, well-resolved signals and a sensitive reporter for subtle changes in the local microenvironment, making it an exceptional tool for mapping protein-ligand binding interfaces, characterizing metalloprotein active sites, and validating structural models. This document provides the scientific rationale and detailed protocols for the successful incorporation of Pya into proteins and its application in advanced NMR studies.

The Pyrazole Moiety: A Unique Spectroscopic Reporter

The utility of this compound in NMR stems from the distinct properties of its pyrazole ring.

  • Chemical and Structural Properties: Pya is structurally similar to histidine but replaces the imidazole ring with a pyrazole ring. This seemingly subtle change has significant implications. The pyrazole ring has two adjacent nitrogen atoms, altering its pKa, hydrogen bonding potential, and metal coordination chemistry compared to histidine. This makes it not just a probe, but also a tool to modulate protein function. The synthesis of protected Pya for use in biochemical systems has been well-established.[4]

  • NMR Signal Dispersion: The protons on the pyrazole ring typically resonate in a region of the ¹H NMR spectrum that is less crowded than the backbone amide region, offering clear windows for observation. Furthermore, the two nitrogen atoms of the pyrazole ring are chemically distinct, providing additional probes for ¹⁵N NMR experiments.

  • Environmental Sensitivity: The chemical shifts of the pyrazole ring's nuclei are exquisitely sensitive to their local environment.[5] Changes in solvent exposure, proximity to aromatic residues, the formation of hydrogen bonds, or the binding of a ligand or metal ion will induce measurable chemical shift perturbations (CSPs), providing high-resolution information about these events.[6][7]

Experimental Workflows and Protocols

Successful application of Pya in NMR studies hinges on three key stages: efficient site-specific incorporation into the protein of interest, preparation of a high-quality NMR sample, and the acquisition of high-resolution NMR data.

Protocol 1: Site-Specific Incorporation of this compound

The most robust method for site-specific incorporation of ncAAs into proteins expressed in E. coli is amber codon suppression.[3][8] This technique hijacks the cellular translation machinery by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which is engineered to recognize the UAG (amber) stop codon.

Methodology:

  • Plasmid System: Requires two plasmids:

    • Expression Plasmid: Encodes the protein of interest, with a UAG (amber) stop codon engineered at the desired site of Pya incorporation.

    • Orthogonal System Plasmid: Encodes the engineered Pya-specific tRNA synthetase (PyaRS) and its corresponding tRNA (tRNAPyaCUA).

  • Materials:

    • Chemically competent E. coli strain (e.g., BL21(DE3)).

    • Expression and orthogonal system plasmids.

    • This compound (can be synthesized enzymatically or procured commercially).[9]

    • ¹⁵N-labeled ammonium chloride and/or ¹³C-labeled glucose for isotopic labeling.

    • Standard growth media (e.g., M9 minimal media).

  • Step-by-Step Protocol for Expression:

    • Co-transform the E. coli host strain with both the expression plasmid and the orthogonal system plasmid.

    • Grow a starter culture overnight in LB medium with appropriate antibiotics at 37°C.

    • Inoculate M9 minimal medium (containing ¹⁵N-NH₄Cl for labeling) with the starter culture. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce the expression of the protein and the orthogonal system components with IPTG (isopropyl β-D-1-thiogalactopyranoside).

    • Simultaneously, supplement the culture medium with this compound to a final concentration of 1-2 mM.

    • Continue expression at a reduced temperature (e.g., 18-25°C) for 12-18 hours.

    • Harvest the cells by centrifugation.

    • Purify the Pya-containing protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).

    • Verification (Crucial): Confirm the successful incorporation of Pya at the correct site and determine incorporation efficiency using mass spectrometry (ESI-MS).

cluster_prep Plasmid & Cell Preparation cluster_expression Protein Expression & Labeling cluster_purification Purification & Verification p1 Co-transform E. coli with Protein Plasmid (TAG codon) & PyaRS/tRNA Plasmid p2 Grow Overnight Starter Culture (LB) p1->p2 e1 Inoculate M9 Minimal Media (with ¹⁵N-NH₄Cl) p2->e1 e2 Grow to OD₆₀₀ 0.6-0.8 e1->e2 e3 Induce with IPTG + Add Pya e2->e3 e4 Express at 18-25°C (12-18 hours) e3->e4 e5 Harvest Cells e4->e5 u1 Cell Lysis e5->u1 u2 Affinity Chromatography (e.g., Ni-NTA) u1->u2 u3 Size-Exclusion Chromatography u2->u3 u4 Verify Incorporation (Mass Spectrometry) u3->u4

Figure 1: Workflow for site-specific incorporation of Pya.

Protocol 2: NMR Data Acquisition - The ¹H-¹⁵N HSQC Experiment

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of protein NMR, providing a unique signal for each backbone N-H group.[10][11] It serves as a sensitive "fingerprint" of the protein's folded state and is the primary tool for chemical shift perturbation studies.

Methodology:

  • Sample Preparation:

    • Concentrate the purified, ¹⁵N-labeled Pya-containing protein to 0.1 - 1.0 mM.

    • Buffer: Typically 20-50 mM phosphate or Tris buffer, pH 6.0-7.5, containing 50-150 mM NaCl.

    • Add 5-10% D₂O for the spectrometer lock.

    • Add a protease inhibitor cocktail and a reducing agent like DTT or TCEP if necessary.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

    • Tune and match the probe for ¹H and ¹⁵N frequencies.

    • Set the sample temperature, typically 298 K (25°C).

  • Acquisition Parameters:

    • Acquire a standard 2D ¹H-¹⁵N HSQC spectrum. A typical set of parameters is provided in Table 1.

ParameterTypical ValueRationale
Spectrometer Frequency≥ 600 MHzHigher field provides better resolution and sensitivity.
Temperature298 K (25°C)Balances protein stability with optimal tumbling for sharp lines.
¹H Spectral Width12-16 ppmCovers the full range of proton chemical shifts.
¹⁵N Spectral Width30-40 ppmCovers the amide nitrogen region (approx. 105-135 ppm).
Number of Scans8-32Depends on sample concentration; more scans improve signal-to-noise.
Recycle Delay1.0 - 1.5 sAllows for sufficient relaxation between scans.
Acquisition Time (¹H)~0.1 sDetermines digital resolution in the direct dimension.
Number of Increments (¹⁵N)128 - 256Determines digital resolution in the indirect dimension.

Table 1: Recommended starting parameters for a ¹H-¹⁵N HSQC experiment.

Applications in Drug Discovery and Structural Biology

Application 1: Mapping Protein-Ligand Interactions via Chemical Shift Perturbation (CSP)

CSP mapping is a primary application of Pya-NMR, used to identify ligand binding sites and, in some cases, determine binding affinities.[6][12][13] The principle is that ligand binding alters the local electronic environment of nearby nuclei, causing their NMR signals to shift.

Protocol for CSP Titration:

  • Prepare Samples: Prepare a series of NMR samples of the ¹⁵N-labeled Pya-containing protein at a constant concentration. Each sample will contain an increasing concentration of the ligand (e.g., 0, 0.25, 0.5, 1.0, 2.0, 5.0 molar equivalents). A concentrated ligand stock should be used to minimize dilution effects.

  • Acquire Data: Record a ¹H-¹⁵N HSQC spectrum for each sample in the titration series under identical conditions.

  • Analyze Data:

    • Overlay the spectra and assign the peaks.

    • Track the movement of each peak across the titration. Residues at the binding interface or those undergoing conformational changes will show significant peak shifts.[5]

    • Calculate the combined, weighted chemical shift perturbation (Δδ) for each residue using the following equation to account for the different scales of ¹H and ¹⁵N shifts: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] Where ΔδH is the change in the proton chemical shift, ΔδN is the change in the nitrogen chemical shift, and α is a scaling factor (typically ~0.14-0.2).[6]

  • Visualize Results: Plot the calculated Δδ values against the protein sequence. Residues with perturbations significantly above the average are considered to be most affected by ligand binding.

cluster_data Data Acquisition cluster_analysis Data Analysis & Visualization d1 Record ¹H-¹⁵N HSQC of ¹⁵N-Protein (Apo) d3 Titrate Ligand into Protein (0.25, 0.5, 1.0, 2.0... eq) d1->d3 d2 Prepare Ligand Stock d2->d3 d4 Record ¹H-¹⁵N HSQC at each titration point d3->d4 a1 Overlay All HSQC Spectra d4->a1 a2 Track Peak Shifts for Each Residue a1->a2 a3 Calculate Weighted CSP (Δδ) a2->a3 a4 Plot Δδ vs. Residue Number a3->a4 a5 Map Perturbed Residues onto Protein Structure a4->a5

Figure 2: Workflow for Chemical Shift Perturbation (CSP) mapping.

Application 2: Probing Metalloprotein Coordination Spheres

The pyrazole ring of Pya is an excellent ligand for various metal ions, making it a powerful probe for studying metalloproteins.[14][15] By replacing a native histidine with Pya, researchers can investigate the role of that specific residue in metal binding. The binding of a metal ion will cause significant and easily detectable changes in the chemical shifts of the pyrazole ring protons (observed in ¹H-¹³C HSQC or NOESY spectra) and nitrogens, providing direct evidence of coordination. This approach can be used to:

  • Confirm the identity of metal-coordinating residues.

  • Characterize the geometry of the metal binding site.

  • Study the kinetics of metal binding and release.

Conclusion and Outlook

The site-specific incorporation of this compound provides a robust and versatile tool for enhancing the power of NMR spectroscopy in protein research. Its unique pyrazole side chain acts as a sensitive and minimally perturbative probe, enabling high-resolution analysis of protein structure, dynamics, and interactions. From mapping drug binding sites with chemical shift perturbation to elucidating the coordination chemistry of metalloproteins, Pya-based NMR offers insights that are often inaccessible with standard techniques. As methods for ncAA incorporation continue to improve, the application of Pya and other custom-designed amino acid probes will undoubtedly play an increasingly vital role in academic research and the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Toxicity of 3-(Pyrazol-1-yl)-L-alanine in E. coli Expression

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for utilizing the non-canonical amino acid (ncAA) 3-(Pyrazol-1-yl)-L-alanine (β-PA) in Escherichia coli expression systems. This resource is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of this histidine analog[1] but are encountering challenges with cellular toxicity. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format, combining troubleshooting protocols with the fundamental science behind them.

Section 1: Understanding the Roots of β-PA Toxicity

This section addresses the fundamental reasons behind the challenges observed when working with β-PA.

Q1: Why is this compound (β-PA) toxic to E. coli?

A1: The toxicity of β-PA in E. coli is not due to a single factor but rather a combination of metabolic interference and structural mimicry.

  • Histidine Mimicry: β-PA is a structural isomer of the natural amino acid L-histidine.[1] The pyrazole ring of β-PA can resemble the imidazole ring of histidine, which is crucial for the catalytic activity and structural integrity of many essential proteins.[2] This mimicry can lead to:

    • Competitive Inhibition: β-PA can compete with histidine for the active sites of essential enzymes that are not part of the protein synthesis machinery, disrupting their function.

    • Mischarging of tRNA: Endogenous aminoacyl-tRNA synthetases (aaRSs), particularly histidyl-tRNA synthetase (HisRS), may mistakenly recognize and charge β-PA onto tRNAHis. This leads to the random, incorrect incorporation of β-PA into the proteome, resulting in misfolded, non-functional, and potentially toxic proteins.

  • Metabolic Pathway Interference: Studies have shown that β-PA can be synthesized in recombinant E. coli by co-expressing serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase-A (OASS-A), enzymes from the cysteine biosynthesis pathway.[3][4] This suggests that β-PA can enter and disrupt the delicate balance of sulfur and amino acid metabolism, potentially leading to deficiencies in essential amino acids like cysteine or the accumulation of toxic intermediates. The toxicity of other amino acid analogs, such as canavanine (an arginine analog), often stems from similar mechanisms of metabolic disruption and misincorporation.[5]

Q2: What are the typical symptoms of β-PA toxicity in an E. coli culture?

A2: The phenotypic indicators of β-PA toxicity are often pronounced and can be observed at different stages of the culture and expression process.

  • Growth Inhibition: The most common symptom is a significant reduction in growth rate (bacteriostasis) or complete growth arrest immediately following the addition of β-PA to the culture medium.[6][7]

  • Reduced Cell Viability: In severe cases, toxicity can lead to cell death and lysis, observed as a decrease in the optical density (OD600) of the culture over time.

  • Low Protein Yield: Even if cells survive, the yield of the target protein containing β-PA is often drastically lower than the wild-type counterpart. This is a direct consequence of the stress placed on the cell's translational machinery and the competition between the orthogonal tRNA and release factor 1 (RF1) at the programmed stop codon (typically UAG).[8]

  • Protein Aggregation: Misincorporation of β-PA at histidine sites can lead to protein misfolding, resulting in the formation of insoluble inclusion bodies.

Section 2: Troubleshooting and Mitigation Strategies

This section provides actionable troubleshooting guides and detailed protocols to diagnose and overcome β-PA toxicity.

FAQ 1: My cells stop growing immediately after I add β-PA. What is the first and most critical step?

A1: The immediate first step is to determine the maximum tolerable concentration of β-PA for your specific E. coli strain and media conditions. ncAA toxicity is highly dose-dependent.[6] Do not assume a standard concentration will work; you must establish an empirical toxicity profile.

  • Preparation: Prepare a sterile, concentrated stock solution of this compound (e.g., 100 mM in sterile water or a mild buffer; ensure pH is near neutral).

  • Inoculation: Inoculate a starter culture of your E. coli expression strain and grow to mid-log phase (OD600 ≈ 0.4-0.6).

  • Test Cultures: Prepare a series of small-scale cultures (e.g., 5 mL in test tubes or 200 µL in a 96-well plate) by diluting the mid-log phase culture into fresh, pre-warmed expression medium.

  • Titration: Add β-PA from your stock solution to achieve a range of final concentrations. It is crucial to include a "no β-PA" control.

  • Growth Monitoring: Incubate the cultures under your standard expression conditions (e.g., 37°C with shaking) and monitor the OD600 at regular intervals (e.g., every hour for 6-8 hours).

  • Analysis: Plot OD600 versus time for each concentration. The "Maximum Tolerable Concentration" is the highest concentration that still permits a reasonable growth rate, often defined as ≥50% of the growth rate of the no-β-PA control.

Parameter Description Recommended Range
β-PA Concentrations Final concentrations in the test cultures.0 mM (Control), 0.1 mM, 0.25 mM, 0.5 mM, 1 mM, 2 mM, 5 mM
Culture Volume Volume for each test condition.5-10 mL (tubes) or 200 µL (96-well plate)
Starting OD600 Initial optical density after dilution.0.05 - 0.1
Monitoring Frequency How often to measure OD600.Every 60 minutes
FAQ 2: I've optimized the β-PA concentration, but my protein yield is still very low. What is the next major area to improve?

A2: Persistently low yields, even at non-toxic β-PA concentrations, strongly suggest that the efficiency and specificity of your orthogonal translation system are suboptimal. The aminoacyl-tRNA synthetase (aaRS) you are using may have a poor affinity for β-PA or may not effectively discriminate against canonical amino acids. The solution is to enhance the aaRS through directed evolution.[9][10][11]

The goal of directed evolution is to select for aaRS variants that are highly active with β-PA but inactive with all 20 canonical amino acids, ensuring faithful incorporation.[12][13] This involves creating a library of aaRS mutants and subjecting them to iterative rounds of positive and negative selection.

Directed_Evolution_Workflow cluster_cycle Iterative Selection Cycle Positive_Selection Positive Selection (Growth in presence of β-PA + selective pressure e.g., antibiotic) Negative_Selection Negative Selection (Growth in absence of β-PA + counter-selection e.g., toxic gene) Positive_Selection->Negative_Selection Surviving clones Enrichment Enrich surviving clones (Pool of improved aaRS variants) Negative_Selection->Enrichment Surviving clones (Specific for β-PA) Enrichment->Positive_Selection Re-introduce diversity & start next round End Optimized β-PA-RS Enrichment->End Sequence & characterize best variants Start Create aaRS Mutant Library (Error-prone PCR or targeted mutagenesis) Start->Positive_Selection Transform library into E. coli

Caption: Workflow for directed evolution of an aminoacyl-tRNA synthetase (aaRS).

FAQ 3: I suspect β-PA is interfering with cellular metabolism. How can I test and mitigate this?

A3: If you observe toxicity even at low β-PA concentrations and have a highly specific aaRS, metabolic interference is the likely culprit. The strategy here is to rescue the affected pathways, primarily through media supplementation or by engineering the host strain.

The rationale is to flood the cell with the natural amino acids that β-PA might be antagonizing, thereby outcompeting the analog for binding to native enzymes.

Supplement Rationale Starting Concentration
L-Histidine To outcompete β-PA for binding to endogenous HisRS and other histidine-dependent enzymes, preventing misincorporation and metabolic disruption.1-5 mM
L-Cysteine Since β-PA biosynthesis involves cysteine pathway enzymes[3][4], supplementation can alleviate potential feedback inhibition or substrate depletion caused by β-PA.1-2 mM
L-Alanine β-PA is an alanine derivative.[1] Supplementation may help overcome potential competitive inhibition of alanine-related pathways.5-10 mM
Amino Acid Mix A complete mix of all 20 canonical amino acids (except perhaps histidine, which is added separately) can help overcome general metabolic stress.Per manufacturer's recommendation (e.g., 1x)

Protocol: Perform the β-PA toxicity titration experiment (from FAQ 1) again, but this time, supplement the media with one or a combination of the amino acids listed above to see if it rescues growth at higher β-PA concentrations.

For more persistent issues, modifying the host is a powerful strategy.

  • Transport System Knockouts: Amino acid analogs often enter the cell via promiscuous native amino acid permeases. Identifying and knocking out the relevant transporter can make the cell more resistant. Strains resistant to the toxic arginine analog canavanine, for instance, often have mutations in basic amino acid transporters.[14][15] This requires identifying the transporter for β-PA, which may involve screening a knockout library (e.g., the Keio collection) for resistant mutants.

  • Overexpression of Efflux Pumps: E. coli possesses efflux pumps to remove toxic compounds. For example, the AlaE exporter acts as a "safety valve" to prevent toxic intracellular accumulation of L-alanine.[16][17] Overexpressing a relevant pump (like AlaE or a multidrug efflux pump) could potentially reduce the intracellular concentration of β-PA to sub-toxic levels while still allowing enough for charging by the orthogonal aaRS.

FAQ 4: Can I modify my expression protocol to reduce the toxic burden on the cells?

A4: Yes. A highly effective strategy is to decouple cell growth from protein production. The goal is to first grow the cells to a high density in the absence of the toxic β-PA and then introduce it only when you are ready to induce protein expression. This minimizes the time the cells are exposed to the toxic compound.[8]

  • Growth Phase: Grow your E. coli culture in a rich medium (e.g., LB or TB) without β-PA until it reaches a high cell density (e.g., late-log phase, OD600 ≈ 1.5-2.0).

  • Harvest & Resuspend: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant and gently resuspend the cell pellet in a minimal expression medium (e.g., M9 salts with glucose) that has been pre-loaded with the optimal concentration of β-PA and the protein expression inducer (e.g., IPTG).

  • Production Phase: Incubate the resuspended cells at the optimal expression temperature (often lower, e.g., 18-25°C, to promote proper folding and further reduce metabolic stress).

  • Harvest: Harvest the cells for protein purification after the desired expression period (e.g., 16-24 hours).

Caption: Two-stage protocol to decouple cell growth from protein production.

References

Technical Support Center: Efficient Incorporation of 3-(Pyrazol-1-yl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the site-specific incorporation of the non-canonical amino acid (ncAA) 3-(Pyrazol-1-yl)-L-alanine (PyrAla). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental workflows. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common issues, and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles and components required for successful PyrAla incorporation.

Q1: What is the core technology for incorporating this compound into a target protein?

A1: The core technology is the expansion of the genetic code using an orthogonal translation system (OTS).[1][2] This system operates independently of the host cell's native translational machinery.[2][3] It consists of two key components:

  • An engineered aminoacyl-tRNA synthetase (aaRS) , specific for PyrAla.

  • A corresponding orthogonal transfer RNA (tRNA) with a CUA anticodon.

This engineered aaRS specifically charges PyrAla onto the orthogonal tRNA. The tRNA then recognizes and binds to the amber stop codon (UAG) that has been introduced into the gene of interest at the desired incorporation site.[1][4] The ribosome, instead of terminating translation, incorporates PyrAla into the growing polypeptide chain. The most widely used and adaptable platform for incorporating diverse ncAAs like PyrAla is the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair, originally from archaea like Methanosarcina mazei.[3][5][6]

Q2: Why is the Pyrrolysyl-tRNA Synthetase (PylRS) system a good choice for PyrAla?

A2: The PylRS/tRNAPyl system is exceptionally well-suited for evolving new specificities for several reasons:

  • Natural Orthogonality: The PylRS system does not cross-react with the endogenous aaRSs or tRNAs in common expression hosts like E. coli or mammalian cells.[3][7]

  • Active Site Plasticity: The active site of PylRS is highly adaptable and can be engineered through directed evolution to recognize a vast array of lysine and phenylalanine analogs.[3][8] Given that a PylRS variant has been successfully engineered for the structurally similar analog 3-(3-pyridyl)-L-alanine, it serves as an excellent scaffold for developing a PyrAla-specific synthetase.[9]

  • Anticodon Independence: PylRS recognition of its cognate tRNA does not depend on the anticodon sequence, allowing the anticodon to be mutated to CUA (for amber suppression) without impairing its function.[5][7]

Q3: Why is codon optimization of my target gene necessary for efficient PyrAla incorporation?

A3: Codon optimization is crucial for maximizing the expression of any recombinant protein, but it takes on special importance in ncAA incorporation. Every organism exhibits "codon bias," a preference for using certain codons over others for the same amino acid, which corresponds to the abundance of cellular tRNAs.[6][10] By optimizing your gene's sequence, you achieve several key benefits:

  • Increased Translation Speed: Replacing rare codons with frequently used ones prevents ribosome stalling, which can lead to premature termination or misincorporation.[10]

  • Improved mRNA Stability: Optimization algorithms can adjust GC content and remove sequences that form inhibitory secondary structures, leading to a more stable mRNA transcript.[6]

  • Enhanced Protein Yield: The cumulative effect of faster, more efficient translation is a significantly higher yield of the full-length target protein containing PyrAla.[8] Various online tools are available for this purpose, including those from IDT, VectorBuilder, and Benchling.[5][6][9]

Q4: What is an RF1 knockout E. coli strain, and why should I use one?

A4: In E. coli, protein synthesis termination at the UAG (amber) stop codon is mediated by Release Factor 1 (RF1).[11][12] This creates a direct competition: RF1 tries to terminate translation, while your engineered PyrAla-tRNAPylCUA tries to suppress termination and incorporate PyrAla.

An RF1 knockout strain (e.g., C321.ΔA, JX33) is a genetically engineered E. coli strain where the gene for RF1 (prfA) has been deleted.[11][12][13][14] Using such a strain offers a major advantage:

  • Eliminates Competition: By removing RF1, the primary competitor at the UAG codon is eliminated. This dramatically increases the efficiency of PyrAla incorporation, as the ribosome has no choice but to wait for the acylated suppressor tRNA.[12][15][16] This is especially critical for incorporating multiple PyrAla residues into a single protein.[12] While RF1 was once considered essential, it's now known that its function can be compensated for, making these strains viable and robust expression hosts.[11][14][17]

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during PyrAla incorporation experiments.

Problem ID Observed Issue Potential Root Cause(s) Recommended Solution(s)
T-01 Low or no yield of the full-length target protein. 1. Inefficient amber suppression: The PyrAla-RS/tRNA pair is not active enough, or RF1 is outcompeting suppression. 2. Poor gene expression: Sub-optimal codon usage, toxic protein, or incorrect induction conditions. 3. PyrAla limitation: Insufficient concentration, poor cell permeability, or degradation of PyrAla in the medium.1. Switch to an RF1 knockout E. coli strain.[13][15] Increase the copy number of the plasmid expressing the synthetase/tRNA pair. 2. Re-optimize the codon usage of your target gene using a reliable tool.[3][5] Lower the induction temperature (e.g., 18-25°C) and IPTG concentration. 3. Increase the concentration of PyrAla in the growth medium (typically 1-10 mM). Test different growth media.
T-02 High yield of truncated protein (terminates at the UAG site). 1. Dominant RF1 activity: This is the most common cause in standard E. coli strains (e.g., BL21(DE3)). 2. Insufficient PyrAla-tRNAPylCUA: The concentration of charged suppressor tRNA is too low to compete effectively with RF1.[16]1. Strongly recommend switching to an RF1 knockout strain. This is the most effective solution.[11][12] 2. Ensure robust expression of the PylRS and tRNAPyl. Use a medium-to-high copy plasmid for the OTS components. Confirm PyrAla is added to the culture at the time of induction.
T-03 Mass spectrometry shows a mix of PyrAla and natural amino acids (e.g., Gln, Tyr) at the target site. 1. Near-cognate suppression: In RF1 knockout strains, endogenous tRNAs that are a partial mismatch to the UAG codon can cause mis-incorporation.[16] 2. Promiscuous PyrAla-RS: The engineered synthetase may have off-target activity, charging a natural amino acid onto the suppressor tRNA.1. Improve the efficiency of your PyrAla-RS. A more active synthetase will produce more correctly charged tRNA, outcompeting the near-cognate tRNAs.[16] 2. Perform negative selection during the directed evolution of your synthetase to select against recognition of canonical amino acids.
T-04 Expression is toxic to the cells; poor growth after induction. 1. Toxicity of the target protein: The protein itself may be harmful to E. coli when overexpressed. 2. Metabolic burden: High-level expression of the target protein and the orthogonal translation system can stress the cell. 3. PyrAla toxicity: While less common, the ncAA itself or a metabolite could be toxic.[18]1. Use a tightly regulated promoter (e.g., pBAD) and reduce inducer concentration. Lower the expression temperature. 2. Optimize expression levels of the OTS components; sometimes less is more. Ensure the culture is healthy before induction. 3. Perform a dose-response curve to find the optimal, non-toxic concentration of PyrAla for your specific strain and conditions.

Part 3: Key Experimental Protocols & Visualizations

Workflow for PyrAla Incorporation

The overall process involves gene design, expression, and verification. This workflow is a standard pipeline for site-specific ncAA incorporation.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Expression System Setup cluster_2 Phase 3: Protein Expression & Verification seq 1. Target Protein Sequence codon 2. Codon Optimization (E. coli K12) & UAG Insertion seq->codon synth 3. Gene Synthesis & Cloning (into pET vector) codon->synth co_transform 6. Co-transform Plasmids (pET-Target & pEVOL-PylRS) synth->co_transform Transform into cells ots 4. Obtain pEVOL Plasmid (with PyrAla-specific PylRS) ots->co_transform strain 5. Select Host Strain (RF1 Knockout E. coli) strain->co_transform culture 7. Culture Cells & Induce (with IPTG, Arabinose, & PyrAla) co_transform->culture Express protein purify 8. Purify Protein (e.g., Ni-NTA for His-tag) culture->purify verify 9. Verify Incorporation (SDS-PAGE & Mass Spectrometry) purify->verify

Caption: Experimental workflow for PyrAla incorporation.

Mechanism of Orthogonal Translation for PyrAla

This diagram illustrates how the engineered components work together to incorporate PyrAla at a specific UAG codon, bypassing the normal termination signal.

G cluster_0 Cellular Environment cluster_1 Ribosome PyrAla PyrAla (3-Pyrazolyl-L-alanine) aaRS Engineered PyrAla-RS (PylRS variant) PyrAla->aaRS Binds to synthetase charged_tRNA PyrAla-tRNA_CUA aaRS->charged_tRNA Charges tRNA (ATP-dependent) tRNA Orthogonal tRNA_CUA tRNA->aaRS Binds to synthetase mRNA mRNA   5'---[Codon]---[UAG]---[Codon]---3' charged_tRNA->mRNA Binds to UAG codon (Amber Suppression) nascent_protein Growing Polypeptide mRNA->nascent_protein PyrAla is incorporated ribosome Protein Synthesis

Caption: Mechanism of amber suppression for PyrAla.

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain Sequence: Start with the amino acid sequence of your protein of interest.

  • Introduce Amber Codon: Identify the residue to be replaced with PyrAla and substitute it with an in-frame amber stop codon (UAG). In the DNA sequence, this corresponds to the triplet "TAG".

  • Optimize Codon Usage:

    • Use an online codon optimization tool (e.g., IDT Codon Opt, Benchling, VectorBuilder).[5][6][9]

    • Set the target organism to Escherichia coli (strain K-12).

    • The algorithm will replace rare codons with those most frequently used in highly expressed E. coli genes, improving translational efficiency.[3][8]

    • Ensure the tool also screens for and removes detrimental elements like internal restriction sites or strong mRNA secondary structures.

  • Synthesize and Clone: Order the optimized gene from a synthesis provider. Have it cloned into a suitable expression vector (e.g., pET28a for N-terminal His-tag) at the desired restriction sites.

  • Sequence Verify: Always sequence-verify the final plasmid to ensure the TAG codon is present and the rest of the sequence is correct.

Protocol 2: Protein Expression and Purification

This protocol assumes the use of an RF1 knockout E. coli strain (e.g., a derivative of BL21(DE3)) and a two-plasmid system: your target gene in a pET vector (Ampicillin resistance) and the PyrAla-RS/tRNAPyl pair in a pEVOL vector (Chloramphenicol resistance).

  • Transformation: Co-transform both the pET-target plasmid and the pEVOL-PyrAla-RS plasmid into chemically competent RF1 knockout E. coli cells. Plate on LB-agar containing both ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL). Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of fresh LB medium (with both antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Cool the culture to your desired expression temperature (e.g., 20°C).

    • Add this compound to a final concentration of 2 mM.

    • Induce expression by adding L-arabinose to a final concentration of 0.2% (w/v) (to express the PyrAla-RS) and IPTG to a final concentration of 0.2 mM (to express the target protein).

  • Harvest: Continue to incubate the culture with shaking for 16-20 hours. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Purification: Resuspend the cell pellet in lysis buffer and purify the His-tagged protein using standard immobilized metal affinity chromatography (IMAC) protocols (e.g., Ni-NTA resin).

  • Analysis: Analyze the purified protein by SDS-PAGE to confirm size and purity. The definitive confirmation of PyrAla incorporation requires mass spectrometry.

Protocol 3: Verification by Mass Spectrometry
  • Sample Preparation: Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.

  • In-Gel Digestion: Destain the gel piece and perform an in-gel proteolytic digestion using an enzyme like trypsin. This will cleave the protein into smaller peptides.

  • Peptide Extraction: Extract the resulting peptides from the gel matrix.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the resulting MS/MS spectra against a database containing the sequence of your target protein.

    • Crucially, the database must be modified to include the mass shift corresponding to PyrAla at the UAG position. The mass of a PyrAla residue will be different from any of the 20 canonical amino acids.

    • Successful identification of a peptide fragment containing the PyrAla mass confirms site-specific incorporation.

References

Technical Support Center: Troubleshooting Low Yields in Solid-Phase Synthesis of Pyrazole-Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Pyrazole-Peptide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the unique challenges of incorporating pyrazole moieties into peptide chains.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the solid-phase synthesis of pyrazole-peptides, providing both explanations for the underlying causes and actionable solutions.

Q1: What are the most common causes of low yields in solid-phase pyrazole-peptide synthesis?

Low yields in the synthesis of pyrazole-peptides can often be attributed to a combination of factors stemming from the inherent properties of the pyrazole-containing amino acid building blocks. The primary culprits include:

  • Steric Hindrance: The bulky and rigid nature of the pyrazole ring can significantly impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This steric hindrance can lead to slower and less efficient coupling reactions.[1][2][3]

  • Inefficient Coupling: Standard coupling conditions that are effective for natural amino acids may be insufficient for pyrazole-amino acids due to their reduced reactivity. This can result in incomplete coupling and the accumulation of deletion sequences, where one or more amino acids are missing from the final peptide.

  • Side Reactions: The pyrazole ring itself can be susceptible to undesired chemical modifications during the synthesis, particularly during the repeated cycles of deprotection and coupling. Additionally, common side reactions in peptide synthesis, such as racemization, can be exacerbated by the challenging nature of pyrazole-amino acid incorporation.

  • Aggregation: Sequences rich in hydrophobic residues, including some pyrazole-containing amino acids, can aggregate on the solid support. This aggregation can physically block reactive sites, leading to truncated sequences and low yields.[4]

  • Cleavage and Deprotection Issues: The final step of cleaving the peptide from the resin and removing side-chain protecting groups can be problematic. Incomplete removal of protecting groups or undesired modification of the peptide during this process can significantly impact the final yield of the desired product.[5][6]

Q2: How can I improve the coupling efficiency of pyrazole-amino acids?

Optimizing the coupling step is critical for successfully synthesizing pyrazole-peptides. Here are several strategies to enhance coupling efficiency:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is paramount. For sterically hindered amino acids like pyrazole derivatives, more potent activating agents are often required. Urionium/aminium-based reagents such as HATU, HBTU, and COMU are generally more effective than carbodiimides like DIC alone.[7][8]

    Table 1: Comparison of Coupling Reagents for Pyrazole-Amino Acid Incorporation

Coupling ReagentClassKey AdvantagesRecommended Equivalents (AA:Reagent:Base)Typical Coupling Time
HATU Urionium/AminiumHighly efficient, particularly for hindered couplings.[7]1:0.95:21-4 hours
HBTU Urionium/AminiumA reliable and cost-effective option for many sequences.[8]1:0.95:22-6 hours
COMU Urionium/AminiumKnown for rapid and efficient couplings with low racemization.1:0.95:230-90 minutes
PyBOP PhosphoniumEffective for hindered couplings, but can be more expensive.1:1:21-4 hours
DIC/OxymaPure Carbodiimide/AdditiveA good non-explosive alternative to DIC/HOBt, reduces racemization.[7]1:1:12-8 hours
  • Extended Coupling Times and Double Coupling: For particularly difficult couplings, extending the reaction time can allow the reaction to proceed to completion. If a single coupling is insufficient, a "double coupling" strategy can be employed, where the coupling step is repeated with a fresh portion of activated amino acid before proceeding to the next deprotection step.

  • Monitoring the Reaction: It is crucial to monitor the completeness of the coupling reaction. Qualitative colorimetric tests like the Kaiser test can be used to detect the presence of free primary amines on the resin, indicating an incomplete reaction.[9][10] A positive test after the initial coupling is a strong indicator that a second coupling is necessary.

Q3: I'm observing a significant amount of deletion sequences. What's going wrong and how can I fix it?

The presence of deletion sequences, identified by mass spectrometry of the crude product, is a direct consequence of incomplete coupling at one or more steps in the synthesis.[4][11] To prevent the unreacted N-termini from participating in subsequent coupling steps, a "capping" step should be introduced after the coupling of the pyrazole-amino acid.

Capping involves acetylating any unreacted free amino groups, effectively terminating their further elongation.[12][13] This ensures that the final product mixture contains the target peptide and shorter, capped peptides, which are typically easier to separate during purification than the closely related deletion sequences.[12]

A common capping solution is a mixture of acetic anhydride and a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[13][14]

Q4: My final product is difficult to purify, and I see many closely related impurities by HPLC. What are potential side reactions, and how can I minimize them?

Difficult purification profiles with multiple closely related peaks on HPLC often point to the occurrence of side reactions during synthesis. For pyrazole-peptides, these can include:

  • Racemization: The chiral integrity of the amino acid can be compromised during activation, leading to the formation of diastereomeric peptides that are often difficult to separate. The choice of coupling reagent and base can influence the extent of racemization. Adding an agent like Oxyma Pure can help suppress this side reaction.[7][8]

  • Modification of the Pyrazole Ring: Depending on the substituents on the pyrazole ring and the reaction conditions, the ring itself can undergo undesired modifications. It is important to select appropriate protecting groups for any functional groups on the pyrazole ring that are stable to the conditions of solid-phase synthesis.[15][16]

  • Aspartimide Formation: Sequences containing aspartic acid are prone to forming a stable five-membered ring intermediate, which can lead to byproducts. Using appropriate side-chain protection for Asp and carefully controlling the reaction conditions can minimize this.

The following diagram illustrates a logical workflow for troubleshooting based on HPLC and mass spectrometry data.

Troubleshooting_HPLC_Impurity_Analysis start Analyze Crude Product by HPLC/MS check_major_peak Is the major peak the desired product? start->check_major_peak low_yield Low Yield of Target Peptide check_major_peak->low_yield No good_yield Proceed to Purification check_major_peak->good_yield Yes analyze_impurities Analyze Impurity Peaks by MS low_yield->analyze_impurities deletion_sequences Deletion Sequences (-AA) analyze_impurities->deletion_sequences truncation_sequences Truncation Sequences analyze_impurities->truncation_sequences other_impurities Other Impurities (e.g., +modifications) analyze_impurities->other_impurities incomplete_coupling Incomplete Coupling deletion_sequences->incomplete_coupling Yes implement_capping Implement Capping Step truncation_sequences->implement_capping Yes cleavage_issues Cleavage/Deprotection Issues other_impurities->cleavage_issues Yes side_reactions Side Reactions During Synthesis other_impurities->side_reactions No optimize_coupling Optimize Coupling: - Stronger reagent - Double couple - Longer time incomplete_coupling->optimize_coupling optimize_coupling->implement_capping optimize_cleavage Optimize Cleavage Cocktail and Time cleavage_issues->optimize_cleavage review_protecting_groups Review Protecting Group Strategy side_reactions->review_protecting_groups

Caption: Decision Tree for HPLC-Based Impurity Analysis.

Q5: What are the best practices for the cleavage and deprotection of pyrazole-peptides from the solid support?

The final cleavage and deprotection step is critical to obtaining a high-purity product. A standard cleavage cocktail for many peptides synthesized using Fmoc chemistry is based on trifluoroacetic acid (TFA).[14][17]

A common cleavage cocktail, often referred to as "Reagent K," is effective for peptides containing a variety of sensitive residues:

  • TFA (82.5%): The strong acid for cleavage.

  • Phenol (5%): A scavenger to protect tyrosine side chains.

  • Water (5%): Helps to hydrolyze protecting groups.

  • Thioanisole (5%): A scavenger for tryptophan and other sensitive residues.

  • 1,2-Ethanedithiol (EDT) (2.5%): A scavenger, particularly for protecting cysteine residues.

Best Practices:

  • Use of Scavengers: Scavengers are crucial to "trap" the reactive carbocations generated during the removal of protecting groups, preventing them from modifying sensitive amino acid side chains. The choice of scavengers should be tailored to the specific amino acids in your peptide sequence.

  • Reaction Time: Typical cleavage times range from 2 to 4 hours at room temperature.[17] For peptides with multiple arginine residues or other difficult-to-deprotect groups, a longer cleavage time may be necessary.[5]

  • Precipitation and Washing: After cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether. Thorough washing of the precipitated peptide with cold ether is necessary to remove residual scavengers and cleaved protecting groups, which can interfere with purification.

Experimental Protocols

Protocol 1: Optimized Coupling of a Sterically Hindered Pyrazole-Amino Acid

This protocol outlines a "double coupling" procedure using HATU for a difficult-to-couple pyrazole-amino acid.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-pyrazole-amino acid (4 eq) with HATU (3.8 eq) and DIPEA (8 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin.

    • If the test is negative (beads are colorless or yellow), proceed to step 8.

    • If the test is positive (beads are blue), proceed to step 6.

  • Second Coupling:

    • Drain the resin and wash with DMF (3 times).

    • Repeat step 4 to perform a second coupling for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional but Recommended): See Protocol 2.

  • Proceed to the next cycle.

Protocol 2: Capping of Unreacted Amino Groups

This protocol should be performed after a difficult coupling step to terminate any unreacted peptide chains.

  • Resin Preparation: Following the coupling step, wash the resin with DMF (3 times).

  • Capping Solution: Prepare a fresh capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) before proceeding to the next Fmoc deprotection step.

Protocol 3: Cleavage and Deprotection

This protocol describes a standard procedure for cleaving the peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the peptide sequence (e.g., Reagent K).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add to a 10-fold excess of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

  • Isolation and Washing:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Visualizations

Caption: Troubleshooting Workflow for Low Yields.

References

Technical Support Center: Minimizing Misincorporation of Natural Amino Acids over 3-(Pyrazol-1-yl)-L-alanine (PzA)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive resource for troubleshooting and minimizing the misincorporation of natural amino acids during the site-specific incorporation of the non-canonical amino acid (ncAA) 3-(Pyrazol-1-yl)-L-alanine (PzA). As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven strategies to ensure the fidelity of your protein engineering experiments.

Section 1: Foundational Understanding of PzA Misincorporation

The site-specific incorporation of PzA into a protein of interest is a powerful technique that relies on an orthogonal translation system, typically comprising an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. The engineered aaRS is designed to specifically recognize and attach PzA to the tRNA, which then delivers it to the ribosome for incorporation at a designated codon (often an amber stop codon, UAG).

The primary challenge arises from the inherent difficulty in engineering an aaRS that is perfectly specific for PzA and completely blind to the 20 canonical amino acids. Due to structural similarities, natural amino acids, particularly those with aromatic side chains like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), can sometimes be mistakenly recognized and incorporated by the PzA-RS. This leads to a heterogeneous protein product, complicating downstream analysis and applications.

G cluster_0 Cellular Environment cluster_1 Orthogonal Translation System cluster_2 Protein Synthesis PzA This compound (PzA) PzA_RS Engineered PzA-RS PzA->PzA_RS Desired Acylation Natural_AAs Natural Amino Acids (Phe, Tyr, Trp) Natural_AAs->PzA_RS Misacylation tRNA Cognate tRNA(CUA) PzA_RS->tRNA Charges tRNA Ribosome Ribosome tRNA->Ribosome Delivers Amino Acid Protein_PzA Desired Protein (with PzA) Ribosome->Protein_PzA Correct Incorporation Protein_Natural_AA Contaminating Protein (with Natural AA) Ribosome->Protein_Natural_AA Misincorporation

Figure 1. Overview of the competition between PzA and natural amino acids for incorporation.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during PzA incorporation experiments in a question-and-answer format.

Q1: My mass spectrometry data shows a significant peak corresponding to the mass of my target protein with a natural amino acid (e.g., Phe) at the intended PzA site. What's happening?

This is a direct indication of misincorporation. The engineered PzA-RS is recognizing a natural amino acid and charging it to the orthogonal tRNA.

Immediate Troubleshooting Steps:

  • Verify PzA Concentration: Ensure that the concentration of PzA in your growth medium is sufficient. A common starting point is 1-2 mM, but this may need to be optimized.

  • Check Media Composition: If you are using a rich medium (e.g., LB), it contains high concentrations of all 20 natural amino acids, creating a highly competitive environment for PzA.

  • Confirm Plasmid Integrity: Sequence your expression plasmid to confirm the integrity of the PzA-RS and tRNA genes. Spontaneous mutations can alter the synthetase's specificity.

Q2: How can I systematically reduce the misincorporation of natural amino acids?

A multi-pronged approach is often necessary to achieve high-fidelity PzA incorporation.

Step-by-Step Optimization Workflow:

G A Start: High Misincorporation B Switch to Minimal Media (e.g., M9) A->B 1. Control Amino Acids C Optimize PzA Concentration (Titration: 0.5 - 5 mM) B->C 2. Increase PzA Availability D Use Auxotrophic Strain & Dropout Media C->D 3. Eliminate Competition E Engineer PzA-RS (Directed Evolution) D->E 4. Improve Enzyme Specificity F Result: High Fidelity Incorporation E->F

Figure 2. A systematic workflow to minimize misincorporation.

Detailed Explanation of Workflow Steps:

  • 1. Switch to Minimal Media: By using a defined minimal medium (e.g., M9 salts-based media), you gain precise control over the concentration of each amino acid. This is a critical first step in reducing the pool of competing natural amino acids.

  • 2. Optimize PzA Concentration: In minimal media, titrate the concentration of PzA to find the optimal level that maximizes incorporation without causing toxicity. A typical range to test is 0.5 mM to 5 mM.

  • 3. Use Auxotrophic Strains and Dropout Media: For the most stringent control, use an E. coli strain that is auxotrophic for the primary competing amino acid (e.g., a Phe-auxotroph). By omitting that amino acid from the minimal media, you create a strong selective pressure for the incorporation of PzA.[1]

  • 4. Engineer the PzA-RS: If misincorporation persists even under optimized media conditions, the specificity of the PzA-RS itself may need to be improved.[2][3] This is an advanced strategy that typically involves directed evolution.[4][5][6][7]

Q3: What are the principles of directed evolution for improving PzA-RS specificity?

Directed evolution mimics natural selection in a laboratory setting to evolve enzymes with desired properties. For a PzA-RS, this involves creating a large library of enzyme variants and then selecting for those that have high activity with PzA and low activity with natural amino acids.

Key Components of a Directed Evolution Strategy:

  • Positive Selection: Cells are grown in the presence of PzA and an antibiotic. A reporter gene containing an amber codon confers antibiotic resistance only when PzA is successfully incorporated. This selects for active synthetases.

  • Negative Selection: Cells are grown in the absence of PzA but in the presence of natural amino acids and a toxin. A reporter gene with an amber codon expresses a toxic protein if a natural amino acid is misincorporated, leading to cell death. This eliminates promiscuous synthetases.

Q4: Are there any alternatives to directed evolution for improving PzA-RS specificity?

While directed evolution is a powerful tool, it can be resource-intensive. An alternative approach is rational design , which relies on having a crystal structure of the PzA-RS. By examining the active site, researchers can computationally predict mutations that would disfavor the binding of natural amino acids while preserving affinity for PzA.

Section 3: Experimental Protocols & Data Presentation

Protocol 1: Small-Scale Expression Trials for Optimizing PzA Incorporation

This protocol outlines a method for systematically testing different media conditions to minimize misincorporation.

Materials:

  • E. coli expression strain (preferably auxotrophic for Phe, Tyr, or Trp) harboring the plasmids for your protein of interest and the PzA-RS/tRNA pair.

  • M9 minimal media components.

  • Glucose (or other carbon source).

  • Stock solutions of all 20 canonical amino acids.

  • PzA stock solution.

  • Appropriate antibiotics.

  • Inducer (e.g., IPTG).

Procedure:

  • Prepare Media: Prepare M9 minimal media. For the "dropout" conditions, omit the competing natural amino acid(s).

  • Overnight Culture: Grow an overnight culture of your expression strain in non-selective rich media (e.g., LB).

  • Inoculate Expression Cultures: The next day, wash the cells from the overnight culture with M9 salts to remove any residual rich media. Inoculate your experimental cultures in the various M9 media formulations to an OD600 of ~0.05.

  • Set Up Experimental Matrix: Prepare a matrix of conditions, varying the concentration of PzA and the presence/absence of the competing natural amino acid.

  • Growth and Induction: Grow the cultures at 37°C to an OD600 of 0.6-0.8. Add the inducer and PzA to their final concentrations.

  • Expression: Reduce the temperature (e.g., to 18-25°C) and express the protein for 16-24 hours.

  • Analysis: Harvest the cells, purify the protein, and analyze the products by mass spectrometry to quantify the levels of PzA incorporation and misincorporation.

Data Presentation: Example Optimization Results

The following table illustrates the kind of data you would expect from the optimization protocol described above.

Media ConditionPzA Concentration (mM)% PzA Incorporation% Misincorporation (Phe)
M9 + all 20 AAs170%30%
M9 + all 20 AAs285%15%
M9 (Phe dropout)195%5%
M9 (Phe dropout)2>99%<1%

Table 1. Example results from optimizing PzA incorporation by manipulating media composition and PzA concentration.

References

Technical Support Center: Enhancing the Solubility of Proteins Containing 3-(Pyrazol-1-yl)-L-alanine (PPA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins containing the unnatural amino acid 3-(Pyrazol-1-yl)-L-alanine (PPA). The incorporation of PPA can introduce unique challenges, primarily related to protein solubility and expression. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these complexities and achieve optimal results in your experiments.

I. Understanding the Challenge: The Impact of PPA on Protein Solubility

The introduction of unnatural amino acids (UAAs) like PPA can alter the biophysical properties of a protein.[][2] PPA, with its pyrazole side chain, introduces a distinct chemical entity that can influence protein folding and stability. The pyrazole group, while aromatic, has a different size, shape, and potential for hydrogen bonding compared to natural amino acid side chains. This can lead to improper folding, exposure of hydrophobic patches, and subsequent aggregation, often resulting in the formation of insoluble inclusion bodies, particularly in common expression systems like E. coli.[3][4]

II. Frequently Asked Questions (FAQs)

Q1: What is this compound (PPA) and why is it used?

A1: this compound is a non-proteinogenic, or unnatural, L-alpha-amino acid.[5][6] It is a derivative of L-alanine where a pyrazole ring is attached to the beta-carbon.[5] Researchers incorporate PPA into proteins to introduce novel chemical functionalities. These can be used for a variety of applications, including creating new catalytic sites, developing protein-based therapeutics with unique binding properties, or as a handle for bioorthogonal chemistry.[][2]

Q2: Why do my PPA-containing proteins have low solubility?

A2: The pyrazole side chain of PPA can be more hydrophobic than many natural amino acid side chains.[7][8] When incorporated into a protein, especially on the surface, it can disrupt the normal hydrophobic core formation and lead to the exposure of "sticky" hydrophobic patches.[9][10] This increased surface hydrophobicity can promote intermolecular interactions, leading to aggregation and precipitation. Furthermore, the cellular machinery may not be optimized for folding proteins with such novel residues, increasing the likelihood of misfolding.[11]

Q3: What are inclusion bodies and why are they a problem?

A3: Inclusion bodies are dense, insoluble aggregates of misfolded proteins that often form in the cytoplasm of bacteria like E. coli during high-level recombinant protein expression.[3] While they can protect the protein from degradation and are relatively easy to isolate, the protein within them is biologically inactive.[3][12][13] Recovering active protein from inclusion bodies requires a challenging process of denaturation and subsequent refolding, which can be inefficient and protein-dependent.[12][13]

III. Troubleshooting Guide: From Expression to Purification

This section provides a structured approach to troubleshooting common issues encountered with PPA-containing proteins.

Problem 1: Low or No Expression of the PPA-Containing Protein

Cause: The expression of proteins containing unnatural amino acids can be hampered by several factors, including codon usage, mRNA stability, and potential toxicity of the UAA to the host cells.[14][15]

Solution:

  • Codon Optimization: Ensure that the codons used for both the natural amino acids and the amber stop codon (UAG) for PPA incorporation are optimized for your expression host (e.g., E. coli).[14]

  • Vector and Host Strain Selection: Experiment with different expression vectors that offer varying levels of expression control (e.g., T7-based vectors with tight regulation).[14] Some host strains are better equipped to handle the expression of difficult proteins.[14][16]

  • Optimize Induction Conditions:

    • Lower IPTG Concentration: High concentrations of the inducer IPTG can lead to rapid, overwhelming protein expression, promoting misfolding.[4] Try a range of lower IPTG concentrations.

    • Lower Expression Temperature: Reducing the expression temperature (e.g., from 37°C to 16-25°C) slows down protein synthesis, giving the polypeptide chain more time to fold correctly.[4][16]

    • Shorter Induction Time: A shorter induction period can sometimes be sufficient to produce the desired protein without overwhelming the cell's folding machinery.[4]

Problem 2: The PPA-Containing Protein is in the Insoluble Fraction (Inclusion Bodies)

Cause: As discussed, the hydrophobic nature of PPA can drive protein aggregation into inclusion bodies.

Solution Pathway:

start Protein in Insoluble Fraction strategy1 Optimize Expression Conditions start->strategy1 First Line of Defense strategy2 Enhance In Vivo Folding start->strategy2 Concurrent Strategy strategy3 Improve In Vitro Solubility start->strategy3 Post-Lysis Approach strategy4 Refold from Inclusion Bodies start->strategy4 Last Resort sub1_1 Lower Temperature strategy1->sub1_1 sub1_2 Lower Inducer Concentration strategy1->sub1_2 sub2_1 Co-express Chaperones strategy2->sub2_1 sub2_2 Use Solubility-Enhancing Tags strategy2->sub2_2 sub3_1 Buffer Optimization strategy3->sub3_1 sub3_2 Use Chemical Additives strategy3->sub3_2 sub4_1 Denaturation strategy4->sub4_1 sub4_2 Refolding strategy4->sub4_2

Caption: Troubleshooting workflow for insoluble PPA-containing proteins.

Detailed Solutions:

  • Strategy 1: Optimize Expression Conditions (as described in Problem 1)

  • Strategy 2: Enhance In Vivo Folding

    • Co-expression of Molecular Chaperones: Chaperones are proteins that assist in the correct folding of other proteins and can prevent aggregation.[17][18] Co-expressing chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE can significantly increase the yield of soluble protein.[17][19]

    • Utilization of Solubility-Enhancing Tags: Fusing a highly soluble protein tag to your protein of interest can dramatically improve its solubility.[20][21][22] Common tags include Maltose Binding Protein (MBP), Glutathione S-transferase (GST), and Thioredoxin (Trx).[22][23][24] These tags are thought to act as a "chaperone" for their fusion partner.[23]

    Solubility Tag Size (kDa) Mechanism of Action Considerations
    MBP ~42Highly soluble and can act as a molecular chaperone.[22]Large size may interfere with protein function or structural studies.
    GST ~26Dimeric protein that is highly soluble.[23]Can sometimes form dimers, potentially affecting the target protein.
    Trx ~12Small, highly soluble, and thermally stable protein.[22]May be less effective for very large or aggregation-prone proteins.
    SUMO ~11Small Ubiquitin-like Modifier; can improve both solubility and expression.Requires a specific protease for removal that recognizes the SUMO structure.
    Fh8 ~8A recently developed, highly effective solubility enhancer.[22][24]May not be as widely available in commercial vectors as other tags.
  • Strategy 3: Improve In Vitro Solubility through Buffer Optimization

    The composition of your lysis and purification buffers can have a profound impact on protein solubility.

    • pH and Ionic Strength: The net charge of a protein is pH-dependent. Experiment with a range of pH values to find the point where your protein is most soluble (generally away from its isoelectric point). The ionic strength of the buffer, adjusted with salts like NaCl or KCl, can also influence solubility by modulating electrostatic interactions.[25]

    • Chemical Additives: A variety of small molecules can be added to your buffers to stabilize your protein and prevent aggregation.

    Additive Type Examples Concentration Range Mechanism of Action
    Osmolytes Glycerol, Sucrose, Trehalose5-20% (v/v) or 0.2-1 MStabilize the native protein structure by promoting hydration.[25][26]
    Amino Acids L-Arginine, L-Glutamate, Proline, Glycine, Serine50-500 mMCan suppress aggregation by interacting with exposed hydrophobic or charged regions.[25][27][28][29]
    Reducing Agents DTT, β-mercaptoethanol, TCEP1-10 mMPrevent the formation of incorrect disulfide bonds which can lead to aggregation.[25]
    Non-denaturing Detergents Tween-20, Triton X-100, CHAPS0.01-1% (v/v)Solubilize protein aggregates without denaturing the protein.
  • Strategy 4: Refolding from Inclusion Bodies

    If the above strategies fail, you may need to recover the protein from inclusion bodies. This is a multi-step process that requires careful optimization for each protein.

    Experimental Protocol: On-Column Refolding of His-tagged PPA-Proteins

    This method is often more efficient than traditional dilution or dialysis methods.

    • Inclusion Body Isolation and Solubilization:

      • Resuspend the cell pellet in lysis buffer and sonicate to disrupt the cells.

      • Centrifuge to pellet the inclusion bodies.

      • Wash the inclusion bodies with a buffer containing a low concentration of a mild denaturant (e.g., 1-2 M urea or 1% Triton X-100) to remove contaminants.[3]

      • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine Hydrochloride (GuHCl) or 8 M urea) and a reducing agent.[3]

    • Binding to Affinity Resin:

      • Equilibrate a Ni-NTA affinity column with the solubilization buffer.

      • Load the solubilized protein onto the column. The His-tag will bind to the resin even in the presence of denaturant.

    • On-Column Refolding:

      • Wash the column with the solubilization buffer to remove any unbound proteins.

      • Gradually exchange the buffer with a refolding buffer that has a decreasing concentration of the denaturant. This can be done in a stepwise fashion or with a linear gradient.[30] The slow removal of the denaturant allows the protein to refold while immobilized on the column, which can reduce aggregation.[30]

      • The refolding buffer should contain additives that promote proper folding, such as L-arginine and a redox shuffling system (e.g., a mixture of reduced and oxidized glutathione).

    • Elution and Analysis:

      • Once the denaturant is removed, elute the refolded protein from the column using an elution buffer containing imidazole.

      • Analyze the eluted protein for solubility, purity (SDS-PAGE), and, most importantly, biological activity or correct folding (e.g., by circular dichroism).[30]

    a Isolate & Solubilize Inclusion Bodies (6M GuHCl) b Bind to Ni-NTA Column a->b c Wash with Denaturing Buffer b->c d Gradual Denaturant Removal (Refolding Gradient) c->d e Elute Refolded Protein d->e f Analyze Protein Quality e->f

    Caption: On-column refolding workflow for His-tagged proteins.

IV. Concluding Remarks

Enhancing the solubility of proteins containing this compound often requires a multi-faceted approach. There is no single solution that will work for every protein. A systematic and logical approach, starting with the optimization of expression conditions and moving towards more complex strategies like chaperone co-expression and refolding, will provide the best chance of success. Remember to analyze the results of each optimization step carefully to inform your next experimental design.

V. References

  • Singh, A., et al. (2015). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. PMC - PubMed Central. --INVALID-LINK--

  • Young, C. L., et al. (2023). Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. PubMed. --INVALID-LINK--

  • Karyolaimos, A., et al. (2018). Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. MDPI. --INVALID-LINK--

  • Jevševar, S., et al. (2023). Overview of refolding methods on misfolded recombinant proteins from Escherichia coli inclusion bodies. Journal of Applied Biology and Biotechnology. --INVALID-LINK--

  • BiologicsCorp. (n.d.). Fusion Tags Enhance The Solubility Of Expressed Proteins. --INVALID-LINK--

  • Bioss Antibodies. (2023). Protein Refolding Strategies for Inclusion Bodies. --INVALID-LINK--

  • Esposito, D., & Chatterjee, D. K. (2023). Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. SpringerLink. --INVALID-LINK--

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. --INVALID-LINK--

  • Rocha, I., et al. (2015). Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system. Frontiers in Microbiology. --INVALID-LINK--

  • Fiveable. (n.d.). Chaperone Co-expression Definition. --INVALID-LINK--

  • Cabrita, L. D., & Bottomley, S. P. (2004). A practical guide to protein expression and refolding from inclusion bodies. ResearchGate. --INVALID-LINK--

  • García-Fruitós, E. (2016). Tools to cope with difficult-to-express proteins. PubMed. --INVALID-LINK--

  • G-Biosciences. (2019). Use of Chaperones in Recombinant Protein Expression. --INVALID-LINK--

  • L.A.S., et al. (2012). Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins. PMC - NIH. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Handling Inclusion Bodies in Recombinant Protein Expression. --INVALID-LINK--

  • GenScript. (2015). Chaperone co expression strategies for recombinant soluble protein production in E. Coli. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Use of Stabilizers and Surfactants to Prevent Protein Aggregation. --INVALID-LINK--

  • BOC Sciences. (n.d.). Common Additives for Protein Purification. --INVALID-LINK--

  • G.A., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. PubMed. --INVALID-LINK--

  • M.S., et al. (2015). Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli. PMC - NIH. --INVALID-LINK--

  • BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins. --INVALID-LINK--

  • MolecularCloud. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins. --INVALID-LINK--

  • PubChem. (n.d.). beta-Pyrazol-1-ylalanine. --INVALID-LINK--

  • Trevino, S. R., et al. (2007). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. NIH. --INVALID-LINK--

  • Liao, B., et al. (2018). Improving protein solubility and activity by introducing small peptide tags designed with machine learning models. NIH. --INVALID-LINK--

  • Golovanov, A. P., et al. (2004). A Simple Method for Improving Protein Solubility and Long-Term Stability. Journal of the American Chemical Society. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-PYRAZOL-1-YL-L-ALANINE 2HCL. --INVALID-LINK--

  • Ren, S. (2021). Troubleshooting protein expression. YouTube. --INVALID-LINK--

  • ChemicalBook. (2025). (S)-2-AMINO-3-PYRAZOL-1-YL-PROPIONIC ACID. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 3-(1-Pyrazolyl)-L-alanine. --INVALID-LINK--

  • Zhang, Y., et al. (2022). Protein Design: From the Aspect of Water Solubility and Stability. Chemical Reviews. --INVALID-LINK--

  • GoldBio. (n.d.). Troubleshooting: Protein Expression. --INVALID-LINK--

  • Chemistry World. (2014). Folding rules used to build unnatural proteins. --INVALID-LINK--

  • Pollock Research Lab. (2022). Using Unnatural Aminoacids to study protein-protein interactions. --INVALID-LINK--

  • G.A., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. PubMed. --INVALID-LINK--

  • Gabelli, S. B. (2014). Explanatory chapter: troubleshooting recombinant protein expression: general. PubMed. --INVALID-LINK--

  • Ren, S. (2021). Troubleshooting troublesome recombinant protein expression... YouTube. --INVALID-LINK--

  • ChemicalBook. (n.d.). DL-N-FMOC-3-PYRAZOL-1-YL-ALANINE. --INVALID-LINK--

  • Wikipedia. (n.d.). Alanine. --INVALID-LINK--

  • Ram-Mohan, S., et al. (2015). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. NIH. --INVALID-LINK--

  • D.T., et al. (2025). Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme. bioRxiv. --INVALID-LINK--

  • ResearchGate. (n.d.). Why is my protein not expressing?. --INVALID-LINK--

  • G.S., et al. (2007). Mutation of exposed hydrophobic amino acids to arginine to increase protein stability. PMC. --INVALID-LINK--

  • Ferreira, A. M. D., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC - NIH. --INVALID-LINK--

References

Technical Support Center: Purification of Proteins Containing 3-(Pyrazol-1-yl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the refinement of purification protocols for proteins incorporating the non-canonical amino acid, 3-(Pyrazol-1-yl)-L-alanine (PPA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the expression and purification of PPA-containing proteins.

The site-specific incorporation of non-canonical amino acids (ncAAs) like PPA offers a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities.[1][2] However, the unique physicochemical properties of these amino acids can present challenges to standard protein purification workflows.[3] This guide provides a structured approach to troubleshooting these issues, grounded in scientific principles and field-proven experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of PPA-containing proteins in a question-and-answer format.

Question 1: Why is the expression level of my PPA-containing protein significantly lower than the wild-type protein?

Answer:

Low expression levels are a common issue when working with ncAAs.[1] Several factors related to the orthogonal translation system (OTS) and the properties of PPA itself could be the cause:

  • Suboptimal Orthogonal Translation System (OTS) Efficiency: The efficiency of the engineered aminoacyl-tRNA synthetase (aaRS) and tRNA pair used to incorporate PPA is critical.[4][5] If the aaRS does not efficiently charge the tRNA with PPA, or if the charged tRNA is a poor substrate for the ribosome, protein expression will be low.

  • Competition with Release Factors: The amber stop codon (UAG), often used for ncAA incorporation, can be recognized by release factors, leading to premature termination of translation.[2]

  • Toxicity of PPA or OTS Components: High concentrations of PPA or leaky expression of the OTS components can sometimes be toxic to the expression host, leading to reduced cell growth and protein expression.[6]

  • Metabolic Burden: The expression of the additional OTS components (aaRS and tRNA) places a metabolic burden on the host cells, which can divert resources from the expression of your target protein.

Troubleshooting Steps:

  • Optimize OTS Component Ratios: Systematically vary the expression levels of the aaRS and tRNA to find the optimal balance for efficient PPA incorporation.[4][5] This can be achieved by using plasmids with different copy numbers or promoters of varying strengths.

  • Optimize PPA Concentration: Titrate the concentration of PPA in the growth media. Too low a concentration can be limiting, while too high a concentration may be toxic.

  • Use a Genomically Recoded Organism: Consider using an E. coli strain where all UAG stop codons have been replaced with UAA. This reduces competition from release factor 1 and can significantly improve the incorporation efficiency of the ncAA.

  • Confirm PPA Incorporation: Before proceeding with large-scale purification, confirm the successful incorporation of PPA into your protein using mass spectrometry.

Question 2: My PPA-containing protein is prone to aggregation and precipitation during purification. What can I do?

Answer:

The introduction of the pyrazole ring of PPA can alter the folding landscape and surface properties of your protein, potentially leading to increased aggregation. The pyrazole moiety has a distinct hydrophobic and aromatic character which can expose hydrophobic patches, leading to intermolecular interactions and aggregation.

Troubleshooting Steps:

  • Optimize Lysis and Buffer Conditions:

    • Lysis: Avoid harsh lysis methods like sonication that can generate heat and promote aggregation. Consider using enzymatic lysis or a French press on ice.

    • Buffer pH: The pyrazole ring contains nitrogen atoms that can be protonated. Screen a range of pH values in your lysis and purification buffers to find a pH that maximizes the solubility of your protein.

    • Additives: Include additives in your buffers to enhance protein stability.[7]

      • Glycerol or other polyols (10-20% v/v): These act as osmoprotectants and can stabilize protein structure.

      • Non-detergent sulfobetaines (NDSBs): These can help to solubilize proteins without interfering with most downstream applications.

      • L-Arginine (50-100 mM): This amino acid is known to suppress protein aggregation.

  • On-Column Refolding: If the protein is in inclusion bodies, consider on-column refolding. The protein can be bound to the affinity resin under denaturing conditions (e.g., with urea or guanidinium chloride) and then refolded by gradually exchanging the denaturing buffer with a refolding buffer.

  • Lower Expression Temperature: Reducing the expression temperature (e.g., to 18-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation.

Table 1: Buffer Additives for Enhancing Solubility of PPA-Containing Proteins

AdditiveTypical ConcentrationMechanism of Action
Glycerol10-20% (v/v)Increases solvent viscosity and stabilizes protein structure.
L-Arginine50-100 mMSuppresses aggregation by interacting with hydrophobic patches.
Non-detergent sulfobetaines0.5-1 MCan improve solubility without denaturing the protein.
Mild Detergents (e.g., Tween-20)0.01-0.1% (v/v)Can help to keep hydrophobic proteins in solution.

Question 3: The purity of my PPA-containing protein is low after affinity chromatography. How can I improve this?

Answer:

Low purity after affinity chromatography can be due to non-specific binding of contaminating proteins to the resin or the PPA-containing protein itself.[8][9] The pyrazole ring of PPA could potentially participate in non-specific interactions.

Troubleshooting Steps:

  • Optimize Wash Steps:

    • Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl) in your wash buffers to disrupt ionic interactions between contaminating proteins and the resin.

    • Include a Mild Detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20) to the wash buffer can help to reduce non-specific hydrophobic interactions.[8]

    • Imidazole Gradient (for His-tagged proteins): Use a step gradient of imidazole in the wash buffers to competitively elute weakly bound contaminants before eluting your target protein.[8]

  • Add a Secondary Purification Step: No single chromatography step will likely result in a completely pure protein.[10] Consider adding a second purification step based on a different property of your protein.

    • Ion-Exchange Chromatography (IEX): This separates proteins based on their net charge. The incorporation of PPA may alter the pI of your protein, so it's important to determine the optimal pH for binding and elution.

    • Size-Exclusion Chromatography (SEC): This separates proteins based on their size and can be a good final "polishing" step to remove any remaining aggregates or smaller contaminants.

Experimental Workflow: Two-Step Purification of a PPA-Containing Protein

PurificationWorkflow Start Clarified Cell Lysate Affinity Affinity Chromatography (e.g., Ni-NTA for His-tag) Start->Affinity Elution1 Eluted Fractions Affinity->Elution1 Analysis1 SDS-PAGE Analysis Elution1->Analysis1 Pooling Pool Pure Fractions Analysis1->Pooling IEX Ion-Exchange Chromatography (Anion or Cation Exchange) Pooling->IEX Elution2 Eluted Fractions IEX->Elution2 Analysis2 SDS-PAGE Analysis Elution2->Analysis2 Final Pure PPA-Protein Analysis2->Final TroubleshootingTree Start Low Yield or Purity? LowExpression Low Expression? Start->LowExpression Aggregation Aggregation/Precipitation? Start->Aggregation LowPurity Low Purity? Start->LowPurity LowExpression->Aggregation No OptimizeOTS Optimize OTS (aaRS/tRNA ratio, PPA conc.) LowExpression->OptimizeOTS Yes Aggregation->LowPurity No OptimizeBuffers Optimize Buffers (pH, Additives) Aggregation->OptimizeBuffers Yes OptimizeWash Optimize Wash Steps (Salt, Detergent) LowPurity->OptimizeWash Yes End Purification Optimized LowPurity->End No AddStep Add Secondary Purification Step (IEX, SEC) OptimizeWash->AddStep AddStep->End

References

Addressing challenges in the chemical synthesis of 3-(Pyrazol-1-yl)-L-alanine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Pyrazol-1-yl)-L-alanine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable non-canonical amino acids. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success.

Section 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Problem 1: Low Yields in the N-Arylation of L-alanine Precursors with Pyrazole

Question: My N-arylation reaction of a protected L-alanine derivative with pyrazole is consistently resulting in low yields. I've tried various conditions, but the conversion remains poor. What are the likely causes and how can I improve the yield?

Answer: Low yields in the N-arylation of pyrazole with L-alanine derivatives are a frequent challenge. The primary causes often revolve around suboptimal reaction conditions, steric hindrance, and the nucleophilicity of the pyrazole. Let's break down the troubleshooting process.

Causality and Experimental Choices:

The N-arylation of pyrazoles typically proceeds via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. The efficiency of these reactions is highly dependent on the choice of catalyst, base, solvent, and the nature of the protecting groups on the L-alanine starting material.

  • Copper-Catalyzed Cross-Coupling (Ullmann Condensation): This is a common and effective method for N-arylation of azoles.[1] However, its success hinges on the right combination of a copper catalyst, a suitable ligand, and a base.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): While highly effective for many N-arylations, palladium catalysis can sometimes be less efficient for pyrazoles compared to copper-based systems, especially with sterically hindered substrates.

Troubleshooting Protocol:

Here is a step-by-step protocol to optimize your reaction:

Step 1: Re-evaluate Your Catalyst System. If you are using a copper(I) source like CuI, ensure it is fresh and of high purity. The addition of a ligand can significantly improve yields. Diamine ligands, for example, have been shown to be effective in the copper-catalyzed N-arylation of azoles.

Step 2: Optimize the Base and Solvent. The choice of base is critical. A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred. The solvent should be a high-boiling point, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the reactants remain in solution at elevated temperatures.

Step 3: Consider the Protecting Groups on L-alanine. The protecting groups on both the amine and carboxylic acid of the L-alanine derivative can influence the reaction outcome.

  • Amine Protecting Group: A bulky protecting group like tert-butyloxycarbonyl (Boc) might sterically hinder the approach of the pyrazole. Consider using a smaller protecting group if possible.

  • Carboxylic Acid Protecting Group: An ester, such as a methyl or ethyl ester, is typically used. Ensure this group is stable under the reaction conditions to prevent unwanted side reactions.

Step 4: Control the Reaction Temperature. N-arylation reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Use a reaction block or an oil bath to maintain a consistent and accurate temperature.

Data Summary Table: Recommended Starting Conditions for Optimization

ParameterRecommended Condition 1Recommended Condition 2Rationale
Catalyst CuI (10 mol%)Cu₂O (10 mol%)Copper(I) salts are effective catalysts for N-arylation of azoles.[1]
Ligand L-proline (20 mol%)N,N'-Dimethylethylenediamine (20 mol%)Ligands can enhance catalyst activity and stability.
Base K₂CO₃ (2 equivalents)Cs₂CO₃ (2 equivalents)Strong, non-nucleophilic bases are required to deprotonate the pyrazole.
Solvent DMFDMSOHigh-boiling polar aprotic solvents are ideal for these reactions.
Temperature 100 °C120 °CHigher temperatures often improve reaction rates.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine protected L-alanine, pyrazole, base, and solvent in a reaction vessel. purge Purge with an inert gas (e.g., Argon or Nitrogen). start->purge add_cat Add copper catalyst and ligand. purge->add_cat heat Heat the reaction mixture to the desired temperature (e.g., 100-120 °C). add_cat->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool Upon completion quench Quench with aqueous ammonium chloride solution. cool->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract purify Purify the crude product by column chromatography. extract->purify G racemization Racemization Observed cause1 Harsh Basic Conditions racemization->cause1 cause2 High Temperature racemization->cause2 cause3 Carboxylic Acid Activation racemization->cause3 solution1 Use Milder Base (e.g., DIPEA) cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Use Racemization-Suppressing Coupling Reagents (e.g., HATU) cause3->solution3 solution4 Protect Carboxylic Acid as an Ester During N-Arylation cause3->solution4 G crude Crude Product acid_base Acid-Base Extraction crude->acid_base For basic products cryst Crystallization crude->cryst If solid rp_hplc Reverse-Phase HPLC crude->rp_hplc For polar compounds ion_exchange Ion-Exchange Chromatography crude->ion_exchange For amino acids pure Pure Product acid_base->pure cryst->pure rp_hplc->pure ion_exchange->pure

References

Validation & Comparative

A Comparative Guide to Mass Spectrometry Analysis for Confirming 3-(Pyrazol-1-yl)-L-alanine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the definitive confirmation of 3-(Pyrazol-1-yl)-L-alanine (PPA) incorporation into recombinant proteins. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the rationale behind experimental choices, ensuring robust and reliable validation of non-canonical amino acid (ncAA) incorporation.

The successful integration of ncAAs like PPA into proteins opens new avenues for creating novel biologics, probes, and therapeutics.[1][2][3] However, the success of these endeavors hinges on unequivocally confirming that the ncAA has been incorporated at the desired position. Mass spectrometry (MS) stands as the gold standard for this validation due to its unparalleled sensitivity and accuracy in mass determination.[4] This guide will compare the two primary proteomics strategies—Top-Down and Bottom-Up—providing the theoretical basis, practical protocols, and data interpretation guidance necessary for successful experimental outcomes.

Foundational Principle: The Mass Shift of PPA

The core principle of confirming PPA incorporation via mass spectrometry is the detection of a predictable mass shift in the target protein or its constituent peptides. PPA has a unique molecular weight that distinguishes it from the 20 canonical amino acids. This mass difference is the key signature that MS instruments detect.

Amino AcidAbbreviationMonoisotopic Mass (Da)
AlanineAla71.03711
PhenylalaninePhe147.06841
This compound PPA 155.06948 [5]

As shown, PPA is significantly heavier than Alanine and distinct from other aromatic amino acids like Phenylalanine. This mass difference allows for unambiguous identification.

Strategic Decision: Top-Down vs. Bottom-Up Proteomics

The first critical decision in designing a validation experiment is the choice between a top-down and a bottom-up proteomics approach. Each strategy offers distinct advantages and is suited for different experimental goals.[6][7]

cluster_top_down Top-Down Proteomics cluster_bottom_up Bottom-Up Proteomics IntactProtein Intact Protein with PPA MS1_TD High-Resolution MS1 (Intact Mass Measurement) IntactProtein->MS1_TD Fragmentation_TD Gas-Phase Fragmentation (ETD/ECD) MS1_TD->Fragmentation_TD MS2_TD MS/MS Analysis (Fragment Ion Mapping) Fragmentation_TD->MS2_TD ProteinDigest Intact Protein with PPA Digestion Proteolytic Digestion (e.g., Trypsin) ProteinDigest->Digestion Peptides Peptide Mixture (PPA-containing peptide) Digestion->Peptides LC Liquid Chromatography (Peptide Separation) Peptides->LC MS1_BU MS1 Scan LC->MS1_BU MS2_BU Tandem MS (MS/MS) (Peptide Fragmentation & Sequencing) MS1_BU->MS2_BU

Caption: Comparison of Top-Down and Bottom-Up MS workflows for PPA confirmation.

Top-Down Proteomics: The Holistic View

Top-down proteomics involves analyzing the intact protein without prior enzymatic digestion.[6][8] The protein is introduced directly into the mass spectrometer, where its precise molecular weight is measured. Subsequent fragmentation of the intact protein in the gas phase can pinpoint the location of the modification.[9][10]

Why Choose Top-Down? This approach is powerful because it provides a complete picture of the protein "proteoform," confirming that the full-length protein contains the PPA modification and preserving information about other post-translational modifications (PTMs) that might be present.[8][9] It offers unambiguous confirmation of mass and avoids the inference required in bottom-up methods.

Limitations: Top-down analysis is technically challenging, especially for large proteins (>30 kDa), which can be difficult to ionize and fragment effectively.[9] It also has lower throughput compared to bottom-up methods and can be complicated by the presence of multiple proteoforms in a sample.[7]

Bottom-Up Proteomics: The Workhorse Strategy

Bottom-up, or "shotgun," proteomics is the most common approach.[7] It involves the enzymatic digestion of the protein into smaller peptides, typically using trypsin. This peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[11]

Why Choose Bottom-Up? This method is highly sensitive, scalable, and compatible with complex protein mixtures.[7] By searching the resulting MS/MS data against a protein sequence database with the PPA mass modification specified, one can identify the exact peptide containing the PPA and confirm its sequence location through the fragmentation pattern.

Limitations: In the bottom-up approach, protein identity is inferred from the identified peptides. It's possible, though unlikely with proper controls, that the specific peptide containing the PPA is not detected due to its size, ionization efficiency, or other factors. Furthermore, information about how different modifications relate to each other on the intact protein is lost during digestion.[9]

FeatureTop-Down ProteomicsBottom-Up Proteomics
Analyte Intact ProteinPeptides (after digestion)
Primary Goal Confirm mass of full protein; characterize proteoformsIdentify protein and locate PPA within a peptide sequence
PTM Information Preserved and correlated on the intact protein[8]Lost correlation between different peptides
Throughput LowerHigh, suitable for complex samples[7]
Protein Size Generally better for proteins <30 kDa[9]Applicable to proteins of all sizes
Pros Unambiguous mass confirmation of the whole proteinHigh sensitivity, robust protocols, vast software support
Cons Technically challenging for large proteins, lower resolutionIndirect protein identification, potential for incomplete sequence coverage

Experimental Workflows and Protocols

Successful mass spectrometry analysis is critically dependent on meticulous sample preparation.[4][12] The goal is to deliver a clean sample to the instrument, free of contaminants like salts, detergents, and polymers (e.g., PEG), which can suppress the signal of interest.[12][13]

Start Protein Sample (in solution or gel band) Denature Denaturation (Urea/SDS) Start->Denature Reduce Reduction (DTT/TCEP) Denature->Reduce Alkylate Alkylation (Iodoacetamide) Reduce->Alkylate Digest Proteolytic Digestion (Trypsin/Lys-C) Alkylate->Digest Cleanup Peptide Cleanup (C18 Desalting) Digest->Cleanup MS LC-MS/MS Analysis Cleanup->MS

Caption: Standard sample preparation workflow for Bottom-Up Proteomics.

Protocol 1: In-Solution Digestion for Bottom-Up Analysis

This protocol is ideal for purified protein samples in solution.

  • Denaturation, Reduction, and Alkylation:

    • To ~20 µg of purified protein, add 8 M urea to a final concentration of at least 4 M to denature.

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[14]

    • Cool to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate in the dark for 45 minutes to alkylate cysteine residues. This prevents disulfide bonds from reforming.

    • Quench excess iodoacetamide by adding DTT to a final concentration of 10 mM.

  • Digestion:

    • Dilute the urea concentration to <1 M with 50 mM ammonium bicarbonate. Urea concentrations >1 M can inhibit trypsin activity.

    • Add sequencing-grade modified trypsin at a 1:50 (enzyme:protein) ratio by weight.

    • Incubate overnight at 37°C.

  • Cleanup:

    • Acidify the reaction with formic acid or trifluoroacetic acid (TFA) to a pH of ~2-3 to stop the digestion.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that interfere with MS analysis.[14]

    • Elute the peptides and dry them in a vacuum centrifuge. Reconstitute in a small volume of 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: Intact Mass Analysis for Top-Down Analysis

This protocol is for analyzing the intact protein and requires a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).

  • Sample Preparation:

    • The protein must be highly pure and in a volatile buffer system. Non-volatile salts (NaCl, phosphate) and detergents must be removed.[13]

    • Buffer exchange the protein into a solution like 10-100 mM ammonium bicarbonate or ammonium acetate. This can be done using dialysis or size-exclusion chromatography.

    • The final sample should be diluted in a solution compatible with electrospray ionization, such as 50% acetonitrile and 0.1% formic acid.[13]

  • Mass Spectrometry Analysis:

    • Infuse the sample directly into the mass spectrometer or use a short liquid chromatography run with a shallow gradient to desalt the sample online.

    • Acquire data in MS1 mode using a high-resolution analyzer to obtain an accurate mass spectrum of the intact protein.

    • Deconvolute the resulting charge state envelope to determine the zero-charge molecular weight of the protein. Compare this experimental mass to the theoretical mass calculated for the protein with and without PPA incorporation.

Data Analysis and Interpretation

  • Database Searching (Bottom-Up):

    • Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant).

    • Modify the search parameters to include the mass of PPA (155.06948 Da) as a variable modification on the target amino acid's codon that was replaced (e.g., a variable modification on Phenylalanine if the Phe codon was used for incorporation).

    • The software will identify peptides where the mass shift corresponds to the replacement of a canonical amino acid with PPA.

  • Manual Spectra Validation:

    • Crucially, manually inspect the MS/MS spectrum of the identified PPA-containing peptide.

    • Confirm the presence of a contiguous series of b- and y-ions. The mass difference between adjacent fragment ions should correspond to the residues in the peptide sequence, with one residue showing the mass of PPA. This provides definitive evidence of its location.

Alternative and Complementary Methods

While MS is the most definitive method, other techniques can provide supporting evidence:

  • SDS-PAGE Analysis: A protein with PPA incorporated may show a slight mobility shift on an SDS-PAGE gel compared to the wild-type, although this is not always discernible or specific.

  • Amino Acid Analysis (AAA): Hydrolysis of the protein followed by chromatographic analysis of the amino acid composition can quantify the amount of PPA relative to other amino acids. However, this does not confirm its specific location.

  • NMR Spectroscopy: For smaller proteins, 2D NMR techniques can be used to confirm the incorporation and precise location of an isotopically labeled ncAA.[15]

Conclusion

Both top-down and bottom-up mass spectrometry provide powerful, complementary approaches to validating the incorporation of this compound. For routine, high-throughput confirmation and precise localization in proteins of any size, bottom-up LC-MS/MS is the recommended primary strategy. It is robust, well-supported, and provides peptide-level evidence that is considered definitive. For a comprehensive characterization of the final, intact protein product, especially when other modifications are present, top-down analysis offers an unparalleled holistic view. The choice of method should be guided by the experimental question, available instrumentation, and the specific characteristics of the target protein. Rigorous sample preparation and careful data analysis are paramount to achieving trustworthy and publication-quality results.

References

Validating the Stability of Proteins Modified with 3-(Pyrazol-1-yl)-L-alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and protein engineering, the quest for enhanced protein stability is paramount. The incorporation of unnatural amino acids (UAAs) into protein structures has emerged as a powerful strategy to bestow novel functionalities and improve therapeutic potential.[][2] Among these, 3-(Pyrazol-1-yl)-L-alanine, a non-proteinogenic L-alpha-amino acid, offers unique chemical properties that can be harnessed to modulate protein stability. This guide provides a comprehensive comparison of key methodologies for validating the stability of proteins modified with this promising UAA, offering researchers, scientists, and drug development professionals a robust framework for their experimental design.

The Significance of this compound in Protein Engineering

This compound is an isomer of histidine, featuring a pyrazole ring attached to the β-carbon of alanine.[3][4] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, introduces distinct electronic and steric properties compared to natural amino acid side chains. These properties can influence local and global protein structure, potentially enhancing stability through mechanisms such as increased hydrophobic interactions, improved packing, and the formation of novel hydrogen bonds. Validating these stability enhancements is a critical step in the development of robust and effective protein-based therapeutics and diagnostics.

A Comparative Overview of Key Stability Assessment Methodologies

The choice of method for assessing protein stability is dictated by factors such as the amount of sample available, the desired throughput, and the specific information required (e.g., thermodynamic parameters, secondary structure). Here, we compare three widely adopted techniques: Differential Scanning Calorimetry (DSC), Thermal Shift Assay (TSA), and Circular Dichroism (CD) spectroscopy.

Method Principle Information Obtained Sample Consumption Throughput Key Advantages Limitations
Differential Scanning Calorimetry (DSC) Measures the heat absorbed by a protein as it unfolds with increasing temperature.[5][6]Melting temperature (Tm), enthalpy (ΔH), and heat capacity (ΔCp) of unfolding.[5][7][8]High (mg)Low"Gold standard" for thermodynamic stability analysis, provides a complete thermodynamic profile.[6][9]Requires specialized equipment, not suitable for high-throughput screening.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Monitors the fluorescence of a dye that binds to exposed hydrophobic regions of a protein as it unfolds upon heating.[10][11][12]Apparent melting temperature (Tm).[10][13]Low (µg)HighHigh-throughput, cost-effective, requires minimal sample.[10][13]Indirect measurement of stability, dye can sometimes interfere with protein stability.[9]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by the protein, which is sensitive to its secondary structure.[9][14][15][16]Changes in secondary structure as a function of temperature, allowing for determination of Tm.[14][17]Low (µg)MediumProvides information on conformational changes, non-destructive.[9]Provides low-resolution structural information, can be affected by buffer components.

Experimental Protocols for Stability Validation

To provide a practical framework, we present detailed protocols for each of the discussed methodologies. These protocols are designed to be self-validating systems, with clear steps and explanations for experimental choices.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity of a protein as a function of temperature, providing a detailed thermodynamic profile of its unfolding transition.[5][18]

Rationale: This method is considered the "gold standard" for thermal stability analysis due to its direct measurement of thermodynamic parameters.[6][9] It is ideal for in-depth characterization of a lead candidate protein modified with this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze the purified unmodified and this compound modified proteins against the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to ensure identical buffer conditions.

    • Determine the precise protein concentration using a reliable method such as UV absorbance at 280 nm, accounting for the specific extinction coefficient of each protein variant.

    • Prepare a matched buffer blank for use as a reference.

  • Instrument Setup:

    • Thoroughly clean the DSC cells with detergent and water.

    • Load the reference cell with the dialysis buffer.

    • Load the sample cell with the protein solution (typically 0.5-1.0 mg/mL).

  • Data Acquisition:

    • Equilibrate the system at a starting temperature (e.g., 25°C).

    • Scan from the starting temperature to a final temperature that ensures complete unfolding (e.g., 95°C) at a constant scan rate (e.g., 1°C/min).

    • Perform a buffer-buffer scan to establish a baseline.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the protein scan.

    • The resulting thermogram will show a peak corresponding to the protein unfolding event.

    • The temperature at the peak maximum is the melting temperature (Tm).

    • The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).

Diagram of the DSC Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Dialysis Protein Dialysis Concentration Concentration Measurement Dialysis->Concentration Load_Sample Load Sample (Protein) Concentration->Load_Sample Load_Ref Load Reference (Buffer) Thermal_Scan Perform Thermal Scan Load_Ref->Thermal_Scan Load_Sample->Thermal_Scan Baseline_Sub Baseline Subtraction Thermal_Scan->Baseline_Sub Tm_Determination Determine Tm Baseline_Sub->Tm_Determination dH_Calculation Calculate ΔH Tm_Determination->dH_Calculation caption DSC Experimental Workflow

Caption: A flowchart of the DSC experiment.

Protocol 2: Thermal Shift Assay (TSA)

TSA is a high-throughput method that monitors protein unfolding by detecting the increase in fluorescence of a dye that binds to exposed hydrophobic regions.[10][12][13]

Rationale: This technique is ideal for screening multiple conditions or protein variants due to its high-throughput nature and low sample consumption.[10][13] It is an excellent primary screening tool to assess the stabilizing effect of this compound incorporation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) in DMSO.

    • Prepare the unmodified and modified proteins at a concentration of approximately 2 µM in the desired buffer.

  • Assay Setup (96-well plate):

    • In each well, add the protein solution.

    • Add the fluorescent dye to a final concentration of 5X.

    • Include control wells with buffer and dye only (no protein).

    • Seal the plate with an optically clear seal.

  • Data Acquisition (Real-Time PCR Instrument):

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence over a temperature gradient, typically from 25°C to 95°C with a ramp rate of 1°C/min.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The resulting curve will be sigmoidal.[19][20]

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.[19][21]

Diagram of the TSA Experimental Workflow:

TSA_Workflow cluster_setup Assay Setup (96-well plate) cluster_rtpcr Real-Time PCR cluster_analysis Data Analysis Mix_Reagents Mix Protein and Dye Plate_Sealing Seal Plate Mix_Reagents->Plate_Sealing Temp_Ramp Temperature Ramp Plate_Sealing->Temp_Ramp Fluorescence_Detection Fluorescence Detection Temp_Ramp->Fluorescence_Detection Plot_Data Plot Fluorescence vs. Temp Fluorescence_Detection->Plot_Data Fit_Curve Fit Sigmoidal Curve Plot_Data->Fit_Curve Determine_Tm Determine Tm Fit_Curve->Determine_Tm caption TSA Experimental Workflow

Caption: A flowchart of the TSA experiment.

Protocol 3: Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light, providing information about the secondary structure of the protein.[14][15][16] Thermal denaturation can be monitored by following the change in the CD signal at a specific wavelength as a function of temperature.

Rationale: This method provides valuable information on how the incorporation of this compound affects the secondary structure and its thermal stability.[14]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the unmodified and modified proteins at a concentration of 0.1-0.2 mg/mL in a buffer that has low absorbance in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).

    • Ensure the buffer components do not have high absorbance below 250 nm.

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Blank the instrument with the buffer.

  • Data Acquisition:

    • Acquire a far-UV CD spectrum (e.g., from 250 nm to 190 nm) at a starting temperature (e.g., 25°C) to assess the initial secondary structure.

    • Select a wavelength that shows a significant change upon unfolding (e.g., 222 nm for an α-helical protein).

    • Monitor the CD signal at the chosen wavelength as the temperature is increased at a controlled rate (e.g., 1°C/min).

  • Data Analysis:

    • Plot the CD signal (e.g., mean residue ellipticity) as a function of temperature.

    • The resulting curve will show the transition from the folded to the unfolded state.

    • The melting temperature (Tm) is the midpoint of this transition.

Diagram of the CD Spectroscopy Workflow for Thermal Denaturation:

CD_Workflow cluster_prep Sample Preparation cluster_cd CD Measurement cluster_analysis Data Analysis Buffer_Selection Select Low-Absorbance Buffer Protein_Dilution Dilute Protein Buffer_Selection->Protein_Dilution Initial_Spectrum Acquire Initial Spectrum Protein_Dilution->Initial_Spectrum Wavelength_Selection Select Wavelength Initial_Spectrum->Wavelength_Selection Thermal_Melt Perform Thermal Melt Wavelength_Selection->Thermal_Melt Plot_Signal Plot CD Signal vs. Temp Thermal_Melt->Plot_Signal Determine_Tm Determine Tm Plot_Signal->Determine_Tm caption CD Spectroscopy Workflow

Caption: A flowchart of the CD spectroscopy experiment.

Comparative Data Analysis: A Case Study

To illustrate the application of these methodologies, we present a hypothetical case study comparing the stability of a model protein, "Protein X," with its variant containing a single this compound substitution, "Protein X-Pyr."

Hypothesis: The incorporation of the pyrazole ring is expected to increase the thermal stability of Protein X due to enhanced hydrophobic packing and potential for new hydrogen bond formation within the protein core.

Parameter Protein X (Unmodified) Protein X-Pyr (Modified) Methodology
Melting Temperature (Tm) from DSC 65.2 °C70.5 °CDifferential Scanning Calorimetry
Enthalpy of Unfolding (ΔHcal) from DSC 450 kJ/mol485 kJ/molDifferential Scanning Calorimetry
Apparent Melting Temperature (Tm) from TSA 64.8 °C70.1 °CThermal Shift Assay
Melting Temperature (Tm) from CD 65.0 °C70.3 °CCircular Dichroism Spectroscopy

Interpretation of Results:

Conclusion

Validating the stability of proteins modified with novel unnatural amino acids like this compound is a critical aspect of modern protein engineering and drug development. This guide has provided a comparative overview of three powerful techniques: DSC, TSA, and CD spectroscopy. Each method offers unique advantages, and their combined application provides a comprehensive understanding of the thermodynamic and structural stability of modified proteins. By following the detailed protocols and data interpretation frameworks presented, researchers can confidently and objectively assess the impact of this compound incorporation on protein stability, paving the way for the development of more robust and effective protein-based technologies.

References

A Senior Scientist’s Guide to the Characterization and Comparative Analysis of Novel Fluorescent Amino Acids: A Case Study Featuring 3-(Pyrazol-1-yl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

To the researchers, scientists, and drug development professionals dedicated to unraveling the complexities of biological systems, the tools we use must be as precise and insightful as the questions we ask. Fluorescent unnatural amino acids (FlAAs) represent a pinnacle of such tools, offering the ability to embed minimally perturbing optical probes directly into the protein machinery of life.[1][2] This allows for real-time tracking of protein conformational changes, interactions, and localization with unparalleled site-specificity.

This guide addresses the critical need for a rigorous, standardized framework to evaluate new FlAAs. We will use the novel, yet uncharacterized, compound 3-(Pyrazol-1-yl)-L-alanine as our central case study. While its pyrazole moiety suggests potential for fluorescence, its specific photophysical properties remain undocumented in peer-reviewed literature.[2][3] Therefore, this document serves a dual purpose: first, to present a direct comparison of this compound against a panel of well-established and widely used FlAAs, and second, to provide the detailed, field-proven experimental protocols necessary to perform this characterization in your own laboratory. Our objective is not merely to present data, but to empower you with the causal logic and self-validating workflows required for confident probe selection and development.

Pillar 1: Defining the Gold Standard - Key Photophysical Parameters for Probe Selection

The utility of a fluorescent probe is not defined by its brightness alone. A constellation of photophysical properties determines its suitability for specific applications, from steady-state ensemble measurements to demanding single-molecule imaging. An ideal FlAA should possess:

  • High Fluorescence Quantum Yield (Φf): This value, the ratio of photons emitted to photons absorbed, is the direct measure of fluorescence efficiency.[4] A high Φf translates to a brighter signal, enabling detection at lower concentrations and reducing the required excitation power, which in turn minimizes phototoxicity.

  • High Molar Extinction Coefficient (ε): A high ε indicates a greater ability to absorb light at the excitation wavelength, contributing to overall brightness (Brightness ≈ ε × Φf).

  • Optimal Excitation and Emission Wavelengths (λex/λem): Probes should be excitable by common laser lines (e.g., 355 nm, 405 nm) and emit in a region with minimal cellular autofluorescence, typically >400 nm.

  • Large Stokes Shift: A significant separation between excitation and emission maxima is crucial for minimizing self-quenching and simplifying filter design, leading to a better signal-to-noise ratio.

  • High Photostability: The ability to resist photochemical destruction (photobleaching) upon prolonged light exposure is paramount for time-lapse imaging and long-term experiments.[5]

  • Environmental Sensitivity (Solvatochromism): For studying conformational changes, a probe whose fluorescence properties (e.g., emission maximum, lifetime) are sensitive to the polarity of its local environment is highly desirable.[6][7]

  • Minimal Size and Perturbation: The FlAA should be structurally similar to natural amino acids to minimize disruption of the native protein's structure and function.[2]

Pillar 2: The Benchmarking Probes - A Comparative Overview

To properly evaluate a new candidate like this compound, we must benchmark it against the current state-of-the-art. The following FlAAs are selected for their diverse and well-characterized properties, representing a gold standard in the field.

PropertyThis compound L-Anap 4-CN-Tryptophan Dansylalanine Acridonylalanine (Acd)
Excitation Max (λex) To Be Determined~360 nm~325 nm[8]~335-340 nm[9][10]~385 nm[11]
Emission Max (λem) To Be Determined~470-490 nm[6]~420-430 nm[12]~520-570 nm[9][10]~420-450 nm[11][13]
Quantum Yield (Φf) To Be DeterminedFavorable, polarity-sensitive[14]High (0.68 - >0.8)[12][15]Environment-sensitive[9]Very High (~0.95 in water)[16]
Key Features Novel scaffoldPolarity-sensitive; widely used for ion channel studies[17]Bright blue emission; minimal perturbation; photostable[8][15][18]Highly environment-sensitive; large Stokes shift[1][9]Very bright and photostable; long fluorescence lifetime (~15 ns)[16]

Table 1: Comparative Photophysical Properties of Established Fluorescent Amino Acids. This table summarizes the key characteristics of commonly used FlAAs against which novel probes like this compound must be evaluated. The properties for the benchmark probes are well-documented in the scientific literature.

Pillar 3: The Protocol - A Self-Validating System for Characterization

The following protocols provide a comprehensive and robust workflow for characterizing the key photophysical properties of a novel FlAA. Each protocol is designed as a self-validating system, explaining the causality behind each step to ensure data integrity.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φf)

The relative method is a widely used and accessible approach that compares the fluorescence of the sample to a well-characterized standard.[4][19]

Causality: By using a standard with a known Φf and ensuring both standard and sample absorb the same number of photons (by keeping absorbance low and equal), the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[4] Quinine sulfate in 0.5 M H2SO4 (Φf = 0.54) is a common standard for blue-emitting probes.[19]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the FlAA (e.g., 1 mM this compound) and the standard (e.g., Quinine Sulfate) in a suitable solvent (e.g., spectroscopic grade ethanol or phosphate-buffered saline).

    • Prepare a series of 5-6 dilutions for both the sample and the standard in the same solvent.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra for all dilutions. The pure solvent is used as a blank.

    • Identify an appropriate excitation wavelength (λex) where both sample and standard have significant absorbance.

    • Plot absorbance at λex versus concentration for both sample and standard. Ensure the plots are linear (confirming Beer-Lambert law adherence) and that all subsequent fluorescence measurements are made on solutions with an absorbance < 0.1 to avoid inner filter effects.[20]

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the corrected emission spectrum for each solution at the chosen λex.

    • Integrate the area under each emission curve.

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of this line is the gradient (Grad).

    • Calculate the quantum yield of the sample (Φx) using the following equation[20]: Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

      • Where 'st' and 'x' denote standard and sample, Φ is the quantum yield, Grad is the gradient from the plot, and 'n' is the refractive index of the solvent.[20]

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Calculation A Prepare Stock Solutions (Sample & Standard) B Create Dilution Series A->B C Measure Absorbance Spectra B->C D Plot Abs vs. Conc. (Verify Linearity, A < 0.1) C->D E Measure Corrected Emission Spectra D->E F Integrate Emission Area E->F G Plot Intensity vs. Absorbance F->G H Calculate Slopes (Grad) G->H I Calculate Quantum Yield (Φx) H->I Photostability_Workflow cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis A Immobilize FlAA on Coverslip B Set Constant Light Intensity A->B C Configure Camera Settings B->C D Acquire Time-Lapse Image Series C->D E Measure & Normalize Fluorescence Intensity D->E F Plot Intensity vs. Time E->F G Determine Half-Life (t1/2) F->G Genetic_Incorporation_Workflow A Co-transform E. coli with: 1. Target Protein (TAG) Plasmid 2. Orthogonal aaRS/tRNA Plasmid B Grow Culture to Mid-Log Phase A->B C Induce aaRS/tRNA Expression B->C D Add Unnatural Amino Acid (FlAA) C->D E Induce Target Protein Expression D->E F Purify FlAA-Labeled Protein E->F G Verify Incorporation (SDS-PAGE, Mass Spec) F->G H Perform In-Situ Photophysical Characterization G->H

References

A Researcher's Guide to Tandem Mass Spectrometry for Sequencing Peptides with 3-(Pyrazol-1-yl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

In the expanding landscape of proteomics and peptide-based drug development, the incorporation of non-canonical amino acids (NCAAs) offers a powerful tool for modulating the structure, function, and therapeutic properties of peptides. One such NCAA of interest is 3-(Pyrazol-1-yl)-L-alanine (Pza), a histidine analog.[1] The successful characterization of Pza-containing peptides is critically dependent on robust analytical techniques, with tandem mass spectrometry (MS/MS) standing as the cornerstone for sequence verification.

This guide provides an in-depth comparison of common tandem MS fragmentation methods for sequencing peptides that incorporate Pza. We will delve into the mechanistic underpinnings of Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD), offering field-proven insights and experimental protocols to guide researchers toward confident and comprehensive peptide sequence analysis.

The Unique Challenge of Pza Fragmentation

The pyrazole moiety in the Pza side chain, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, introduces unique chemical properties that influence peptide fragmentation.[2][3] Unlike the imidazole ring of histidine, the pyrazole ring's stability and fragmentation behavior under different energy regimes can present both challenges and opportunities for sequencing. Understanding these behaviors is key to selecting the optimal MS/MS strategy. Studies on the mass spectrometry of pyrazole-containing compounds show two primary fragmentation processes: the expulsion of HCN and the loss of N2.[4][5] These characteristic fragmentation patterns can be leveraged for the confident identification of Pza-containing peptides.

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation technique is arguably the most critical parameter in designing a successful peptide sequencing experiment. The energy transferred to the peptide ion and the mechanism of bond cleavage dictate the types of fragment ions produced, ultimately affecting sequence coverage and the ability to localize the Pza residue.

Fragmentation MethodMechanismPrimary Fragment IonsSuitability for Pza-Peptides
Collision-Induced Dissociation (CID) Low-energy collisions with inert gas, leading to vibrational excitation and cleavage of the weakest bonds (typically peptide amides).b- and y-ions. Prone to neutral losses from side chains.Good for initial screening. CID is effective for small, low-charged peptides. However, the relatively low energy may favor fragmentation of the pyrazole side chain, potentially leading to ambiguous spectra or a dominant neutral loss that masks backbone fragmentation.
Higher-Energy C-trap Dissociation (HCD) Beam-type CID with higher activation energy and shorter activation time.[6]Primarily b- and y-ions. Generates more informative ion series and can reveal diagnostic ions for modifications.[6]Excellent for primary sequence and Pza localization. The higher energy ensures robust backbone fragmentation, producing rich b- and y-ion series for high-confidence sequence assignment. It may also generate diagnostic immonium ions or side-chain fragments specific to Pza.
Electron-Transfer Dissociation (ETD) Electron transfer from a radical anion to a multiply charged peptide cation, inducing non-ergodic fragmentation of the N-Cα backbone bond.[6]c- and z-ions. Preserves labile post-translational modifications (PTMs) and side chains.[6]Highly complementary and ideal for labile modifications. ETD is particularly advantageous for larger peptides or those with other modifications, as it cleaves the backbone without significantly disturbing the Pza side chain.[7] This can be crucial for confirming the Pza position when CID/HCD spectra are ambiguous. It is known to perform better than CID or HCD on higher charge states.

Experimental Design and Protocols

To objectively determine the best fragmentation strategy for a novel Pza-containing peptide, a systematic comparison is essential. Below is a detailed workflow and step-by-step protocols for such a comparative analysis.

Experimental Workflow Overview

Pza_Peptide_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_frag Parallel Fragmentation Methods cluster_analysis Data Analysis PzaPeptide Pza-Containing Peptide (Lyophilized) Resuspend Resuspend in 0.1% Formic Acid PzaPeptide->Resuspend LC nanoLC Separation (C18 Column) Resuspend->LC MS1 MS1 Survey Scan (Orbitrap) LC->MS1 DD Data-Dependent Precursor Selection MS1->DD CID Method A: CID Fragmentation DD->CID Inject 1 HCD Method B: HCD Fragmentation DD->HCD Inject 2 ETD Method C: ETD Fragmentation DD->ETD Inject 3 Search Database Search (e.g., Sequest, Mascot) CID->Search HCD->Search ETD->Search Manual Manual Spectral Validation Search->Manual Comparison Compare Sequence Coverage, Scores, and Fragment Types Manual->Comparison Pza_Fragmentation_Patterns cluster_peptide Peptide Backbone cluster_cid_hcd CID / HCD Fragmentation cluster_etd ETD Fragmentation N_term H₂N AA1 R₁ N_term->AA1 - C_term COOH AA2 R₂ AA1->AA2 - CO-NH - Pza Pza AA2->Pza - CO-NH - AA2->Pza b₂/y₂ c_ion c-ions (N-terminal) AA2:s->c_ion:n c₂ AA4 R₄ Pza->AA4 - CO-NH - Pza->AA4 b₃/y₁ z_ion z-ions (C-terminal) Pza:s->z_ion:n z₂ AA4->C_term - b_ion b-ions (N-terminal) y_ion y-ions (C-terminal) pza_frag Pza Side-Chain Fragment/Loss (e.g., -HCN, -N₂) pza_intact Intact Pza Side Chain

References

Expanding the Catalytic Landscape: A Functional Comparison of Enzymes with 3-(Pyrazol-1-yl)-L-alanine versus Wild-Type Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in enzyme engineering and drug development. By moving beyond the confines of the 20 naturally occurring amino acids, we unlock the potential to create biocatalysts with novel functions, enhanced stability, and tailored substrate specificities.[1][2] This guide provides a comprehensive functional comparison of enzymes incorporating the non-canonical amino acid 3-(Pyrazol-1-yl)-L-alanine against their wild-type analogues, offering insights into the transformative potential of this specific ncAA.

The Promise of Non-Canonical Amino Acids in Enzyme Engineering

The ability to site-specifically incorporate ncAAs with diverse physicochemical properties into enzymes has opened new avenues for scientific exploration.[3][4] This powerful technique, primarily achieved through the expansion of the genetic code, allows for the precise installation of novel chemical functionalities, such as unique side chains, bio-orthogonal handles, and spectroscopic probes.[5] The implications for drug development and biocatalysis are profound, enabling the creation of enzymes with improved therapeutic efficacy and industrial applicability.[3][6]

Introducing this compound: A Unique Building Block

This compound is a non-proteinogenic amino acid characterized by the presence of a pyrazole ring in its side chain.[7] Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms and are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. The pyrazole moiety offers a unique combination of properties that can be leveraged in enzyme engineering:

  • Aromaticity and Rigidity: The planar, aromatic nature of the pyrazole ring can introduce conformational constraints and participate in π-π stacking interactions, potentially influencing protein folding and stability.

  • Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, enabling the formation of novel interactions within the enzyme's active site or at protein-protein interfaces.

  • Coordination Chemistry: The pyrazole ring can coordinate with metal ions, opening up possibilities for the design of novel metalloenzymes with unique catalytic activities.

Methodology for Incorporation: Genetic Code Expansion

The site-specific incorporation of this compound into a target enzyme is typically achieved through the genetic code expansion methodology. This process involves the engineering of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with endogenous cellular components. The engineered tRNA is designed to recognize a nonsense codon (e.g., the amber stop codon, UAG) that has been introduced at the desired site in the gene encoding the enzyme of interest. When the cell is supplemented with this compound, the orthogonal synthetase charges its cognate tRNA with the ncAA, which is then delivered to the ribosome to be incorporated into the growing polypeptide chain at the position of the nonsense codon.

G cluster_0 Cellular Machinery cluster_1 Engineered Components Ribosome Ribosome WT_Protein Wild-Type Protein (Truncated) Ribosome->WT_Protein Release Factor binding (Wild-Type Scenario) Engineered_Protein Engineered Protein with This compound Ribosome->Engineered_Protein ncAA Incorporation (Engineered Scenario) mRNA mRNA with UAG codon mRNA->Ribosome Translated by ncAA This compound Orthogonal_Synthetase Orthogonal aaRS ncAA->Orthogonal_Synthetase Recognized by Charged_tRNA Charged Orthogonal tRNA Orthogonal_Synthetase->Charged_tRNA Charges Orthogonal_tRNA Orthogonal tRNA Orthogonal_tRNA->Orthogonal_Synthetase Recognized by Charged_tRNA->Ribosome Delivers ncAA

Caption: Workflow for site-specific incorporation of this compound.

Functional Comparison: Wild-Type vs. This compound Containing Enzymes

While direct, comprehensive experimental data comparing a specific enzyme with and without this compound is emerging, we can infer the likely functional consequences based on the properties of the pyrazole moiety and findings from the broader field of ncAA incorporation.

Catalytic Activity

The introduction of this compound into an enzyme's active site can significantly modulate its catalytic activity. The precise effect—enhancement or inhibition—is highly dependent on the specific enzyme and the location of the substitution.

  • Potential for Enhanced Catalysis: If the pyrazole ring introduces favorable interactions with the substrate or stabilizes the transition state, a significant increase in catalytic efficiency (kcat/KM) can be expected. For instance, the hydrogen bonding capabilities of the pyrazole nitrogens could mimic the role of a catalytic histidine residue.

  • Potential for Altered Substrate Specificity: The steric bulk and unique electronic properties of the pyrazole ring can alter the shape and chemical environment of the active site, leading to a shift in substrate preference.[8][9] This provides a powerful tool for tailoring enzymes to recognize novel substrates for applications in drug synthesis and biocatalysis.

ParameterWild-Type EnzymeEnzyme with this compound (Hypothetical)Rationale for Change
kcat (s-1) XPotentially Higher or LowerDependent on transition state stabilization or disruption.
KM (µM) YPotentially Lower or HigherAltered substrate binding affinity due to new interactions.
kcat/KM (M-1s-1) ZPotentially Significantly AlteredReflects overall change in catalytic efficiency.
Substrate Specificity Narrow/BroadPotentially AlteredNew steric and electronic environment in the active site.
Stability

The stability of an enzyme is a critical parameter for its utility in both therapeutic and industrial settings.[10] The incorporation of this compound can influence both the thermal and chemical stability of an enzyme.

  • Enhanced Thermal Stability: The rigid pyrazole ring can introduce conformational rigidity into the protein structure, potentially increasing its melting temperature (Tm) and resistance to thermal denaturation.[11] Furthermore, the formation of new intramolecular hydrogen bonds involving the pyrazole nitrogens can further stabilize the folded state.

  • Resistance to Proteolysis: Increased structural rigidity can also lead to enhanced resistance to proteolytic degradation, a desirable trait for therapeutic proteins with longer in vivo half-lives.

Stability ParameterWild-Type EnzymeEnzyme with this compound (Hypothetical)Rationale for Change
Melting Temperature (Tm) Tm, WTPotentially > Tm, WTIncreased conformational rigidity and new intramolecular interactions.
Half-life at Elevated Temp. t1/2, WTPotentially > t1/2, WTSlower rate of unfolding and denaturation.
Proteolytic Resistance ModeratePotentially HigherMore compact and rigid structure is less accessible to proteases.

Experimental Protocols for Characterization

To empirically validate the functional differences between a wild-type enzyme and its this compound-containing counterpart, a series of biophysical and biochemical assays are essential.

Expression and Purification of the Engineered Enzyme
  • Gene Synthesis and Cloning: Synthesize the gene encoding the target enzyme with an amber (UAG) codon at the desired position. Clone this gene into an expression vector that also carries the genes for the orthogonal aminoacyl-tRNA synthetase and tRNA.

  • Expression in E. coli: Transform the expression vector into a suitable E. coli strain. Grow the cells in a minimal medium supplemented with this compound. Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Purification: Lyse the cells and purify the His-tagged engineered protein using immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography for further purification.

Enzyme Kinetic Analysis
  • Assay Setup: Prepare a series of reactions containing a fixed concentration of the purified enzyme (wild-type or engineered) and varying concentrations of the substrate.

  • Data Acquisition: Monitor the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry, or HPLC).

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters kcat and KM.

G cluster_0 Kinetic Assay Workflow Start Prepare Reaction Mixtures (Enzyme + Substrate) Incubate Incubate at Optimal Temperature and pH Start->Incubate Monitor Monitor Product Formation (e.g., Absorbance) Incubate->Monitor Plot Plot Initial Velocity vs. [Substrate] Monitor->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Results Determine kcat and KM Fit->Results

Caption: Standard workflow for enzyme kinetic analysis.
Thermal Stability Assay (Differential Scanning Fluorimetry)

  • Sample Preparation: Prepare samples of the wild-type and engineered enzymes in a suitable buffer containing a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Thermal Denaturation: Place the samples in a real-time PCR instrument and gradually increase the temperature.

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

Applications in Drug Development and Biocatalysis

The ability to fine-tune enzyme properties through the incorporation of this compound has significant implications for various fields:

  • Drug Discovery: Engineered enzymes with altered substrate specificities can be used to synthesize novel drug candidates and chiral intermediates with high stereoselectivity.

  • Therapeutic Proteins: Enhanced stability and resistance to proteolysis can lead to the development of therapeutic enzymes with improved pharmacokinetic profiles and longer in vivo efficacy.

  • Biocatalysis: Enzymes with improved stability and activity under harsh industrial conditions (e.g., high temperatures, organic solvents) can be employed as more efficient and sustainable biocatalysts in chemical manufacturing.

Conclusion

The incorporation of this compound into enzymes offers a powerful strategy for expanding their functional repertoire beyond what is accessible with the canonical amino acids. While further experimental studies are needed to fully elucidate the specific effects of this ncAA on a wide range of enzymes, the unique properties of the pyrazole moiety hold immense promise for the rational design of next-generation biocatalysts and therapeutic proteins. This guide serves as a foundational resource for researchers seeking to explore the exciting possibilities of engineering enzymes with this compound.

References

Probing the Energetic Landscape of Protein Function: A Comparative Guide to Alanine Scanning and 3-(Pyrazol-1-yl)-L-alanine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology, deciphering the precise contribution of individual amino acid residues to protein function is paramount. This understanding underpins rational protein engineering, drug design, and the elucidation of complex biological pathways. For decades, Alanine Scanning Mutagenesis has been the workhorse for identifying "hot-spot" residues critical for protein stability and interactions. However, the expanding toolkit of chemical biology now offers sophisticated alternatives, such as the incorporation of non-proteinogenic amino acids like 3-(Pyrazol-1-yl)-L-alanine , which provide unique insights beyond simple side-chain truncation.

This guide provides a comprehensive comparison of these two powerful techniques, delving into their mechanistic underpinnings, experimental workflows, and the distinct types of functional information they reveal. By presenting supporting data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions about the most appropriate strategy for their specific scientific questions.

The Foundational Principle: Interrogating Side-Chain Functionality

At its core, the functional analysis of a protein through amino acid substitution hinges on a simple yet powerful premise: by systematically altering the chemical identity of a single residue and observing the resulting change in protein activity, one can infer the role of that residue's side chain. The choice of the substituting amino acid is therefore a critical experimental parameter that dictates the nature of the information obtained.

Alanine Scanning: The "To-Alanine-and-Beyond" Approach to Identifying Critical Residues

Alanine scanning is a site-directed mutagenesis technique where individual amino acid residues within a protein are systematically replaced with alanine.[1][2] The rationale behind choosing alanine is its small, non-bulky, and chemically inert methyl side chain.[1] This substitution effectively removes the original side chain beyond the β-carbon, thereby eliminating its specific interactions—such as hydrogen bonds, salt bridges, or hydrophobic contacts—while minimizing perturbations to the protein's backbone conformation.[3][4] A significant change in protein function upon mutation to alanine points to the original residue's side chain being important for that function.

First pioneered to dissect the binding interface between human growth hormone and its receptor, alanine scanning has become a cornerstone for mapping functional epitopes and identifying energetic "hot-spots" in protein-protein interactions.[3][5]

Causality in Experimental Design: Why Alanine?

The selection of alanine is a deliberate choice to simplify the interpretation of results. Unlike larger or charged amino acids, alanine is less likely to introduce new, confounding steric or electrostatic interactions. Glycine, while also small, can introduce excessive backbone flexibility, potentially leading to global structural changes. Thus, alanine serves as a relatively neutral baseline, allowing for a focused assessment of the original side chain's contribution.

Workflow for Alanine Scanning Mutagenesis

The process of alanine scanning typically involves a series of well-defined molecular biology and biochemical steps.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: A generalized workflow for Alanine Scanning Mutagenesis.
Experimental Protocol: Site-Directed Mutagenesis for Alanine Scanning

A common method for introducing point mutations is through PCR-based site-directed mutagenesis.

Materials:

  • Plasmid DNA containing the gene of interest

  • High-fidelity DNA polymerase

  • Custom-designed mutagenic primers (forward and reverse) containing the desired alanine codon change

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design a pair of complementary primers, typically 25-45 nucleotides in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The polymerase will extend the primers to generate copies of the plasmid containing the mutation.

  • DpnI Digestion: Following PCR, digest the reaction mixture with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively degrading the parental plasmid DNA template, which was isolated from a dam+ E. coli strain. The newly synthesized, unmethylated DNA containing the mutation remains intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Select for transformed colonies and isolate plasmid DNA. Verify the desired mutation by DNA sequencing.

This compound Substitution: A Chemically Sophisticated Probe

While alanine scanning excels at identifying if a side chain is important, it offers limited insight into the nature of its contribution. The incorporation of unnatural amino acids (UAAs) provides a powerful alternative to move beyond simple ablation and introduce novel chemical functionalities into proteins.[6] this compound is one such UAA that has garnered interest as a versatile probe for protein structure and function.

As a non-proteinogenic amino acid, this compound is a derivative of alanine where a pyrazole ring is attached to the β-carbon.[7] The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[6] This unique structure imparts several useful properties, including the potential for fluorescence and photo-reactivity, making it a valuable tool for more nuanced functional analyses.[8][9]

Unique Chemical Properties and Applications
  • Histidine Analogue: The pyrazole ring of this compound can act as a mimic for the imidazole ring of histidine, allowing for the investigation of the role of histidine in catalysis and metal coordination.

  • Fluorescent Probe: Pyrazole derivatives can exhibit fluorescence, offering the potential to use this compound as an intrinsic fluorescent reporter to monitor local environmental changes within a protein, such as those occurring during ligand binding or conformational shifts.[8][10]

  • Photo-crosslinking: The pyrazole ring can be derivatized to create photo-activatable crosslinkers.[11] Upon exposure to UV light, these groups can form covalent bonds with nearby molecules, enabling the mapping of protein-protein and protein-ligand interactions in situ.

Workflow for Incorporating this compound

The site-specific incorporation of UAAs into proteins in living cells requires the use of an orthogonal translation system. This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are designed to uniquely recognize the UAA and its corresponding codon (typically a nonsense or "stop" codon like TAG) without cross-reacting with the endogenous translational machinery.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: A generalized workflow for the incorporation of this compound.
Experimental Protocol: Incorporation of this compound

Materials:

  • Plasmids encoding the orthogonal aaRS and tRNA.

  • Plasmid for the target protein with a TAG codon at the desired position.

  • E. coli expression strain.

  • This compound.

  • Standard protein expression and purification reagents.

Procedure:

  • Gene Modification: Introduce a TAG (amber) stop codon at the desired site in the gene of interest using site-directed mutagenesis.

  • Co-transformation: Transform the E. coli expression strain with both the plasmid containing the target gene and the plasmid encoding the orthogonal aaRS/tRNA pair.

  • Protein Expression: Grow the transformed cells in minimal media supplemented with this compound. Induce protein expression (e.g., with IPTG). The orthogonal aaRS will charge its cognate tRNA with this compound, which will then be incorporated at the TAG codon during translation.

  • Purification and Verification: Purify the full-length protein. Confirm the incorporation of the UAA by mass spectrometry.

  • Functional/Spectroscopic Analysis: Perform the relevant assays to probe the function of the incorporated UAA. For example, measure fluorescence spectra to assess changes in the local environment or perform photo-crosslinking experiments followed by mass spectrometry to identify interaction partners.

Head-to-Head Comparison: Alanine Scanning vs. This compound Substitution

FeatureAlanine ScanningThis compound Substitution
Primary Goal Identify functionally important residues ("hot-spots").Introduce novel chemical functionality for detailed mechanistic studies.
Information Gained Contribution of the side chain to function (energetics).Role of specific chemical properties (e.g., H-bonding, aromaticity), local environment dynamics, proximity to interaction partners.
Mechanism Side-chain truncation to a methyl group.Introduction of a pyrazole ring.
Impact on Structure Generally minimal perturbation to the backbone.[3]Can be more disruptive depending on the local environment, but can also be designed to be isosteric with other residues like histidine.
Experimental Complexity Standard molecular biology techniques (site-directed mutagenesis).[4]Requires an orthogonal translation system (engineered synthetase/tRNA pair).
Throughput Can be high-throughput with modern methods.Generally lower throughput due to the requirement of the orthogonal system and UAA synthesis/purchase.
Key Advantage Simplicity and broad applicability for initial screening.Provides unique mechanistic insights not achievable with natural amino acids.
Key Limitation Provides a binary "important" or "not important" answer with limited mechanistic detail.Can be technically challenging to implement; potential for misincorporation or toxicity of the UAA.

Case Study Insights: Choosing the Right Tool for the Job

Imagine a scenario where a researcher is investigating a novel protein-protein interaction.

  • Initial Investigation: To identify the key residues at the binding interface, alanine scanning would be the ideal first step. By systematically mutating residues in the putative binding site to alanine and measuring the change in binding affinity (e.g., via surface plasmon resonance or isothermal titration calorimetry), a clear map of the energetic hot-spots can be generated.[5]

  • Detailed Mechanistic Study: Suppose alanine scanning reveals that a specific histidine residue is critical for the interaction. To understand why it is critical, This compound substitution could be employed.

    • If the pyrazolyl-alanine mutant retains binding, it suggests that the aromatic nature and size of the side chain are important, but perhaps not the specific hydrogen bonding pattern of histidine's imidazole ring.

    • By leveraging the fluorescent properties of the incorporated pyrazolyl-alanine, one could monitor changes in the local environment upon binding of the partner protein, providing dynamic information about the interaction.[8]

    • If a photo-activatable derivative of pyrazolyl-alanine is used, the researcher could perform a crosslinking experiment to precisely map the interacting surfaces and identify the specific residues in the partner protein that are in close proximity.[11]

Conclusion: A Synergistic Approach to Unraveling Protein Function

Alanine scanning and this compound substitution are not mutually exclusive techniques but rather complementary tools in the protein scientist's arsenal. Alanine scanning provides a robust and straightforward method for a broad-strokes identification of functionally important residues. In contrast, this compound and other unnatural amino acids offer a surgical approach to dissect the intricate chemical details of protein function, enabling studies of a complexity that was previously unattainable.

The choice of method should be guided by the specific scientific question at hand. For initial mapping of functional sites, the simplicity and high-throughput nature of alanine scanning are often advantageous. For detailed mechanistic investigations that require the introduction of novel chemical reporters or mimics, the sophistication of unnatural amino acid mutagenesis is unparalleled. By thoughtfully applying these powerful techniques, researchers can continue to illuminate the complex and elegant mechanisms that govern the function of proteins.

References

A Comparative Guide to the Biophysical Characterization of Proteins Containing 3-(Pyrazol-1-yl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful toolkit for probing biological function and engineering novel therapeutics.[1] Among the diverse array of available ncAAs, 3-(Pyrazol-1-yl)-L-alanine (PzA) emerges as a compelling tool, primarily due to the metal-chelating properties of its pyrazole side chain.[2][3] This guide provides a comprehensive, in-depth framework for the biophysical characterization of PzA-containing proteins, objectively comparing the requisite experimental approaches with those used for other functional ncAAs. As a senior application scientist, this narrative is structured not as a rigid template, but as a logical workflow, explaining the causality behind each experimental choice to ensure technical accuracy and field-proven insight.

The Unique Potential of this compound as a Biophysical Probe

The strategic value of incorporating PzA into a protein of interest stems from its unique side chain, which functions as a versatile biophysical handle. Unlike the 20 canonical amino acids, PzA introduces functionalities that can be leveraged to create novel protein variants or to report on the local protein environment.

  • Metal Chelation: The primary allure of PzA is its pyrazole ring, a nitrogen-containing heterocycle capable of coordinating with transition metal ions.[2][3] This allows researchers to engineer new metal-binding sites into proteins, which can serve structural or catalytic roles.[4] This is particularly valuable for designing artificial metalloenzymes or for studying the role of metal ions in protein function where natural coordinating residues (like histidine or cysteine) are absent or need to be supplemented.

  • Spectroscopic Handle: While not intrinsically fluorescent in the same way as dedicated fluorophores like acridonylalanine, the pyrazole moiety's electronic properties can be perturbed by changes in its local environment.[5] Furthermore, its coordination with certain metal ions can give rise to new spectroscopic features, offering a potential route for monitoring metal binding or conformational changes.

  • Structural Perturbation: The introduction of PzA, a residue with a planar aromatic side chain, can be used to probe structure-function relationships. Its size and shape differ from canonical residues, and observing the structural and functional consequences of its substitution can provide valuable insights into a protein's tolerance for mutation and the specific roles of the original residue.

Core Biophysical Characterization Workflow for PzA-Containing Proteins

The successful characterization of a PzA-modified protein requires a systematic and multi-faceted approach. The workflow described below is designed as a self-validating system, where data from one technique informs and corroborates findings from another.

Expression and Site-Specific Incorporation

The genetic incorporation of PzA is most commonly achieved using amber stop codon (TAG) suppression methodology.[6][7] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for PzA and does not cross-react with endogenous amino acids or tRNAs.

Experimental Protocol: Amber Suppression for PzA Incorporation

  • Plasmid Construction:

    • Clone the gene for the protein of interest into an expression vector. Introduce an amber (TAG) stop codon at the desired site of PzA incorporation using site-directed mutagenesis.

    • Co-transform E. coli expression cells (e.g., BL21(DE3)) with the plasmid containing the gene of interest and a second plasmid encoding the orthogonal PzA-specific tRNA synthetase (PzaRS) and its cognate tRNA (tRNAPyl).

  • Protein Expression:

    • Grow the co-transformed cells in a rich medium (e.g., Terrific Broth) to an OD600 of 0.6-0.8 at 37°C.

    • Supplement the medium with 1-2 mM this compound.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and continue shaking at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance proper folding.

  • Cell Lysis and Protein Purification:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I).

    • Lyse cells by sonication and clarify the lysate by centrifugation.

    • Purify the protein using standard chromatographic techniques, typically starting with Ni-NTA affinity chromatography (if His-tagged), followed by ion-exchange and/or size-exclusion chromatography for final polishing.

Causality Behind Choices: The use of an orthogonal synthetase/tRNA pair is critical to ensure that PzA is incorporated only at the specified TAG codon and not elsewhere.[6] Reducing the expression temperature is a common strategy to prevent protein misfolding and aggregation, which can be a risk when introducing a non-native amino acid.

G cluster_0 Plasmid Preparation cluster_1 Protein Expression cluster_2 Purification & Verification Mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) CoTransform Co-transform Expression Host (Protein + PzaRS/tRNA plasmids) Mutagenesis->CoTransform Growth Grow Cells to Mid-Log Phase CoTransform->Growth Supplement Add PzA to Medium Growth->Supplement Induction Induce with IPTG (Low Temperature) Supplement->Induction Lysis Cell Lysis & Clarification Induction->Lysis Purification Chromatography (Affinity, IEX, SEC) Lysis->Purification Verification Mass Spectrometry & SDS-PAGE Purification->Verification Biophysical_Char Biophysical Characterization Verification->Biophysical_Char Proceed to Characterization

Caption: Workflow for PzA-protein expression and purification.

Confirmation of Incorporation and Purity

Before extensive biophysical analysis, it is imperative to confirm that PzA has been successfully and specifically incorporated.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is the gold standard for confirming ncAA incorporation. The measured mass of the mutant protein should match the theoretical mass calculated with PzA (MW: 155.15 g/mol ) replacing the original amino acid.[8]

  • SDS-PAGE: A high-purity sample, as visualized by a single band on a Coomassie-stained SDS-PAGE gel, is essential for all subsequent biophysical experiments.

Structural Characterization

The primary goal of structural characterization is to determine how PzA incorporation affects the protein's secondary and tertiary structure.

Circular Dichroism (CD) Spectroscopy CD spectroscopy is a rapid and powerful technique to assess protein folding and secondary structure.[9][10]

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Dialyze both wild-type (WT) and PzA-containing proteins into an appropriate CD buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4). Buffer components like chloride can interfere with far-UV measurements.

  • Far-UV CD:

    • Use a 0.1 cm pathlength cuvette with a protein concentration of 0.1-0.2 mg/mL.

    • Acquire spectra from 260 nm to 190 nm.

    • Average 3-5 scans for a better signal-to-noise ratio.

    • Analyze the spectra using deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil.[11]

  • Near-UV CD:

    • Use a 1 cm pathlength cuvette with a protein concentration of 0.5-1.0 mg/mL.

    • Acquire spectra from 350 nm to 250 nm.

    • This spectrum provides a "fingerprint" of the tertiary structure, reflecting the environment of aromatic residues.[10]

Interpretation: A Far-UV spectrum of the PzA mutant that is nearly superimposable with the WT spectrum suggests that the incorporation did not significantly perturb the protein's secondary structure.[12] Differences in the Near-UV spectrum can indicate subtle changes in the tertiary fold, particularly if PzA was incorporated near other aromatic residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides residue-specific information on structural integrity.[6] A 1H-15N HSQC spectrum is an excellent footprinting method.

Experimental Protocol: 1H-15N HSQC NMR

  • Sample Preparation: Express and purify 15N-labeled WT and PzA-mutant proteins. Buffer should be 20 mM Phosphate, 50 mM NaCl, pH 6.5, with 10% D2O.

  • Data Acquisition: Acquire 1H-15N HSQC spectra on a >600 MHz NMR spectrometer.

  • Analysis: Overlay the spectra of the WT and PzA-mutant. Each peak in the spectrum corresponds to a specific backbone N-H group. Peaks that shift significantly between the two spectra identify residues whose chemical environment has been altered by the PzA incorporation.

Causality Behind Choices: The HSQC experiment is highly sensitive to the chemical environment of each amino acid.[13] By comparing the WT and mutant spectra, we can precisely map the location and extent of any structural perturbations caused by the ncAA, which is information that bulk methods like CD cannot provide.

Stability and Functional Analysis

Assessing the impact of PzA on protein stability and function is crucial.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) TSA is a high-throughput method to determine a protein's melting temperature (Tm), a key indicator of its thermal stability.[14][15]

Experimental Protocol: Thermal Shift Assay

  • Reaction Setup: In a 96-well PCR plate, mix the protein (2-5 µM), a fluorescent dye (e.g., SYPRO Orange), and the buffer.

  • Thermal Denaturation: Use a real-time PCR machine to heat the sample from 25°C to 95°C with a ramp rate of 1°C/min.

  • Data Analysis: The dye fluoresces upon binding to hydrophobic regions exposed as the protein unfolds. The Tm is the midpoint of the resulting sigmoidal curve. Compare the Tm of the WT and PzA-mutant proteins.

Interpretation: A significant decrease in Tm for the PzA mutant indicates that the substitution has destabilized the protein. Conversely, an increase, though less common, would suggest stabilization. This data is critical for understanding the energetic consequences of the mutation.[16]

| Exemplar Data: Thermal Stability Comparison | | :--- | :---: | :---: | | Protein | Tm (°C) | ΔTm (°C) | | Wild-Type Protein | 55.2 ± 0.2 | - | | PzA Mutant (Site A) | 51.5 ± 0.3 | -3.7 | | PzA Mutant (Site B) | 54.9 ± 0.2 | -0.3 | | Note: Data are hypothetical examples for illustrative purposes. | | |

Isothermal Titration Calorimetry (ITC) ITC is the gold standard for measuring the thermodynamics of binding interactions.[17][18][19] It is essential for quantifying the affinity of metal ions for the engineered PzA site.

Experimental Protocol: ITC for Metal Binding

  • Sample Preparation: Dialyze the purified PzA-containing protein extensively against the desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the metal salt (e.g., ZnCl2) in the exact same buffer from the final dialysis step.

  • Experiment Setup:

    • Load the protein (e.g., 20-50 µM) into the ITC sample cell.

    • Load the metal solution (e.g., 200-500 µM) into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2-3 µL) of the metal solution into the protein solution at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat changes after each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[20]

Causality Behind Choices: ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction without the need for labels or reporters.[17] Using the dialysis buffer for the ligand solution is critical to minimize heats of dilution, ensuring the measured signal is from the binding event itself.[21]

Comparative Analysis: PzA vs. Alternative ncAAs

The choice of ncAA depends entirely on the scientific question. PzA's utility is best understood in comparison to other functional ncAAs.

| Comparative Analysis of Functional ncAAs | | :--- | :--- | :--- | :--- | | ncAA Class | Example | Primary Function | Key Characterization Technique | | Metal Chelating | This compound (PzA) | Creates novel metal-binding sites.[4] | Isothermal Titration Calorimetry (ITC) | | | (2,2'-bipyridin-5-yl)alanine (Bpy-Ala) | Stronger, bidentate metal chelation. | UV-Vis Titration, ITC | | Fluorescent | L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HCAA) | Acts as a fluorescent probe sensitive to local environment.[8] | Fluorescence Spectroscopy (FRET, Anisotropy) | | Photoswitchable | p-Azidophenylalanine | Can be used to optically control protein activity. | UV-Vis Spectroscopy, CD Spectroscopy | | Photo-crosslinking | p-Benzoyl-L-phenylalanine (BPA) | Forms covalent bonds with interacting partners upon UV exposure. | Mass Spectrometry, Western Blot | | Note: This table provides a simplified comparison for illustrative purposes. | | | |

Direct Comparison: PzA vs. Bipyridylalanine (Bpy-Ala)

Bpy-Ala is another popular metal-chelating ncAA. The key difference lies in the coordination chemistry.

  • PzA: Acts as a monodentate ligand, similar to a histidine side chain. To achieve high-affinity metal binding, it typically requires coordination with other nearby residues (either canonical or another PzA).

  • Bpy-Ala: Acts as a bidentate ligand, meaning its bipyridine side chain can form two coordination bonds with a metal ion. This generally leads to higher intrinsic affinity and more stable metal complexes compared to a single PzA residue.

The choice between them depends on the design goal. PzA is excellent for subtly modifying an existing metal site or creating a site with more flexible geometry, while Bpy-Ala is suited for creating a robust, high-affinity site from scratch.

G cluster_0 Photoswitchable ncAA cluster_1 Metal-Chelating ncAA a Azobenzene-alanine (Trans) b Azobenzene-alanine (Cis) a->b UV light (365 nm) b->a Visible light (>420 nm) pza PzA Side Chain Pyrazole Ring metal Metal Ion (e.g., Zn²⁺) pza->metal Coordination Bond

Caption: Comparison of ncAA functional mechanisms.

Troubleshooting and Expert Insights

  • Low Expression Yield: This is a common problem with ncAA incorporation. To troubleshoot, try optimizing the concentration of PzA in the growth media, using a richer medium like TB, or further lowering the post-induction temperature.

  • Protein Aggregation: If the PzA-mutant protein is prone to aggregation, as assessed by size-exclusion chromatography or dynamic light scattering (DLS), consider re-evaluating the incorporation site. Substitution in a tightly packed hydrophobic core is more likely to be disruptive than substitution on the protein surface.

  • Inaccurate Kd from ITC: If ITC data for metal binding is ambiguous, it may be due to metal-buffer interactions or proton release upon binding.[21] It is crucial to perform control experiments (titrating metal into buffer) and to choose a buffer with a low enthalpy of ionization, such as HEPES.

Conclusion

This compound is a powerful tool for protein engineers, offering a straightforward method to introduce metal-chelating capabilities into a protein scaffold. A rigorous biophysical characterization, following a logical workflow from expression verification to structural and functional analysis, is paramount to validating the integrity of the engineered protein and quantifying its newly endowed properties. By systematically applying techniques such as mass spectrometry, circular dichroism, thermal shift assays, and isothermal titration calorimetry, researchers can gain a deep and reliable understanding of their PzA-containing protein, paving the way for novel applications in catalysis, sensing, and therapeutic design.

References

A Comparative Guide to Pyrazole- and Triazole-Containing Amino Acids in Peptides for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of peptide-based drug discovery, the quest for enhanced stability, controlled conformation, and improved biological activity is paramount. The incorporation of non-canonical amino acids is a cornerstone of this endeavor, with heterocyclic amino acids offering a particularly rich avenue for innovation. Among these, pyrazole- and triazole-containing amino acids have emerged as powerful tools for peptide modification. This guide provides a comprehensive comparative analysis of these two classes of unnatural amino acids, offering in-depth technical insights, experimental protocols, and supporting data to inform their strategic application in peptide science.

Introduction: The Rationale for Heterocyclic Scaffolds in Peptides

Native peptides often suffer from poor metabolic stability due to their susceptibility to proteolytic degradation, limiting their therapeutic potential.[1][2] Replacing labile amide bonds with bioisosteres is a proven strategy to overcome this limitation.[3] Pyrazoles and triazoles, five-membered aromatic heterocycles, are excellent candidates for this role. Their rigid structures can also impose conformational constraints on the peptide backbone, enabling the stabilization of desired secondary structures such as β-turns and α-helices, which are often crucial for biological activity.[3][4]

This guide will dissect the nuances of pyrazole and triazole incorporation into peptides, from the synthesis of the amino acid monomers to their impact on the final peptide's physicochemical and biological properties.

Synthesis of Pyrazole- and Triazole-Containing Amino Acids

The accessibility of the monomeric amino acid building blocks is a critical consideration in peptide chemistry. The synthetic routes to pyrazole and triazole-containing amino acids differ significantly, impacting their ease of preparation and diversification.

Synthesis of Triazole-Containing Amino Acids: The Power of "Click" Chemistry

The synthesis of 1,2,3-triazole-containing amino acids is dominated by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[2] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for the preparation of Fmoc-protected amino acids for solid-phase peptide synthesis (SPPS).[5]

A common strategy involves the reaction of an Fmoc-protected amino acid-derived azide with an alkyne-containing counterpart, or vice versa, to generate the triazole ring within the amino acid side chain or as part of the backbone.[5]

Synthesis of Pyrazole-Containing Amino Acids: A More Classical Approach

The synthesis of pyrazole-containing amino acids typically relies on classical condensation reactions. A prevalent method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] For instance, the condensation of a β-ketoester with hydrazine can yield a pyrazole ring that can be further functionalized to produce the desired amino acid.[8] While effective, these methods can sometimes lead to regioisomeric mixtures and may require more stringent reaction conditions compared to the CuAAC for triazoles.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Both pyrazole- and triazole-containing amino acids, once appropriately protected (typically with an Fmoc group on the α-amine), can be readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.[9][10][11]

The workflow for incorporating these non-canonical amino acids is generally consistent with that for natural amino acids, involving iterative cycles of deprotection, coupling, and washing.

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Xaa-OH, Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat n-1 times Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Washing2->Cleavage After final cycle Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

The choice of coupling reagents and reaction times may need to be optimized for sterically hindered non-canonical amino acids to ensure efficient peptide bond formation.[9]

Comparative Analysis of Peptide Properties

The introduction of a pyrazole or triazole moiety into a peptide backbone can profoundly influence its structure, stability, and biological function.

Conformational Effects

Both pyrazole and triazole rings are planar and aromatic, introducing a rigid element into the peptide structure.

  • Triazoles as β-Turn Mimetics: The 1,4-disubstituted 1,2,3-triazole has been extensively studied as a bioisostere of the trans-amide bond and has been shown to effectively induce and stabilize β-turn conformations in peptides.[2][3] This is attributed to the similar bond angles and dipole moment of the triazole ring compared to the peptide bond.

  • Pyrazole's Conformational Influence: While less studied in the context of peptide secondary structure, the pyrazole ring is also capable of influencing peptide conformation. The presence of two adjacent nitrogen atoms allows for diverse hydrogen bonding patterns, which can direct the peptide's folding.[4] The substitution pattern on the pyrazole ring is crucial in determining the resulting conformation.

Conformation cluster_0 Peptide Backbone cluster_1 Triazole Mimic (β-Turn) cluster_2 Pyrazole Modification Amide ...-NH-CHR-CO-NH-CHR-CO-... Triazole ...-NH-CHR-CO-[Triazole]-CHR-CO-... Amide->Triazole Induces Turn Pyrazole ...-NH-CHR-CO-[Pyrazole]-CHR-CO-... Amide->Pyrazole Constrains Conformation

Figure 2: Conceptual illustration of the conformational impact of triazole and pyrazole incorporation.

Proteolytic Stability

A primary motivation for incorporating these heterocycles is to enhance resistance to proteolysis. The amide bond is the primary target of proteases, and its replacement with a non-natural linkage renders the peptide less susceptible to enzymatic degradation.

  • Triazole-Containing Peptides: Numerous studies have demonstrated the significantly increased proteolytic stability of peptides upon replacement of an amide bond with a 1,2,3-triazole ring.[2][12][13]

  • Pyrazole-Containing Peptides: While direct quantitative comparisons with triazoles in the same peptide context are scarce, the inherent stability of the pyrazole ring to enzymatic cleavage suggests that its incorporation will also lead to enhanced proteolytic resistance.[14]

Table 1: Comparative Properties of Pyrazole and Triazole Moieties in Peptides

PropertyPyrazoleTriazole
Synthesis of Monomer Classical condensation, can be multi-step"Click" chemistry (CuAAC), highly efficient
Amide Bond Isostere Can act as a bioisostereWell-established trans-amide bond isostere
Conformational Impact Induces rigidity, influences conformationPotent β-turn mimetic
Proteolytic Stability Expected to be highDemonstrated to be high[12][13]
Hydrogen Bonding 1 donor, 1 acceptor0-1 donor, 2-3 acceptors (depending on isomer)
Biological Activity

The modification of a peptide with a pyrazole or triazole can either maintain, enhance, or diminish its biological activity, depending on the specific interactions of the heterocyclic ring with the biological target.

A comparative study on pyrazole and triazole derivatives as phosphodiesterase type 4 (PDE4) inhibitors showed that the 1,2,4-triazole-containing compounds exhibited higher activity than the pyrazole-attached derivatives.[5][15][16] This was attributed to the ability of the triazole moiety to form key hydrogen bonds and π-π stacking interactions within the active site.[15][16] However, in other contexts, the pyrazole scaffold has been shown to be a critical component of highly potent drugs.[7][17] This highlights that the choice between a pyrazole and a triazole should be guided by the specific structural requirements of the target protein.

Experimental Protocols

General Protocol for Fmoc-SPPS of Modified Peptides

This protocol outlines the manual synthesis of a peptide containing a non-canonical amino acid on a Rink Amide resin.[10][11][18]

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Global Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a modified peptide in the presence of a protease.[9]

  • Prepare Peptide Solutions: Dissolve the purified native and modified peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.

  • Prepare Protease Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or serum) in the same buffer at an appropriate concentration (e.g., 1:100 enzyme to substrate ratio).

  • Incubation: Mix the peptide and protease solutions and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding an equal volume of 1% TFA.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining over time to determine the degradation rate and half-life.

Proteolysis_Assay Peptide_Protease Peptide + Protease (Incubate at 37°C) Time_Points Take Aliquots at Time Points Peptide_Protease->Time_Points Quench Quench with TFA Time_Points->Quench Analysis Analyze by LC-MS Quench->Analysis Data Quantify Remaining Peptide Analysis->Data

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(Pyrazol-1-yl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel, non-proteinogenic amino acid, 3-(Pyrazol-1-yl)-L-alanine is increasingly utilized in biochemical and pharmaceutical research. While its unique structure offers exciting possibilities, it also necessitates a rigorous and informed approach to its handling and disposal. This guide provides a detailed protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus is on providing not just a set of instructions, but a framework of understanding, empowering researchers to make sound safety decisions.

Hazard Identification and Safety Profile

Understanding the potential hazards of a compound is the foundational step in developing safe handling and disposal procedures. While comprehensive toxicological data for this compound may be limited, data from its dihydrochloride salt provides crucial safety information.[1] The primary hazards are associated with irritation and harm upon ingestion.[1]

Table 1: Hazard Profile of this compound Dihydrochloride

Hazard Category GHS Classification Hazard Statement
Acute Oral Toxicity Category 4 H302: Harmful if swallowed.[1]
Skin Irritation Category 2 H315: Causes skin irritation.[1]
Eye Irritation Category 2 H319: Causes serious eye irritation.[1]

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |

This data is based on the dihydrochloride salt and should be considered representative for establishing safe handling procedures for the parent compound.

These classifications mandate careful handling to avoid direct contact and aerosol generation. The causality is clear: because the compound can cause skin and eye irritation, personal protective equipment (PPE) is not merely recommended, it is essential.[2][3] Similarly, the potential for respiratory irritation necessitates handling in a well-ventilated area, preferably within a chemical fume hood when dealing with the solid powder.[4][5]

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by three core principles:

  • Personnel Safety: Preventing exposure to researchers through direct contact, inhalation, or ingestion.

  • Environmental Protection: Ensuring the chemical does not enter sewer systems or groundwater, where its ecological impact is unknown.[6][7]

  • Regulatory Compliance: Adhering to all local, regional, and national regulations for hazardous waste disposal.[8]

Disposing of this compound down the drain is strictly prohibited.[6] The lack of available ecotoxicity data means we must assume it could be hazardous to aquatic life.[4][7] Therefore, the only acceptable disposal route is through a licensed chemical waste management service.[6]

Pre-Disposal Procedures: Segregation and Containment

Proper segregation is the most critical step in a safe disposal workflow.[6] It prevents unintended chemical reactions and ensures that waste is handled correctly by disposal professionals.

  • Waste Stream Identification: Create distinct waste streams for solid waste, aqueous (liquid) waste, and contaminated sharps.

  • Container Selection: Use only approved, chemically compatible, and leak-proof containers for waste collection. Ensure containers for liquid waste have secure, tight-fitting lids.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound Waste"

    • The primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed")

    • The physical state (Solid or Liquid)

    • The date accumulation started.

The following diagram illustrates the decision-making process for waste segregation and disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal Start Waste Containing This compound Generated Decision1 Solid, Liquid, or Labware? Start->Decision1 SolidWaste Solid Waste (Unused reagent, contaminated weighing paper, gloves) Decision1->SolidWaste  Solid   LiquidWaste Liquid Waste (Aqueous solutions, experimental media) Decision1->LiquidWaste  Liquid   LabwareWaste Contaminated Labware (Pipette tips, tubes, vials) Decision1->LabwareWaste Labware SolidContainer Collect in Labeled Solid Chemical Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Chemical Waste Container LiquidWaste->LiquidContainer LabwareContainer Collect in Designated Solid Chemical Waste Container LabwareWaste->LabwareContainer Storage Store Sealed Containers in Designated Waste Area SolidContainer->Storage LiquidContainer->Storage LabwareContainer->Storage Pickup Arrange Pickup by Licensed Waste Disposal Service Storage->Pickup

Caption: Workflow for the segregation and disposal of this compound waste.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol minimizes ambiguity and the risk of error. Always perform these steps wearing appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[5]

Protocol 1: Disposal of Solid this compound Waste

This stream includes expired or unused solid reagent, as well as disposable materials contaminated with the solid powder (e.g., weighing papers, contaminated gloves).

  • Preparation: Designate a specific, labeled solid waste container before starting your experiment.

  • Collection: Carefully place all solid waste into the designated container. If transferring powder, do so in a fume hood or ventilated area to minimize dust.[9]

  • Closure: Once collection is complete or the container is full (do not overfill), securely close the lid.

  • Storage: Wipe the exterior of the container clean and move it to your laboratory's designated hazardous waste accumulation area.

  • Documentation: Log the container for pickup according to your institution's Environmental Health and Safety (EHS) procedures.

Protocol 2: Disposal of Liquid this compound Waste

This stream includes aqueous solutions, reaction mixtures, and experimental media containing the compound.

  • Preparation: Designate a labeled, leak-proof liquid waste container. Do not mix this waste stream with incompatible materials like strong acids, bases, or oxidizers.[8][10]

  • Collection: Carefully pour or pipette all liquid waste into the designated container. Use a funnel to prevent spills.

  • Closure: Securely cap the container after each addition. Do not leave the container open.

  • Storage: When the container is full, ensure the cap is tight, clean the exterior, and move it to the hazardous waste accumulation area.

  • Documentation: Arrange for disposal through your institution's EHS office.[6]

Protocol 3: Disposal of Contaminated Laboratory Equipment

This stream includes non-sharp items like pipette tips, tubes, and flasks that have come into direct contact with the compound.

  • Decontamination (Optional but Recommended): If feasible, rinse the contaminated equipment three times with a suitable solvent (e.g., water or ethanol). Collect these rinses as liquid chemical waste. This practice minimizes the hazard of the solid waste.

  • Collection: Place all contaminated items into the designated solid chemical waste container.[6] This is often the same container used for other solid waste.

  • Disposal: Follow the same storage and documentation procedure as for solid waste.

Emergency Procedures for Spills

Accidental spills generate waste that must be managed correctly.

  • Ensure Safety: Alert others in the area. If the spill involves a significant amount of powder, evacuate the immediate area to avoid inhalation.

  • Wear PPE: At a minimum, wear a lab coat, safety glasses, and double nitrile gloves. For large powder spills, respiratory protection may be necessary.[4]

  • Containment: For liquid spills, surround the area with an absorbent material (e.g., spill pads or vermiculite).

  • Cleanup:

    • Solid Spills: Gently sweep or wipe up the material to avoid creating dust.[11] Place the collected powder and cleaning materials into the solid chemical waste container.

    • Liquid Spills: Use absorbent pads to soak up the spill. Place the used pads into the solid chemical waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Dispose of all cleaning materials as solid chemical waste.

By adhering to these detailed procedures, researchers can confidently manage this compound waste, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 3-(Pyrazol-1-yl)-L-alanine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 3-(Pyrazol-1-yl)-L-alanine. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides essential, field-tested guidance on personal protective equipment (PPE), operational protocols, and disposal plans for this non-proteinogenic L-alpha-amino acid. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your research.

Hazard Assessment of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, a derivative of L-alanine, presents specific risks that necessitate a robust safety protocol.[1]

The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS). The dihydrochloride salt of this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

These classifications indicate that exposure through ingestion, skin contact, eye contact, or inhalation can lead to adverse health effects. Therefore, the selection of appropriate PPE is not merely a recommendation but a critical requirement for safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with this compound. This ensures protection from potential splashes, dust inhalation, and skin contact.

Eye and Face Protection

Recommendation: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

Causality: The H319 classification ("Causes serious eye irritation") underscores the importance of robust eye protection.[2][3] Standard safety glasses may not provide a sufficient seal against fine powders or splashes. Goggles offer a more complete barrier, protecting the eyes from direct contact and airborne particles. For procedures with a higher risk of splashing, such as when dissolving the compound in a solvent, the use of a face shield in conjunction with goggles is strongly advised.[5]

Skin Protection

Recommendation: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

Causality: The H315 classification ("Causes skin irritation") necessitates the use of protective gloves.[2][3] Nitrile gloves are a suitable choice for handling this compound, offering good chemical resistance. Always inspect gloves for any signs of damage before use and change them immediately if they become contaminated. A lab coat should be worn to protect your skin and personal clothing from accidental spills.

Respiratory Protection

Recommendation: A NIOSH/MSHA-approved respirator is recommended if dust formation is likely or if working in an area with inadequate ventilation.

Causality: The H335 classification ("May cause respiratory irritation") highlights the risk of inhaling the powdered form of this compound.[2] Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation of airborne dust.[6] If a fume hood is not available or if there is a risk of significant dust generation, a respirator should be used.

Footwear

Recommendation: Closed-toe shoes are mandatory in any laboratory setting.

Causality: This is a fundamental safety rule to protect your feet from spills and falling objects.

Table 1: Summary of Personal Protective Equipment for this compound

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields. Face shield for splash hazards.Protects against serious eye irritation (H319).[2][3]
Skin Protection Chemical-resistant gloves (nitrile) and a lab coat.Prevents skin irritation (H315).[2][3]
Respiratory Protection NIOSH/MSHA-approved respirator (if dust is generated or ventilation is poor).Mitigates risk of respiratory irritation (H335).[2]
Footwear Closed-toe shoes.General laboratory safety.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a standardized operational and disposal plan is crucial for minimizing risk and ensuring a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[6] Have all necessary equipment, including your PPE, readily available.

  • Donning PPE: Put on your lab coat, followed by safety goggles and gloves. If a respirator is needed, ensure it is properly fitted.

  • Weighing and Transfer: Handle the solid compound carefully to avoid creating dust. Use a spatula for transfers and weigh the compound on a tared weigh boat or paper.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Be mindful of potential splashing.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even after removing your gloves.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow your institution's hazardous material spill response protocol.

Disposal Plan

All waste containing this compound should be treated as chemical waste.

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed waste container.

  • Disposal: Dispose of all waste in accordance with your institution's and local environmental regulations. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Assess Hazards (H302, H315, H319, H335) B Select Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Don PPE C->D E Handle Compound Carefully (Avoid Dust) D->E F Perform Experiment E->F G Segregate Waste (Solid & Liquid) F->G K Spill or Exposure Occurs F->K If spill/exposure H Decontaminate Workspace G->H I Dispose of Waste via Approved Channels H->I J Remove PPE & Wash Hands I->J L Follow First Aid Measures (Skin, Eyes, Inhalation) K->L M Seek Medical Attention L->M

Caption: Workflow for Safe Handling of this compound

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors. Remember, a strong safety culture is the foundation of scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrazol-1-yl)-L-alanine
Reactant of Route 2
Reactant of Route 2
3-(Pyrazol-1-yl)-L-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.